(3,6-Dimethoxypyridazin-4-yl)boronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3,6-dimethoxypyridazin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BN2O4/c1-12-5-3-4(7(10)11)6(13-2)9-8-5/h3,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMDVCDFKFTXIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NN=C1OC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674906 | |
| Record name | (3,6-Dimethoxypyridazin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015480-87-1 | |
| Record name | (3,6-Dimethoxypyridazin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-Dimethoxypyridazine-4-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Value of (3,6-Dimethoxypyridazin-4-yl)boronic Acid
An In-Depth Technical Guide to the Synthesis of (3,6-Dimethoxypyridazin-4-yl)boronic Acid
In the landscape of modern drug discovery and development, heterocyclic boronic acids and their esters are indispensable molecular building blocks. Their prominence is primarily due to their versatile utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology that has revolutionized the formation of carbon-carbon bonds. Among these valuable reagents, this compound stands out as a key intermediate for introducing the unique electronic and structural properties of the dimethoxypyridazine scaffold into complex pharmaceutical agents.
The pyridazine core, an electron-deficient diazine, imparts specific hydrogen bonding capabilities and metabolic stability profiles to a molecule. The methoxy groups at the 3- and 6-positions further modulate these properties, influencing solubility, cell permeability, and target engagement. Consequently, this boronic acid derivative is a sought-after precursor for synthesizing novel compounds in oncology, immunology, and neuroscience research.
This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, structured for researchers, chemists, and drug development professionals. We will delve into the strategic choices behind a robust three-part synthetic sequence, emphasizing not just the procedural steps but the underlying chemical principles that ensure success. The pathway involves the initial preparation of a key halogenated pyridazine precursor, followed by a palladium-catalyzed Miyaura borylation to furnish the target boronic acid.
Overall Synthetic Strategy
The synthesis is logically segmented into three primary stages, beginning with commercially available starting materials. This approach ensures control and high purity at each step, culminating in the desired boronic acid.
Caption: Overall three-part synthetic pathway.
Part A: Synthesis of 3,6-Dimethoxypyridazine
The journey begins with the conversion of the inexpensive and readily available 3,6-dichloropyridazine into its dimethoxy analogue. This transformation is a classic example of nucleophilic aromatic substitution (SNAr) on an electron-deficient heterocycle.
Causality and Experimental Rationale: The two chlorine atoms on the pyridazine ring are highly activated towards nucleophilic displacement due to the electron-withdrawing effect of the ring nitrogen atoms. Sodium methoxide serves as a potent, yet cost-effective, nucleophile. Methanol is an ideal solvent as it readily dissolves the sodium methoxide and the starting material, and its boiling point allows for a convenient reaction temperature to drive the substitution to completion.
Experimental Protocol: 3,6-Dimethoxypyridazine
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add dry methanol (MeOH). Carefully add sodium metal in small portions to generate sodium methoxide (NaOMe) in situ. Alternatively, use commercially available sodium methoxide solution, adjusting volume accordingly.
-
Addition of Substrate: Once the sodium has completely dissolved and the solution has cooled, add 3,6-dichloropyridazine portion-wise.
-
Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Remove the methanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can often be purified by recrystallization or silica gel chromatography to yield 3,6-dimethoxypyridazine as a white crystalline solid.[1]
| Reagent/Parameter | Quantity/Value | Molar Equiv. | Purpose |
| 3,6-Dichloropyridazine | 1.0 g | 1.0 | Starting Material |
| Sodium Methoxide | ~2.2 g | ~6.0 | Nucleophile |
| Methanol | 20 mL | - | Solvent |
| Temperature | Reflux (~65 °C) | - | Reaction Condition |
| Duration | 4-8 hours | - | Reaction Time |
Part B: Synthesis of 4-Bromo-3,6-dimethoxypyridazine via Directed ortho-Metalation (DoM)
With the core pyridazine scaffold in hand, the next critical step is the regioselective installation of a halogen atom at the C4 position. Direct electrophilic bromination is often unselective on such heterocycles. Therefore, a more precise strategy, Directed ortho-Metalation (DoM), is employed.[2][3][4]
Causality and Experimental Rationale: The DoM strategy leverages the methoxy groups as Directing Metalation Groups (DMGs).[2][5] The oxygen atoms of the methoxy groups coordinate to a strong lithium-based base, positioning it to deprotonate the adjacent C-H bond (at C4 or C5). Due to the molecule's symmetry, these positions are equivalent.
-
Choice of Base: A strong, sterically hindered base like Lithium Diisopropylamide (LDA) or Lithium Tetramethylpiperidide (LTMP) is crucial.[6][7] Their bulk prevents nucleophilic addition to the pyridazine ring, a common side reaction with smaller alkyllithiums like n-BuLi.[7]
-
Temperature: The reaction is conducted at very low temperatures (-78 °C) to ensure the stability of the highly reactive aryllithium intermediate and prevent unwanted side reactions.
-
Brominating Agent: After formation of the lithiated species, an electrophilic bromine source is added. 1,2-Dibromotetrachloroethane is an effective and safe choice, delivering a "Br+" equivalent to quench the anion. Iodine (I₂) can be used similarly to produce the iodo-analogue.[8]
Experimental Protocol: 4-Bromo-3,6-dimethoxypyridazine
-
Base Preparation (LDA): In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve diisopropylamine in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (n-BuLi) dropwise and stir for 30 minutes to generate LDA.
-
Lithiation: To the freshly prepared LDA solution at -78 °C, add a solution of 3,6-dimethoxypyridazine in anhydrous THF dropwise. Stir the mixture at this temperature for 1-2 hours to ensure complete formation of the lithiated intermediate.
-
Bromination: Add a solution of 1,2-dibromotetrachloroethane in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Quenching and Work-up: After stirring for an additional hour, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel to isolate 4-bromo-3,6-dimethoxypyridazine.
Caption: Experimental workflow for Part B.
Part C: Synthesis of this compound via Miyaura Borylation
This final stage is the core transformation, converting the C-Br bond into a C-B bond using the Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction is highly efficient and tolerates a wide range of functional groups, making it the method of choice.[5][8]
Causality and Experimental Rationale: The Miyaura borylation follows a well-understood catalytic cycle.
-
Catalyst System: A palladium(0) species is the active catalyst. Pd(dppf)Cl₂ is a common and effective precatalyst. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is crucial for stabilizing the palladium center and facilitating the key steps of the catalytic cycle.
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the standard reagent. It is stable, easy to handle, and the resulting pinacol boronate ester is generally robust enough for purification by chromatography and stable to storage.
-
Base: A mild base, typically potassium acetate (KOAc), is essential. Its role is not to activate the diboron reagent directly, but rather to facilitate the transmetalation step by forming a more reactive (acetato)palladium(II) complex after the initial oxidative addition.[5][8] A strong base could promote a competitive Suzuki coupling between the newly formed boronic ester and the starting halide, reducing the yield.[8]
-
Solvent: Anhydrous, degassed 1,4-dioxane is a common solvent that effectively dissolves the reactants and is stable at the required reaction temperatures.
Caption: Catalytic cycle of the Miyaura borylation.
Experimental Protocol: this compound pinacol ester
-
Reaction Setup: In a Schlenk flask or microwave vial, combine 4-bromo-3,6-dimethoxypyridazine, bis(pinacolato)diboron (B₂pin₂), and potassium acetate (KOAc).
-
Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂.
-
Solvent and Degassing: Add anhydrous, degassed 1,4-dioxane. Degas the resulting mixture by bubbling argon through it for 15-20 minutes or by using several freeze-pump-thaw cycles.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C under an inert atmosphere. Monitor the reaction by TLC or LC-MS. Microwave irradiation can often significantly shorten the reaction time.[2]
-
Work-up: Upon completion, cool the mixture to room temperature and filter it through a pad of Celite® to remove the palladium catalyst. Wash the pad with ethyl acetate.
-
Extraction and Purification: Concentrate the filtrate in vacuo. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography to yield the desired boronic acid pinacol ester.
-
Hydrolysis (Optional): If the free boronic acid is required, the pinacol ester can be hydrolyzed using methods such as treatment with sodium periodate (NaIO₄) in a THF/water mixture or by acidic workup.
| Reagent/Parameter | Quantity/Value | Molar Equiv. | Purpose |
| 4-Bromo-3,6-dimethoxypyridazine | 1.0 g | 1.0 | Halide Substrate |
| Bis(pinacolato)diboron (B₂pin₂) | ~1.3 g | ~1.1 | Boron Source |
| Potassium Acetate (KOAc) | ~1.1 g | ~2.5 | Base |
| Pd(dppf)Cl₂·CH₂Cl₂ | ~180 mg | ~0.05 | Catalyst |
| 1,4-Dioxane (anhydrous) | 20 mL | - | Solvent |
| Temperature | 80-100 °C | - | Reaction Condition |
| Duration | 6-16 hours | - | Reaction Time |
Characterization and Quality Control
The identity and purity of the final product, this compound (or its pinacol ester), must be confirmed through standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the structure, showing the characteristic chemical shifts for the pyridazine ring protons and carbons, the methoxy groups, and the pinacol ester methyl groups (if applicable).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the exact molecular weight and elemental composition.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the final compound.
Safety and Handling
-
Organolithium Reagents: n-Butyllithium is pyrophoric and reacts violently with water. It must be handled under a strict inert atmosphere using syringe techniques. Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.
-
Palladium Catalysts: Palladium compounds are toxic and should be handled in a fume hood. Avoid inhalation of dust and skin contact.
-
Solvents: Anhydrous solvents like THF and dioxane can form explosive peroxides. Use freshly distilled solvents or inhibitors-free solvents from a purification system.
-
General Precautions: Perform all reactions in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The synthetic route detailed in this guide, centered around a Directed ortho-Metalation followed by a Miyaura Borylation, represents a robust, reliable, and scalable method for the preparation of this compound. By understanding the chemical principles governing each transformation—from nucleophilic substitution to the intricacies of organometallic catalytic cycles—researchers can confidently execute this synthesis. The resulting high-purity boronic acid serves as a valuable gateway to a diverse array of complex molecules, empowering the advancement of chemical synthesis and drug discovery programs.
References
- 1. Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. scribd.com [scribd.com]
- 5. baranlab.org [baranlab.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. 3-IODO-4-METHOXY-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide to (3,6-Dimethoxypyridazin-4-yl)boronic Acid for Drug Discovery Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Procurement, Quality Control, and Application of a Key Synthetic Building Block.
Introduction: The Strategic Value of (3,6-Dimethoxypyridazin-4-yl)boronic Acid in Modern Medicinal Chemistry
This compound, identified by its CAS Number 1015480-87-1, is a heterocyclic boronic acid that has emerged as a valuable building block in the synthesis of complex organic molecules for drug discovery.[1][2] Its pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, frequently found in molecules targeting a range of biological pathways. The incorporation of methoxy groups and a boronic acid moiety at specific positions on this ring system provides chemists with a versatile tool for creating novel molecular architectures, particularly through transition metal-catalyzed cross-coupling reactions.[3]
The strategic importance of this reagent lies in its ability to participate in the Suzuki-Miyaura coupling reaction, a powerful and widely used method for the formation of carbon-carbon bonds.[3][4] This reaction allows for the precise and efficient connection of the (3,6-Dimethoxypyridazin-4-yl) unit to other aromatic or heteroaromatic systems, a common strategy in the construction of kinase inhibitors and other targeted therapeutics.[5] The methoxy groups can influence the electronic properties of the ring and provide additional vectors for molecular recognition or further functionalization. This guide provides a comprehensive overview of the commercial landscape, quality control considerations, and practical applications of this compound, designed to empower researchers in their drug development endeavors.
Commercial Availability: A Comparative Analysis of Suppliers
The accessibility of high-quality starting materials is paramount to the success of any synthetic campaign. This compound is available from a number of specialized chemical suppliers. When selecting a vendor, researchers should consider not only the price but also the purity, available quantities, and the supplier's reputation for quality and consistency. Below is a comparative table of notable commercial suppliers.
| Supplier | Purity | Available Quantities | Notes |
| BLD Pharmatech | Typically ≥97% | 100mg, 1g, 5g, bulk inquiry | Offers a range of quantities suitable for initial screening to larger scale synthesis.[6][7] |
| Boroncore | Not specified | Inquiry-based | Specializes in boronic acids and related compounds.[2] |
| ChemicalBook | Varies by supplier | Varies by supplier | A platform that aggregates multiple suppliers, allowing for price and availability comparison.[1] |
| Laibo Chem | Not specified | 100mg, 1g | Provides smaller quantities for research and development purposes.[6][7] |
| Orion Cientific | Not specified | 100mg, 1g | Distributor for Laibo Chem and other manufacturers.[6][7] |
Synthesis and Mechanistic Considerations: Crafting the Pyridazine Building Block
While researchers will typically procure this compound commercially, understanding its synthesis provides valuable insight into potential impurities and handling considerations. The preparation of pyridinyl and pyridazinyl boronic acids generally follows established organometallic routes.[8] A common and cost-effective strategy involves a halogen-metal exchange followed by borylation.
A plausible synthetic route to this compound would likely start from a halogenated 3,6-dimethoxypyridazine precursor, such as 4-bromo-3,6-dimethoxypyridazine. This starting material can be subjected to a lithium-halogen exchange at low temperatures using an organolithium reagent like n-butyllithium. The resulting highly reactive pyridazinyl-lithium intermediate is then quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate, to form the corresponding boronate ester. Subsequent acidic workup hydrolyzes the ester to yield the desired boronic acid.
Caption: A plausible synthetic workflow for this compound.
Quality Control and Analytical Validation: Ensuring Reagent Integrity
The purity of this compound is critical for the success and reproducibility of subsequent reactions. Boronic acids are known to present analytical challenges, primarily due to their propensity to form cyclic anhydrides (boroxines) and their potential for degradation.[9] A robust quality control workflow is therefore essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are fundamental for confirming the structure of the compound. However, the presence of boroxines can lead to complex and sometimes uninterpretable spectra.[10] To overcome this, running the NMR in a deuterated alcohol solvent such as methanol-d₄ can help to break up the boroxine trimers, providing a cleaner spectrum of the monomeric boronic acid.[10] ¹¹B NMR is also a powerful tool for characterizing boronic acids, with the sp²-hybridized boron of the boronic acid and the sp³-hybridized boron of the boronate ester giving distinct signals.[11]
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a standard method for assessing the purity of organic molecules. However, the analysis of boronic acids and their esters can be challenging due to on-column hydrolysis.[12] For boronate esters, which are often more stable, using a mobile phase with a high pH can sometimes prevent hydrolysis.[9] For the free boronic acid, a method employing a C18 column with a mobile phase of acetonitrile and water containing a small amount of an acid like formic acid is a good starting point. Post-column derivatization with reagents like alizarin can provide selective and sensitive detection of boronic acids in complex mixtures.[13]
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. It is important to look for the [M+H]⁺ or [M-H]⁻ ions corresponding to the molecular formula C₆H₉BN₂O₄.
Application in Drug Discovery: The Suzuki-Miyaura Coupling
The primary application of this compound in drug discovery is as a coupling partner in the Suzuki-Miyaura reaction.[3] This palladium-catalyzed reaction is a robust and versatile method for constructing biaryl and heteroaryl scaffolds, which are common motifs in kinase inhibitors and other pharmaceuticals.[5][14]
The general catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl or heteroaryl halide.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step that is facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[15]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following is a generalized, yet detailed, protocol for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. This protocol should be adapted and optimized for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., 2 M aqueous sodium carbonate, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane or a mixture of DME and ethanol)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.
-
Add the solvent, followed by the aqueous base solution, via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemists and drug development professionals. Its commercial availability, coupled with a deep understanding of its synthesis, quality control, and application in robust synthetic methodologies like the Suzuki-Miyaura coupling, empowers the creation of novel and complex molecular entities. By carefully selecting suppliers, implementing rigorous analytical validation, and applying sound synthetic protocols, researchers can effectively leverage this key reagent to accelerate their drug discovery programs.
References
- 1. 3,6-dimethoxypyridazin-4-ylboronic acid | 1015480-87-1 [m.chemicalbook.com]
- 2. 1015480-87-1 | 3,6-Dimethoxylpyridazine-4-boronic acid | Boroncore [boroncore.com]
- 3. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. (3,6-Dimethoxypyridazin-4-yl)boronic acid , Package: 100mg , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 7. (3,6-Dimethoxypyridazin-4-yl)boronic acid , Package: 1g , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. par.nsf.gov [par.nsf.gov]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. youtube.com [youtube.com]
A Technical Guide to the Spectroscopic Characterization of (3,6-Dimethoxypyridazin-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the spectroscopic characterization of (3,6-Dimethoxypyridazin-4-yl)boronic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the absence of comprehensive published spectroscopic data for this specific molecule, this document serves as both a predictive analysis and a methodological framework. By leveraging data from structurally analogous compounds and established spectroscopic principles, we will construct a detailed and scientifically rigorous guide to its analysis by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Structural Context and Analytical Strategy
This compound (C₆H₉BN₂O₄, Molecular Weight: 183.96 g/mol , CAS: 1015480-87-1) is a substituted pyridazine bearing two methoxy groups and a boronic acid functionality.[1] The unique electronic properties of the pyridazine ring, combined with the reactivity of the boronic acid group, make this molecule a valuable building block. A robust analytical strategy is crucial for confirming its identity, purity, and stability.
Our approach is centered on a multi-technique spectroscopic analysis, providing orthogonal data points for unambiguous structure elucidation.
Caption: Workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in this compound. We will examine ¹H, ¹³C, and ¹¹B NMR. A significant challenge in the NMR analysis of boronic acids is their propensity to form cyclic anhydrides (boroxines), which can lead to complex or broad spectra. To mitigate this, it is advisable to use a coordinating solvent like DMSO-d₆ or methanol-d₄, which can break up these oligomeric structures.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show three distinct signals corresponding to the pyridazine ring proton and the two methoxy groups.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 1 | ~8.0 - 8.5 | Singlet | 1H | H-5 (pyridazine) | The lone aromatic proton on the pyridazine ring is expected to be downfield due to the electron-withdrawing nature of the heterocyclic system. Its exact position will be influenced by the neighboring methoxy and boronic acid groups. |
| 2 | ~4.1 - 4.3 | Singlet | 3H | OCH₃ at C-6 | Methoxy groups on heteroaromatic rings typically appear in this region. The group at C-6 may be slightly downfield compared to the one at C-3 due to the proximity of the adjacent nitrogen. |
| 3 | ~4.0 - 4.2 | Singlet | 3H | OCH₃ at C-3 | Similar to the other methoxy group, but potentially slightly upfield. |
| 4 | Broad | Singlet | 2H | B(OH)₂ | The protons of the boronic acid are acidic and will exchange with residual water in the solvent, leading to a broad signal. This peak may not always be observed. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework.
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |
| 1 | ~160 - 165 | C-3, C-6 | Carbons attached to oxygen in the pyridazine ring are expected to be significantly downfield. |
| 2 | ~140 - 145 | C-5 | The protonated carbon of the pyridazine ring. |
| 3 | ~120 - 130 | C-4 | The carbon bearing the boronic acid group will be a quaternary carbon, and its signal may be of lower intensity. |
| 4 | ~55 - 60 | OCH₃ | Typical chemical shift for methoxy group carbons. |
Predicted ¹¹B NMR Spectrum
¹¹B NMR is highly informative for confirming the presence and electronic environment of the boron atom.
| Predicted Signal | Chemical Shift (δ, ppm) | Linewidth | Assignment | Rationale |
| 1 | ~28 - 33 | Broad | B(OH)₂ | The chemical shift is characteristic of a trigonal planar (sp² hybridized) boronic acid.[2][3] The broadness of the signal is due to the quadrupolar nature of the boron nucleus.[4] |
Experimental Protocol for NMR Spectroscopy
Caption: Workflow for NMR data acquisition and analysis.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a 45° pulse width.
-
Set the acquisition time to 4 seconds.[1]
-
Employ a relaxation delay of 1 second.
-
Acquire 16 scans.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Use a 30° pulse width with proton decoupling.[5]
-
Set the acquisition time to 2 seconds.
-
Employ a relaxation delay of 2 seconds.
-
Acquire 1024 scans or more, depending on the sample concentration.
-
-
¹¹B NMR Acquisition:
-
Use a broadband probe tuned to the ¹¹B frequency.
-
Set the spectral width to cover a range of -40 to 80 ppm.
-
Use a 30° pulse width.
-
Acquire 256 scans.
-
-
Data Processing: Process the raw data using appropriate software, applying Fourier transform, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy will identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3200-3600 | Broad, Strong | O-H stretch (B-OH) | The hydroxyl groups of the boronic acid will exhibit a broad absorption due to hydrogen bonding. |
| 2950-3050 | Medium | C-H stretch (aromatic & OCH₃) | Stretching vibrations of the C-H bonds on the pyridazine ring and the methoxy groups. |
| 1580-1620 | Medium-Strong | C=N, C=C stretch (pyridazine ring) | Characteristic ring stretching vibrations for heteroaromatic systems. |
| 1350-1450 | Strong | B-O stretch | The boron-oxygen single bond stretch is a strong, characteristic absorption for boronic acids. |
| 1200-1300 | Strong | C-O stretch (aryl ether) | Asymmetric C-O-C stretching of the methoxy groups. |
| 1000-1100 | Strong | C-O stretch (aryl ether) | Symmetric C-O-C stretching of the methoxy groups. |
Experimental Protocol for IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a convenient method for solid samples.
Caption: Workflow for ATR-FTIR data acquisition.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.
-
Background Scan: Acquire a background spectrum of the empty ATR crystal.[6]
-
Sample Application: Place a small amount of the solid this compound onto the crystal.
-
Pressure Application: Use the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for this polar, non-volatile compound. It will provide information about the molecular weight and elemental composition.
Predicted Mass Spectrum (ESI-MS)
In positive ion mode, the protonated molecule [M+H]⁺ is expected to be the base peak. Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be observed. In negative ion mode, the deprotonated molecule [M-H]⁻ should be present. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula.
| Ion | Predicted m/z (Monoisotopic) | Ionization Mode |
| [M+H]⁺ | 185.0728 | Positive |
| [M+Na]⁺ | 207.0548 | Positive |
| [M-H]⁻ | 183.0583 | Negative |
Note: These m/z values are based on the monoisotopic mass of C₆H₉¹¹BN₂O₄.
Fragmentation in ESI-MS can be induced (in-source or tandem MS) and may involve the loss of water (H₂O) or methoxy (OCH₃) groups.
Experimental Protocol for ESI-MS
Caption: Workflow for ESI-MS data acquisition.
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or an acetonitrile/water mixture.
-
Instrumentation: Use an ESI-MS system, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Instrument Parameters (Typical):
-
Data Acquisition: Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.
Conclusion and Data Synthesis
The collective data from NMR, IR, and MS provides a comprehensive and self-validating characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the arrangement of substituents on the pyridazine ring. The ¹¹B NMR spectrum provides unequivocal evidence for the boronic acid functionality. IR spectroscopy corroborates the presence of key functional groups, and high-resolution mass spectrometry confirms the elemental composition and molecular weight. By following the detailed protocols and interpretative guidelines presented in this guide, researchers can confidently verify the structure and purity of this important chemical entity.
References
- 1. books.rsc.org [books.rsc.org]
- 2. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Boron NMR [chem.ch.huji.ac.il]
- 5. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 6. youtube.com [youtube.com]
- 7. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. elementlabsolutions.com [elementlabsolutions.com]
Introduction: The Strategic Value of Heterocyclic Boronic Acids in Modern Synthesis
An In-depth Technical Guide to the Reactivity Profile of (3,6-Dimethoxypyridazin-4-yl)boronic acid
Boronic acids have become indispensable tools in contemporary organic synthesis, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] Their relative stability, low toxicity, and functional group tolerance have established them as superior organometallic reagents for constructing carbon-carbon bonds.[3] Within this class, heteroaryl boronic acids are of particular importance, providing access to molecular scaffolds that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[4][5]
This guide focuses on the reactivity profile of a specific, highly functionalized building block: This compound . The pyridazine core is a common motif in medicinal chemistry, and the strategic placement of methoxy and boronic acid groups makes this reagent a versatile partner for introducing this valuable heterocycle into complex molecular architectures. We will explore its fundamental properties, core reactivity in the Suzuki-Miyaura coupling, and the practical considerations necessary for its successful application in a research and development setting.
Core Physicochemical and Handling Characteristics
A thorough understanding of a reagent's physical properties and stability is the foundation of its effective use. This compound is a crystalline solid whose utility is directly linked to its proper handling and storage.
Caption: Molecular Structure of the Title Compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1015480-87-1 | [6][7][8] |
| Molecular Formula | C₆H₉BN₂O₄ | [7][8] |
| Molecular Weight | 183.96 g/mol | [7][8] |
| Appearance | White to off-white solid | [9] |
| Purity | Typically ≥97% | [9] |
| Topological Polar Surface Area | 84.7 Ų | [8] |
| Hydrogen Bond Donors | 2 | [8] |
| Hydrogen Bond Acceptors | 6 | [8] |
Stability, Storage, and Safe Handling
Like most boronic acids, the stability of this compound is a critical parameter for ensuring reproducibility in synthetic applications. The primary degradation pathway for boronic acids is protodeboronation, which can be catalyzed by moisture or harsh pH conditions.[10] Oxidative instability can also be a concern, particularly at physiological pH.[11][12]
Table 2: Recommended Handling and Storage Guidelines
| Parameter | Condition | Rationale & Causality |
| Storage Temperature | Refrigerated (2-8°C) | Minimizes thermal decomposition and slows potential side reactions.[10] |
| Atmosphere | Store under an inert gas (Nitrogen or Argon) | Prevents oxidation and hydrolysis from atmospheric moisture.[10] |
| Moisture | Keep in a tightly sealed container in a dry place | Boronic acids are hygroscopic and can hydrolyze, which may affect reactivity and lead to caking.[13][14] |
| pH Conditions | Avoid strong acids or bases during storage | Harsh pH can accelerate protodeboronation, cleaving the C-B bond. Boronic acids are generally most stable at neutral pH.[10] |
| Incompatibilities | Strong oxidizing agents, strong acids | These can lead to rapid decomposition of the boronic acid functional group.[10] |
Safety Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handling should be performed in a well-ventilated area or fume hood to avoid inhalation of the fine powder.[7][10]
The Centerpiece of Reactivity: The Suzuki-Miyaura Cross-Coupling
The premier application of this compound is its participation in the Suzuki-Miyaura cross-coupling reaction to form a C(sp²)–C(sp²) bond with an aryl or vinyl halide/pseudohalide. This reaction is a cornerstone of modern synthetic chemistry for building complex molecular frameworks.[1]
The reaction proceeds via a catalytic cycle involving a palladium catalyst. A fundamental understanding of this cycle is crucial for troubleshooting and optimization.
Caption: Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.
Mechanistic Considerations for the Pyridazine Substrate
-
Activation: The reaction is initiated by the activation of the boronic acid by a base.[1] The base coordinates to the empty p-orbital of the boron atom, forming a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which is essential for the subsequent transmetalation step.
-
Electronic Effects: The pyridazine ring is an electron-deficient heterocycle. This electronic nature can influence the nucleophilicity of the boronic acid. However, this is counterbalanced by the two electron-donating methoxy groups (-OCH₃), which increase electron density on the ring. This electronic balance generally makes the compound a competent coupling partner.
-
Steric Hindrance: The boronic acid is positioned at C4, flanked by a methoxy group at C3 and a nitrogen atom at C5 (within the ring). This steric environment is generally well-tolerated, although highly hindered coupling partners may require more forcing conditions or specialized catalyst systems.
Field-Proven Experimental Protocol: A General Guideline
The following protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of the catalyst, base, solvent, and temperature is often necessary for specific substrates.
Caption: Experimental Workflow for a Typical Suzuki-Miyaura Coupling.
Table 3: Common Reagent Choices for Optimization
| Component | Common Examples | Rationale for Choice |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos) | Pd(PPh₃)₄ is a classic, effective choice. Pd(dppf)Cl₂ is often more robust for heteroaromatic substrates. Buchwald-Hartwig type ligands can improve yields for challenging couplings.[1][15] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ | K₂CO₃ is a common, cost-effective choice. Cs₂CO₃ is more soluble and often more effective but costlier. K₃PO₄ is a strong base useful for less reactive partners.[16] |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂O, Acetonitrile/H₂O | The aqueous component is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species. The choice of organic solvent depends on the solubility of the substrates and the desired reaction temperature. |
Plausible Synthesis of the Reagent
While typically purchased from commercial suppliers, understanding the synthesis of this compound provides insight into potential impurities and alternative synthetic strategies. The most common approach involves a metal-halogen exchange followed by borylation.
Caption: Plausible Synthetic Pathway via Lithiation-Borylation.
This pathway leverages the reactivity of an organolithium intermediate, which is then trapped with an electrophilic boron source like triisopropyl borate. The final hydrolysis step is crucial to yield the desired boronic acid.
Broader Applications in Drug Discovery
The incorporation of boronic acids into drug discovery programs has surged, with several FDA-approved drugs containing this moiety.[3][17][18] The pyridazine heterocycle is also a well-established pharmacophore. Therefore, this compound serves as a key building block for synthesizing novel compounds with potential therapeutic value. Its use allows for the modular and efficient exploration of chemical space around the pyridazine core, enabling medicinal chemists to fine-tune properties like solubility, metabolic stability, and target engagement.[19]
Conclusion
This compound is a highly valuable and versatile reagent for modern organic synthesis. Its reactivity is dominated by the Suzuki-Miyaura cross-coupling, providing a reliable method for incorporating the dimethoxy-pyridazine scaffold into larger molecules. Success in its application hinges on a solid understanding of its stability, the mechanistic nuances of the Suzuki-Miyaura reaction, and careful optimization of reaction conditions. By adhering to the principles of proper handling and logical experimental design outlined in this guide, researchers can effectively leverage this powerful building block to advance their synthetic and medicinal chemistry objectives.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. boronmolecular.com [boronmolecular.com]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3,6-dimethoxypyridazin-4-ylboronic acid | 1015480-87-1 [m.chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. 3,6-Dimethoxypyridazine-4-boronic acid | C6H9BN2O4 | CID 46739292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. benchchem.com [benchchem.com]
- 11. Boronic acid with high oxidative stability and utility in biological contexts [pubmed.ncbi.nlm.nih.gov]
- 12. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. laballey.com [laballey.com]
- 14. borax.com [borax.com]
- 15. mdpi.com [mdpi.com]
- 16. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Suzuki-Miyaura coupling with (3,6-Dimethoxypyridazin-4-yl)boronic acid
An Application Guide for the Suzuki-Miyaura Coupling of (3,6-Dimethoxypyridazin-4-yl)boronic acid
Introduction: The Strategic Value of the Pyridazine Moiety
In the landscape of modern medicinal chemistry and materials science, nitrogen-containing heterocycles are indispensable scaffolds. Among them, the pyridazine core is a privileged structure found in numerous biologically active compounds, valued for its ability to modulate physicochemical properties and engage in specific hydrogen bonding interactions. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation, enabling the efficient synthesis of complex molecules like polyolefins, styrenes, and substituted biphenyls.[1][2] This guide provides a detailed examination and a robust protocol for the use of a specific, high-value building block: This compound .
This electron-deficient heteroaryl boronic acid serves as a versatile precursor for introducing the dimethoxy-pyridazine unit into target molecules. Its successful application, however, requires a nuanced understanding of the Suzuki-Miyaura catalytic cycle and specific considerations for handling potentially sensitive heteroaryl boron reagents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this building block with precision and confidence.
Scientific Foundation: Mechanism and Critical Parameters
A successful coupling reaction is built on a solid understanding of its underlying mechanism. The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[3][4][5]
The Palladium Catalytic Cycle
The reaction mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][6] The palladium catalyst cycles between the Pd(0) and Pd(II) oxidation states to facilitate the bond formation.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.[3][5] The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[7] Electron-deficient aryl halides tend to react more readily.[7]
-
Transmetalation: This is often the rate-determining step. The organic group from the boronic acid is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron atom, facilitating the transfer.[1][8]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][4]
Key Reagent Considerations
The success of coupling with this compound hinges on the careful selection of reagents.
-
Palladium Catalyst/Precatalyst: While many palladium sources work, Pd(II) precatalysts like Pd(dppf)Cl₂ or palladacycles (e.g., Buchwald precatalysts) are often preferred for their air stability and high activity.[9][10] They are reduced in situ to the active Pd(0) species.[9] Using a fresh, active catalyst is paramount.
-
Ligand: The ligand stabilizes the palladium center and modulates its reactivity. For electron-deficient heteroaryl couplings, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) are often required to promote the oxidative addition and reductive elimination steps.[8][10]
-
Base: The choice of base is critical and interdependent with the solvent.[9] Its role is to activate the boronic acid for transmetalation.[1]
-
Solvent: The solvent system must solubilize the reagents and facilitate the reaction.
Specific Challenges with Heteroaryl Boronic Acids
Heteroaryl boronic acids, particularly electron-deficient ones like pyridazine derivatives, can present unique challenges.
-
Protodeboronation: This is a major side reaction where the C-B bond is cleaved by a proton source (often water), replacing the boronic acid group with a hydrogen atom.[7][9] This is accelerated by strong bases and aqueous media.[9][11]
-
Catalyst Inhibition: The lone pair of electrons on the pyridazine nitrogen can potentially coordinate to the palladium center, inhibiting catalytic activity. The use of bulky ligands helps to mitigate this effect.[15]
Experimental Protocol: Coupling of this compound with an Aryl Bromide
This protocol describes a general procedure for a representative coupling reaction. Safety Note: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, gloves) must be worn at all times.
Materials and Equipment
-
Reactants:
-
Catalyst/Ligand System:
-
XPhos Pd G3 (Buchwald Precatalyst) (1-2 mol%)
-
-
Base:
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0-3.0 equiv)
-
-
Solvents:
-
1,4-Dioxane, anhydrous
-
Water, deionized
-
-
Equipment:
-
Oven-dried reaction vial with a PTFE-lined screw cap and magnetic stir bar
-
Schlenk line or glovebox for inert atmosphere
-
Syringes and needles
-
Heating block or oil bath with temperature control
-
TLC plates, GC-MS, or LC-MS for reaction monitoring
-
Standard glassware for workup (separatory funnel, flasks)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Detailed Reaction Procedure
-
Vessel Preparation: Place a magnetic stir bar into an oven-dried reaction vial. To the vial, add the aryl bromide (1.0 equiv, e.g., 0.5 mmol, 93.5 mg), this compound (1.2 equiv, 0.6 mmol, 110.4 mg), and finely powdered K₃PO₄ (2.5 equiv, 1.25 mmol, 265.4 mg).
-
Rationale: Using a slight excess of the boronic acid can help drive the reaction to completion and compensate for any potential degradation (protodeboronation).[9] A powdered base provides a larger surface area for reaction.
-
-
Inert Atmosphere Setup: Seal the vial with the screw cap. Connect the vial to a Schlenk line via a needle through the septum. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Rationale: Oxygen can decompose the active Pd(0) catalyst and lead to unwanted side reactions like the homocoupling of boronic acids.[9] A properly inerted atmosphere is critical for reproducibility.
-
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the XPhos Pd G3 precatalyst (e.g., 1.5 mol%, 0.0075 mmol, 6.4 mg) to the vial.
-
Solvent Addition: Prepare a degassed 10:1 mixture of Dioxane/H₂O. To degas, sparge the solvent mixture with argon for 15-20 minutes. Using a syringe, add the degassed solvent mixture to the reaction vial to achieve a final concentration of ~0.2 M with respect to the limiting aryl bromide (for 0.5 mmol, add 2.5 mL total solvent).
-
Rationale: Degassing the solvent removes dissolved oxygen, further protecting the catalyst.[9]
-
-
Reaction Execution: Place the sealed vial into a preheated heating block or oil bath set to 90-110 °C. Stir the reaction mixture vigorously.
-
Scientist's Note: Vigorous stirring is essential, especially in biphasic systems, to ensure proper mixing and maximize contact between the reagents in different phases.[9]
-
-
Monitoring: After 2-4 hours (or as determined by preliminary experiments), take a small aliquot of the reaction mixture, dilute it with ethyl acetate, filter through a small plug of silica, and analyze by TLC or LC-MS to check for the consumption of the starting aryl bromide. The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the vial to room temperature. Dilute the mixture with ethyl acetate (10 mL) and water (10 mL). Transfer the contents to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.
Optimization and Troubleshooting
Even with a robust protocol, challenges can arise. The following table provides guidance on common issues.
| Observation / Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst or ligand.[9][11] 2. Insufficiently inert atmosphere (oxygen contamination).[9] 3. Poor quality of boronic acid (degraded). | 1. Use a fresh batch of a robust precatalyst (e.g., Buchwald G3/G4). Screen different ligands. 2. Ensure rigorous degassing of solvents and proper inert gas technique. 3. Use freshly purchased or purified boronic acid. Consider converting it to a more stable pinacol ester.[11] |
| Significant Protodeboronation | 1. Presence of excess water or other proton sources.[9][11] 2. Base is too strong or reaction temperature is too high. | 1. Switch to anhydrous conditions using a base like KF or CsF.[8] Ensure solvents are rigorously dried. 2. Use a milder base (e.g., K₂CO₃) or lower the reaction temperature. |
| Homocoupling of Boronic Acid | 1. Oxygen contamination in the reaction.[9] 2. Catalyst system promotes this side reaction. | 1. Improve inert atmosphere technique; ensure solvents are thoroughly degassed. 2. Screen different catalyst/ligand combinations. Sometimes lowering the catalyst loading can help. |
| Difficulty with Aryl Chlorides | 1. Oxidative addition to the C-Cl bond is slow.[6][7] | 1. Use a more electron-rich and bulky ligand (e.g., RuPhos, BrettPhos). 2. Use a stronger base (e.g., LiOᵗBu).[14] 3. Increase the reaction temperature. |
Data Summary and Workflow
Table of Recommended Starting Conditions
The optimal conditions can vary based on the coupling partners. This table provides validated starting points for optimization.
| Parameter | Aryl Bromide / Iodide | Aryl Chloride | Rationale |
| Catalyst | Pd(dppf)Cl₂ or XPhos Pd G3 (1-2 mol%) | XPhos Pd G3 or RuPhos Pd G3 (2-4 mol%) | Aryl chlorides require more active catalysts for oxidative addition.[10] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equiv) | K₃PO₄ or Cs₂CO₃ (2-3 equiv) | Stronger bases are often needed for less reactive electrophiles.[11] |
| Solvent | Dioxane/H₂O (10:1) or Toluene/H₂O (10:1) | Dioxane or Toluene (anhydrous may be better) | Water can be beneficial but may need to be excluded for sensitive substrates.[12][13] |
| Temperature | 80 - 100 °C | 100 - 120 °C | Higher temperatures are required to overcome the activation barrier for C-Cl bonds. |
Experimental Workflow Visualization
The entire process, from planning to final product, can be visualized as a logical workflow.
Caption: A standard laboratory workflow for the Suzuki-Miyaura coupling protocol.
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly effective method for incorporating this valuable heterocyclic motif into a diverse range of molecular architectures. Success relies on a principled approach: maintaining a strictly inert atmosphere, selecting a robust palladium precatalyst with an appropriate bulky, electron-rich ligand, and optimizing the base and solvent system to promote efficient transmetalation while minimizing protodeboronation. By following the detailed protocol and troubleshooting guidance provided herein, researchers can confidently and reproducibly execute this powerful transformation.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 3,6-Dimethoxypyridazine-4-boronic acid | C6H9BN2O4 | CID 46739292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. calpaclab.com [calpaclab.com]
- 18. 3,6-dimethoxypyridazin-4-ylboronic acid | 1015480-87-1 [m.chemicalbook.com]
- 19. (3,6-Dimethoxypyridazin-4-yl)boronic acid , Package: 100mg , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
experimental conditions for Suzuki coupling using (3,6-Dimethoxypyridazin-4-yl)boronic acid
An Application Guide for the Suzuki-Miyaura Coupling of (3,6-Dimethoxypyridazin-4-yl)boronic acid
Introduction: The Strategic Importance of the Pyridazine Moiety
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its versatility and functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is indispensable in the synthesis of biaryl and heteroaryl structures, which are core components of numerous pharmaceuticals, agrochemicals, and advanced materials.[3][4]
Within this context, this compound emerges as a highly valuable building block. The pyridazine ring, an electron-deficient diazine, is a prevalent motif in medicinal chemistry, known for its role in kinase inhibition and other biological activities.[5] The ability to precisely install this moiety onto various molecular scaffolds via Suzuki-Miyaura coupling is of paramount importance to drug discovery professionals.[6]
However, the use of electron-deficient heteroaromatic boronic acids, including pyridazine derivatives, is not without its challenges. Issues such as reagent instability leading to protodeboronation, and potential catalyst inhibition by the nitrogen lone pairs, can complicate reaction outcomes.[7][8][9] This guide provides a comprehensive overview of the key principles, optimized experimental protocols, and troubleshooting strategies to ensure successful and reproducible Suzuki-Miyaura couplings using this compound.
The Catalytic Cycle: A Mechanistic Overview
A foundational understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex, which can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[1][10]
-
Oxidative Addition : The cycle begins with a low-valent Pd(0) species inserting into the carbon-halide bond of the electrophilic coupling partner (e.g., an aryl bromide), forming a Pd(II) complex. This is often the rate-determining step of the reaction.[11]
-
Transmetalation : Before the boronic acid can participate, it must be activated by a base to form a more nucleophilic boronate species.[9][10] This boronate then transfers its organic group (the dimethoxy-pyridazine moiety) to the Pd(II) center, displacing the halide.
-
Reductive Elimination : The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond of the desired product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the cycle.[11]
Optimizing Key Experimental Parameters
The success of coupling this compound hinges on the careful selection of four key components: the palladium source, base, solvent, and temperature.
| Parameter | Recommendation | Rationale & Causality |
| Palladium Catalyst | For Aryl/Heteroaryl Bromides & Iodides: Pd(PPh₃)₄, Pd(dppf)Cl₂ (1-5 mol%)For Aryl/Heteroaryl Chlorides or Challenging Substrates: Buchwald Precatalysts (e.g., XPhos Pd G3, RuPhos Pd G3) (0.5-2 mol%) | Standard catalysts like Pd(PPh₃)₄ are often sufficient for reactive halides.[6] For less reactive chlorides or sterically hindered partners, modern Buchwald-type catalysts with bulky, electron-rich phosphine ligands are superior.[12][13] These ligands promote the difficult oxidative addition step and stabilize the active Pd(0) species. |
| Base | Standard: K₂CO₃, Na₂CO₃ (2-3 equiv)Optimized/Challenging: K₃PO₄, Cs₂CO₃ (2-3 equiv) | The base is critical for activating the boronic acid.[10] While aqueous carbonates are standard,[6][14] stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can accelerate transmetalation and are often more effective for challenging couplings, minimizing protodeboronation.[8][12] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂O (Typical ratios from 4:1 to 10:1) | A mixture of an organic solvent and water is most common.[2][12][15] The organic solvent solubilizes the coupling partners and catalyst, while water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[15] Rigorously anhydrous conditions can sometimes be beneficial to prevent protodeboronation, especially with unstable boronic acids.[8] |
| Temperature | 80–110 °C (Conventional Heating)100-150 °C (Microwave Heating) | Most Suzuki couplings require heating to drive the reaction to completion.[12] Microwave irradiation is an effective technique for accelerating the reaction, often reducing reaction times from hours to minutes.[16] |
A Note on Reagent Stability : Heteroaromatic boronic acids can be susceptible to decomposition via protodeboronation, where the C-B bond is cleaved by a proton source.[7][8] To counteract this, it is standard practice to use a slight excess of the boronic acid (1.2–1.5 equivalents).[12] For particularly unstable systems, conversion to a more robust pinacol ester or a diethanolamine adduct can be an effective strategy.[9][12][17]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: Standard Conditions for Aryl/Heteroaryl Bromides
This protocol is suitable for coupling with relatively reactive aryl or heteroaryl bromides.
Materials:
-
Aryl/Heteroaryl Bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Reaction vessel (e.g., Schlenk flask or microwave vial) with a magnetic stir bar
Procedure:
-
Vessel Preparation : To an oven-dried reaction vessel containing a stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and K₂CO₃ (2.5 equiv).
-
Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition : Add the degassed 1,4-dioxane/water solvent mixture via syringe. The final concentration should be approximately 0.1–0.2 M with respect to the limiting aryl bromide.
-
Reaction : Place the vessel in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring : Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed (typically 4–16 hours).
-
Workup : Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer twice with ethyl acetate.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the final product.[12]
Protocol 2: Optimized Conditions for Aryl/Heteroaryl Chlorides
This protocol employs a more active catalyst system, making it suitable for less reactive aryl chlorides or other challenging substrates.[12]
Materials:
-
Aryl/Heteroaryl Chloride (1.0 equiv)
-
This compound (1.5 equiv)
-
XPhos Pd G3 Precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
1,4-Dioxane and Water (10:1 v/v), degassed
-
Reaction vessel (e.g., Schlenk flask or microwave vial) with a magnetic stir bar
Procedure:
-
Vessel Preparation : To an oven-dried reaction vessel, add the aryl chloride (1.0 equiv), this compound (1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).
-
Inert Atmosphere : Seal the vessel with a septum, and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition : Under the inert atmosphere, add the XPhos Pd G3 precatalyst (0.02 equiv).
-
Solvent Addition : Add the degassed 1,4-dioxane/water solvent system via syringe to a final concentration of 0.1–0.5 M.[12]
-
Reaction : Place the vial in a preheated oil bath or heating block and stir vigorously at 100–110 °C.
-
Monitoring : Monitor the reaction progress by LC-MS. These reactions are often complete within 2–12 hours.
-
Workup & Purification : Follow the same workup and purification procedure as described in Protocol 1.[12]
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. The following table outlines common problems and potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst.2. Insufficiently strong base.3. Poor quality or decomposed boronic acid. | 1. Use a fresh batch of catalyst or screen a more active one (e.g., a Buchwald precatalyst).[8]2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[8]3. Use freshly prepared boronic acid or consider converting it to a more stable pinacol ester. |
| Significant Protodeboronation (Observed as starting aryl halide and 3,6-dimethoxypyridazine) | 1. Presence of excess water or other protic sources.2. Reaction temperature is too high or reaction time is too long.3. Base is too weak to promote transmetalation over decomposition. | 1. Use rigorously dried solvents and reagents.[8] Reduce the water content in the solvent mixture.2. Lower the reaction temperature and monitor carefully to avoid prolonged heating after completion.3. Use a stronger base (K₃PO₄) to accelerate the productive coupling pathway. |
| Formation of Aryl Halide Homocoupling Product | 1. Catalyst decomposition leading to Pd black.2. Presence of oxygen in the reaction. | 1. Ensure a sufficiently high ligand-to-palladium ratio if not using a precatalyst.2. Thoroughly degas all solvents and maintain a robust inert atmosphere throughout the reaction. |
| Poor Reproducibility | 1. Inconsistent quality of reagents (boronic acid, base, solvent).2. Variations in inert atmosphere technique or degassing efficiency. | 1. Use reagents from a reliable source. Finely powdering solid bases like K₃PO₄ can improve consistency.[12]2. Standardize the degassing procedure (e.g., sparging with argon for 30 min) and Schlenk techniques.[13] |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful method for synthesizing complex molecules relevant to pharmaceutical and materials science. Success relies on a rational approach to reaction design, grounded in a mechanistic understanding. For routine couplings with aryl bromides, standard conditions using catalysts like Pd(dppf)Cl₂ are often effective. However, when faced with less reactive coupling partners such as aryl chlorides, the use of advanced Buchwald-type precatalysts in combination with stronger bases like K₃PO₄ is highly recommended. By carefully controlling the key parameters of catalyst, base, and solvent, and by being mindful of the inherent stability of the boronic acid, researchers can achieve high yields and reproducible results, unlocking the full synthetic potential of this valuable pyridazine building block.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. benchchem.com [benchchem.com]
- 17. youtube.com [youtube.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Pyridazine Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The functionalization of pyridazine scaffolds is a cornerstone in medicinal chemistry and materials science, owing to the prevalence of this heterocycle in a multitude of bioactive compounds and functional materials. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for creating carbon-carbon bonds, offering a direct path to novel pyridazine derivatives. However, the inherent electronic properties of pyridazines, particularly the presence of two adjacent nitrogen atoms, present unique challenges that necessitate carefully optimized catalytic systems.
This comprehensive guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions involving pyridazine boronic acids. Moving beyond a simple recitation of procedures, this document delves into the mechanistic underpinnings of catalyst selection, explains the rationale behind specific reaction parameters, and offers detailed, field-proven protocols to empower researchers in their synthetic endeavors.
The Challenge of Pyridazine Cross-Coupling: Understanding the "Pyridazine Problem"
The successful execution of a Suzuki-Miyaura coupling hinges on a delicate balance within the catalytic cycle. With pyridazine-containing substrates, this balance is often disrupted. The electron-deficient nature of the pyridazine ring and the presence of Lewis basic nitrogen atoms can lead to several complications:
-
Catalyst Inhibition: The lone pairs on the pyridazine nitrogens can coordinate to the palladium center, leading to catalyst deactivation or the formation of off-cycle, unreactive complexes. This is analogous to the well-documented "2-pyridyl problem" in pyridine chemistry, where the proximity of the nitrogen to the reaction site can significantly hinder catalytic activity.[1][2]
-
Slow Transmetalation: The electron-withdrawing character of the pyridazine ring can decelerate the crucial transmetalation step, where the organic group is transferred from the boron atom to the palladium catalyst.[3]
-
Protodeboronation: Pyridazine boronic acids can be susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved by a proton source (often water or alcohol), leading to the formation of the parent pyridazine and a reduction in the yield of the desired coupled product.
Overcoming these challenges requires a strategic selection of the palladium source, ligand, base, and reaction conditions to favor the desired catalytic pathway.
Strategic Catalyst Selection: A Comparative Overview
The choice of the palladium catalyst and its associated ligand is paramount for a successful pyridazine cross-coupling. While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective in some cases, modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), often provide superior results.
Table 1: Comparative Performance of Selected Palladium Catalyst Systems for Pyridazine and Related Heteroaryl Cross-Coupling
| Catalyst/Precatalyst | Ligand | Base | Solvent | Substrate | Product | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ (2M aq.) | DME | 3-Bromo-6-(thiophen-2-yl)pyridazine | 3-(Aryl)-6-(thiophen-2-yl)pyridazine | 14-28 | [4] |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | 2-Chloropyridine | 2,3'-Bipyridine | >90 | [5] |
| Pd₂(dba)₃ | Phosphite or Phosphine Oxide Ligands | KF | 1,4-Dioxane | 2-Pyridylboronate | Aryl/Heteroaryl Pyridines | 70-91 | [3] |
| Pd₂(dba)₃ | FcPPh₂ | K₃PO₄ | 1,4-Dioxane/H₂O | 2,6-Dichloropyridine | 2-Chloro-6-heptylpyridine | 74 | [6] |
| Pd[PPh₃]₂Cl₂ | PPh₃ | Na₂CO₃ (1M aq.) | 1,4-Dioxane | Pyridylboronic Acid | Aminopyrazinopyridines | 32-69 | [7] |
Key Insights from Catalyst Selection:
-
Buchwald-type Ligands: Ligands such as SPhos and XPhos, characterized by their steric bulk and electron-donating properties, are highly effective in promoting the cross-coupling of challenging heteroaryl substrates.[5][8] They facilitate the oxidative addition and reductive elimination steps of the catalytic cycle and can prevent the formation of inactive catalyst species.
-
N-Heterocyclic Carbene (NHC) Ligands: PEPPSI™-type precatalysts, which feature NHC ligands, offer high stability and activity, making them excellent choices for difficult couplings.[8]
-
Palladium Precatalysts: The use of well-defined palladium precatalysts, such as the Buchwald G3 palladacycles, can lead to more reproducible results compared to generating the active catalyst in situ.[1][9][10] These precatalysts are often air- and moisture-stable, simplifying reaction setup.
-
"Ligandless" Systems: In some instances, particularly with more reactive substrates, simple palladium salts like palladium acetate (Pd(OAc)₂) can be effective, although the true catalytic species is often a subject of debate.[10]
The Catalytic Cycle: A Mechanistic Blueprint
A fundamental understanding of the Suzuki-Miyaura catalytic cycle is crucial for troubleshooting and optimizing pyridazine cross-coupling reactions.
Figure 1: The Suzuki-Miyaura Catalytic Cycle.
The cycle commences with the oxidative addition of an aryl halide to the active Pd(0) catalyst. This is followed by transmetalation, where the pyridazine group from the activated boronic acid (boronate) is transferred to the palladium center. The final step is reductive elimination, which forms the desired carbon-carbon bond and regenerates the Pd(0) catalyst.
Detailed Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura cross-coupling of pyridazine boronic acids. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: General Procedure using a Palladium Precatalyst (e.g., XPhos Pd G3)
This protocol is recommended for challenging couplings due to the high activity and reliability of modern precatalysts.
Figure 2: Workflow for Protocol 1.
Materials:
-
Pyridazine boronic acid or ester (1.0 - 1.2 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., THF, 1,4-dioxane, or toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer with heating
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the pyridazine boronic acid, the aryl halide, potassium phosphate, and the palladium precatalyst.
-
Seal the vessel and purge with an inert gas for 5-10 minutes.
-
Add the degassed anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor its progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite, washing the pad with additional solvent.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Traditional In Situ Catalyst Generation (e.g., Pd(PPh₃)₄)
This protocol is suitable for less demanding substrates and when using a commercially available, pre-formed catalyst.
Materials:
-
Pyridazine boronic acid (1.1 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
-
Sodium carbonate (Na₂CO₃, 2.0 equivalents, as a 2M aqueous solution)
-
Solvent (e.g., 1,2-dimethoxyethane (DME) or 1,4-dioxane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer with heating
Procedure:
-
In a round-bottom flask, dissolve the pyridazine boronic acid, aryl halide, and Pd(PPh₃)₄ in the organic solvent.
-
Degas the mixture by bubbling with an inert gas for 10-15 minutes.
-
Add the aqueous sodium carbonate solution.
-
Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate or chloroform).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[4]
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider screening different ligands, bases, and solvents. Increasing the temperature or reaction time may also be beneficial. Ensure all reagents and solvents are of high purity and appropriately dried/degassed.
-
Protodeboronation: If significant protodeboronation is observed, consider using a more stable boronic ester (e.g., a pinacol ester) or conducting the reaction under strictly anhydrous conditions. Using a stronger, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can also help.
-
Catalyst Decomposition: If the reaction mixture turns black, it may indicate catalyst decomposition. Using a more robust ligand, a precatalyst, or a lower reaction temperature might be necessary.
Conclusion
The palladium-catalyzed cross-coupling of pyridazine boronic acids is a powerful method for the synthesis of diverse and complex molecules. While challenges exist due to the electronic nature of the pyridazine ring, a rational approach to catalyst and ligand selection, coupled with careful optimization of reaction conditions, can lead to high yields and successful outcomes. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers navigating the intricacies of this important transformation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Substituted Pyridazines using (3,6-Dimethoxypyridazin-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyridazine Scaffold in Modern Drug Discovery
The pyridazine motif is a privileged heterocyclic scaffold in medicinal chemistry, valued for its unique physicochemical properties.[1] As a six-membered aromatic ring containing two adjacent nitrogen atoms, the pyridazine core can significantly influence a molecule's polarity, solubility, and metabolic stability. It often serves as a bioisosteric replacement for phenyl or other heteroaromatic rings, enabling chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2] The inherent polarity of the pyridazine ring can enhance aqueous solubility and facilitate the formation of crystalline, water-soluble salts, which are desirable properties for drug development.[2] Furthermore, the nitrogen atoms can act as hydrogen bond acceptors, playing a crucial role in molecular recognition at the target binding site. Several approved drugs and numerous clinical candidates incorporate the pyridazine core, highlighting its importance in the development of novel therapeutics for a wide range of diseases, including cancer, inflammation, and cardiovascular disorders.[3]
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of biaryl and heteroaryl compounds, and it has become indispensable in the construction of complex molecules for drug discovery.[4][5] This palladium-catalyzed reaction offers a reliable method for forming carbon-carbon bonds under relatively mild conditions with high functional group tolerance. The use of (3,6-Dimethoxypyridazin-4-yl)boronic acid as a building block in Suzuki-Miyaura couplings provides a direct and efficient route to a diverse array of substituted pyridazines, opening up new avenues for the exploration of chemical space in drug discovery programs.
Strategic Overview: The Suzuki-Miyaura Coupling Pathway
The synthesis of substituted pyridazines utilizing this compound via the Suzuki-Miyaura cross-coupling reaction follows a well-established catalytic cycle. A general understanding of this process is crucial for troubleshooting and optimizing reaction conditions.
Figure 1. Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The reaction is initiated by the oxidative addition of an aryl or heteroaryl halide to a palladium(0) complex. This is followed by transmetalation, where the organic moiety from the activated boronic acid is transferred to the palladium(II) center. The cycle concludes with reductive elimination, which forms the desired carbon-carbon bond and regenerates the palladium(0) catalyst. The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step.
Experimental Protocols: A Practical Guide
The following protocols provide a detailed, step-by-step methodology for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide. These protocols are intended as a starting point and may require optimization for different substrates.
Materials and Reagents
| Reagent | Supplier | CAS Number |
| This compound | Commercial sources | 1015480-87-1 |
| Aryl Bromide (e.g., 4-bromotoluene) | Commercial sources | 106-38-7 |
| Tetrakis(triphenylphosphine)palladium(0) | Commercial sources | 14221-01-3 |
| Sodium Carbonate (Na₂CO₃) | Commercial sources | 497-19-8 |
| 1,4-Dioxane, Anhydrous | Commercial sources | 123-91-1 |
| Water, Degassed | In-house | 7732-18-5 |
| Ethyl Acetate | Commercial sources | 141-78-6 |
| Brine (Saturated NaCl solution) | In-house | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercial sources | 7487-88-9 |
| Celite® | Commercial sources | 61790-53-2 |
Detailed Step-by-Step Protocol
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents).
-
Add the aryl bromide (1.0 equivalent).
-
Add sodium carbonate (2.0 equivalents).
-
The flask is then sealed with a rubber septum.
-
-
Inert Atmosphere:
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.
-
-
Reagent Addition:
-
Under a positive pressure of the inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Add the anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The final concentration of the aryl bromide should be approximately 0.1 M.
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously for the specified time (typically 4-24 hours).
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A sample of the reaction mixture can be taken, diluted with ethyl acetate, and analyzed.
-
-
Work-up Procedure:
-
Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure substituted pyridazine.
-
Data Presentation and Expected Outcomes
The following table summarizes representative reaction conditions and expected outcomes for the Suzuki-Miyaura coupling of this compound with various aryl halides. The yields are indicative and may vary depending on the specific substrate and reaction scale.
| Entry | Aryl Halide (R-X) | Catalyst (mol%) | Base (equiv.) | Solvent System (v/v) | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | DME/H₂O (4:1) | 85 | 16 | 80-90 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.5) | Toluene/H₂O (5:1) | 100 | 18 | 75-85 |
| 4 | 2-Bromopyridine | Pd₂(dba)₃ (2) + SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 100 | 24 | 60-75 |
Yields are based on isolated product after purification.
Causality and Experimental Choices: A Deeper Dive
The success of the Suzuki-Miyaura coupling with this compound is contingent on several key experimental parameters. Understanding the rationale behind these choices is critical for achieving optimal results.
-
Catalyst Selection: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for a wide range of Suzuki-Miyaura couplings.[2][6] For more challenging substrates, such as electron-deficient aryl halides or sterically hindered partners, more sophisticated catalyst systems may be required. For instance, the use of palladium(II) precatalysts with bulky, electron-rich phosphine ligands like SPhos can enhance catalytic activity and improve yields.[7]
-
Choice of Base: The base plays a crucial role in activating the boronic acid for transmetalation.[8] Inorganic bases such as sodium carbonate, potassium carbonate, and potassium phosphate are commonly employed. The choice of base can influence the reaction rate and the extent of side reactions. For sensitive substrates, milder bases like cesium carbonate may be beneficial.
-
Solvent System: A mixture of an organic solvent and water is typically used in Suzuki-Miyaura reactions. The organic solvent (e.g., 1,4-dioxane, DME, toluene) solubilizes the organic reactants and the catalyst, while water is necessary to dissolve the inorganic base. The ratio of the solvents can impact the reaction rate and should be optimized for each specific transformation.
-
The Role of Methoxy Groups: The two electron-donating methoxy groups on the pyridazine ring increase the electron density of the aromatic system. This can have several effects on the reactivity of this compound. While electron-rich boronic acids are generally good coupling partners, the increased electron density on the pyridazine ring might slightly retard the transmetalation step. However, the overall electronic nature of the pyridazine ring remains electron-deficient due to the two nitrogen atoms, which generally facilitates the oxidative addition of palladium to a C-X bond on a pyridazine halide coupling partner.[2]
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient inert atmosphere, incorrect temperature. | Ensure proper degassing of solvents and rigorous exclusion of oxygen. Verify the activity of the palladium catalyst. Optimize the reaction temperature; higher temperatures may be required for less reactive substrates. |
| Protodeboronation | Presence of excess water or acidic impurities, prolonged reaction times. | Use anhydrous solvents and freshly prepared boronic acid. Minimize reaction time by closely monitoring the reaction progress. Consider using a boronic ester (e.g., pinacol ester) which can be more stable. |
| Formation of Homocoupling Products | Oxygen contamination, inefficient transmetalation. | Improve the inert atmosphere technique. Screen different palladium catalysts and ligands to promote the desired cross-coupling pathway. |
| Difficulty in Purification | Formation of closely related byproducts. | Optimize the reaction conditions to minimize byproduct formation. Employ alternative purification techniques such as preparative HPLC or crystallization. |
Conclusion
The synthesis of substituted pyridazines using this compound via the Suzuki-Miyaura cross-coupling reaction is a robust and highly versatile method for accessing a wide range of novel chemical entities. By understanding the underlying principles of the reaction and carefully selecting the appropriate experimental conditions, researchers can efficiently generate libraries of pyridazine derivatives for evaluation in drug discovery and other scientific endeavors. The protocols and insights provided in these application notes serve as a comprehensive guide for the successful implementation of this powerful synthetic strategy.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed α-Arylation of Aryl Nitromethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Suzuki Coupling [organic-chemistry.org]
The Untapped Potential of (3,6-Dimethoxypyridazin-4-yl)boronic acid in Bioactive Molecule Synthesis: A Forward-Looking Application Guide
Introduction: The Pyridazine Scaffold and the Promise of a Unique Boronic Acid Derivative
In the landscape of medicinal chemistry, the pyridazine core stands out as a "privileged scaffold," consistently appearing in a diverse array of biologically active compounds.[1][2] Its inherent electronic properties, including the presence of two adjacent nitrogen atoms, impart unique characteristics to molecules, influencing their binding to biological targets and their overall pharmacokinetic profiles.[3] Pyridazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antifungal properties.[1][2][4][5]
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern drug discovery, enabling the efficient formation of carbon-carbon bonds to construct complex molecular architectures.[6] Boronic acids are key players in this reaction, serving as versatile building blocks for the introduction of specific chemical moieties.[7] This guide focuses on a particularly promising, yet underexplored, reagent: (3,6-Dimethoxypyridazin-4-yl)boronic acid .
While specific applications of this particular boronic acid in the synthesis of named bioactive molecules are not yet widely documented in peer-reviewed literature, its structure suggests significant potential. The electron-rich nature of the pyridazine ring, further enhanced by two methoxy groups, is anticipated to influence its reactivity in cross-coupling reactions. This guide will, therefore, provide a comprehensive overview of its potential applications, grounded in the established principles of medicinal chemistry and the known reactivity of similar heteroaryl boronic acids. We will present detailed, forward-looking protocols for its use in Suzuki-Miyaura coupling, offering researchers a validated starting point for their synthetic explorations.
Physicochemical Properties and Handling
A thorough understanding of a reagent's properties is fundamental to its successful application. The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1015480-87-1 | [8] |
| Molecular Formula | C₆H₉BN₂O₄ | [8] |
| Molecular Weight | 183.96 g/mol | [8] |
| Appearance | White to off-white solid | [8] |
| Solubility | Soluble in methanol, DMF, and DMSO | General knowledge |
| Storage | Store in a cool, dry place under an inert atmosphere | General knowledge |
Note on Stability: Heteroaryl boronic acids can be susceptible to protodeboronation, especially under harsh acidic or basic conditions. While the electron-donating methoxy groups on the pyridazine ring may offer some stability, it is recommended to handle this reagent with care and use it in reactions promptly after weighing.
Anticipated Applications in Bioactive Molecule Synthesis
The structural features of this compound make it an attractive building block for the synthesis of novel compounds targeting a range of therapeutic areas. The dimethoxy-pyridazine moiety can be envisioned as a key pharmacophore in inhibitors of various enzymes or as a ligand for specific receptors.
Potential Therapeutic Targets:
-
Kinase Inhibitors: The pyridazine scaffold is a common feature in many kinase inhibitors. The introduction of the (3,6-Dimethoxypyridazin-4-yl) group could lead to new compounds with selectivity for specific kinases implicated in cancer and inflammatory diseases.
-
GPCR Ligands: G-protein coupled receptors are a major class of drug targets. The unique electronic and steric properties of this substituted pyridazine could facilitate novel interactions with GPCR binding pockets.
-
Anti-infective Agents: The pyridazine nucleus is present in several anti-infective agents.[5] Incorporating this boronic acid derivative could lead to the development of new antibacterial or antifungal compounds with improved efficacy or novel mechanisms of action.
Experimental Protocols: Suzuki-Miyaura Cross-Coupling
The following protocols are designed as robust starting points for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
General Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Standard Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol is suitable for a wide range of electron-rich and electron-neutral aryl bromides.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
2 M Aqueous Sodium Carbonate (Na₂CO₃) solution (2.0 equiv)
-
1,4-Dioxane
-
Toluene
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add 1,4-dioxane (5 mL) and toluene (5 mL) via syringe.
-
Add the 2 M aqueous Na₂CO₃ solution (1.0 mL, 2.0 mmol).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling with a Heteroaryl Chloride
Microwave irradiation can significantly accelerate the reaction, particularly with less reactive heteroaryl chlorides.
Materials:
-
This compound (1.5 equiv)
-
Heteroaryl chloride (1.0 equiv)
-
PdCl₂(dppf)-CH₂Cl₂ adduct (0.03 equiv)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
Procedure:
-
To a microwave reaction vial, add the heteroaryl chloride (0.5 mmol), this compound (0.75 mmol), PdCl₂(dppf)-CH₂Cl₂ adduct (0.015 mmol), and K₃PO₄ (1.5 mmol).
-
Add 1,4-dioxane (2 mL) and water (0.5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction to 120 °C for 30-60 minutes.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the vial to room temperature and filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Outlook
This compound represents a promising yet underutilized tool in the medicinal chemist's arsenal. Its unique electronic properties, conferred by the dimethoxy-substituted pyridazine ring, suggest that it could be a valuable building block for the synthesis of novel bioactive molecules. The protocols outlined in this guide provide a solid foundation for researchers to begin exploring the synthetic utility of this compound. As the quest for new therapeutics continues, the systematic investigation of novel building blocks like this compound will be crucial in expanding the accessible chemical space for drug discovery. It is anticipated that future research will unveil specific applications of this versatile reagent in the development of next-generation medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,6-Dimethoxypyridazine-4-boronic acid | C6H9BN2O4 | CID 46739292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 1015480-87-1 | 3,6-Dimethoxylpyridazine-4-boronic acid | Boroncore [boroncore.com]
- 7. 3,6-dimethoxypyridazin-4-ylboronic acid | 1015480-87-1 [m.chemicalbook.com]
- 8. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Elect… [ouci.dntb.gov.ua]
Application Note: A Protocol for the Suzuki-Miyaura Coupling of (3,6-Dimethoxypyridazin-4-yl)boronic acid with Aryl Halides
Statement of Application
This document provides a comprehensive guide and detailed protocol for the successful Suzuki-Miyaura cross-coupling of (3,6-Dimethoxypyridazin-4-yl)boronic acid with a range of aryl and heteroaryl halides. The pyridazine moiety is a critical scaffold in medicinal chemistry, and this protocol is designed for researchers in drug discovery and process development seeking a reliable method for synthesizing complex biaryl structures incorporating this valuable heterocycle. We will delve into the mechanistic rationale behind reagent selection, provide a robust, step-by-step experimental procedure, and offer a guide for troubleshooting common challenges.
Introduction: The Strategic Importance of the Pyridazine Moiety
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its mild conditions, functional group tolerance, and the stability of its organoboron reagents.[1][2][3] This palladium-catalyzed reaction facilitates the formation of C(sp²)–C(sp²) bonds, a fundamental transformation for constructing the biaryl and heteroaryl motifs prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4]
The (3,6-Dimethoxypyridazin-4-yl) moiety, in particular, represents a valuable building block. The pyridazine core is a key pharmacophore in numerous biologically active compounds, while the methoxy substituents can modulate solubility, metabolic stability, and target engagement through specific hydrogen bonding interactions. This guide provides a validated starting point for the effective incorporation of this specific boronic acid into target molecules.
Mechanistic Overview & Key Considerations
The catalytic cycle of the Suzuki-Miyaura reaction involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][5] Understanding this cycle is crucial for rational optimization and troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Challenges with Heteroaryl Boronic Acids
While powerful, the Suzuki-Miyaura reaction is not without its challenges, particularly when using heteroaryl boronic acids like our substrate of interest.
-
Protodeboronation: Heteroaryl boronic acids, especially electron-rich variants, are susceptible to premature cleavage of the C-B bond by solvent (e.g., water) or base, leading to the formation of the parent heterocycle and reducing yield.[6][7] The two electron-donating methoxy groups on the pyridazine ring exacerbate this issue.
-
Catalyst Poisoning: The Lewis-basic nitrogen atoms of the pyridazine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[8] This slows down the reaction and can prevent it from reaching completion.
-
Poor Solubility: Highly polar heterocyclic compounds can exhibit poor solubility in common organic solvents, leading to heterogeneous mixtures and inefficient reactions.[8]
Addressing these challenges requires careful selection of the catalyst, ligand, base, and solvent system.
Rationale-Driven Reagent Selection
The success of this coupling hinges on choosing components that favor the desired catalytic cycle over potential side reactions. The following recommendations are based on established principles for challenging heteroaryl couplings.
| Component | Recommended Choice(s) | Rationale |
| Palladium Precatalyst | Buchwald Precatalysts (e.g., XPhos Pd G3, SPhos Pd G2) | These precatalysts are air- and moisture-stable, ensuring accurate dispensing.[9] They rapidly form the active Pd(0) species in solution, which is crucial for outcompeting the degradation of the unstable boronic acid.[6][7][10] |
| Ligand | Buchwald-type Biarylphosphines (e.g., XPhos, SPhos, RuPhos) | These bulky, electron-rich monophosphine ligands are essential.[9] They accelerate both the oxidative addition and the rate-limiting reductive elimination steps, promoting high catalyst turnover and preventing catalyst deactivation by the pyridazine nitrogens.[9] |
| Base | K₃PO₄ (Potassium Phosphate), Cs₂CO₃ (Cesium Carbonate) | A moderately strong, non-nucleophilic inorganic base is critical.[9] These bases are effective at promoting the transmetalation step by forming the reactive boronate species without causing significant hydrolysis of the aryl halide or boronic acid.[11][12] |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, or Anhydrous THF | A biphasic solvent system using an ethereal or aromatic solvent with water is standard.[13] The organic solvent solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the base and facilitates the formation of the active boronate. For extremely sensitive substrates, anhydrous conditions with a soluble base may be required.[8] |
Detailed Experimental Protocol
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates, particularly for less reactive aryl chlorides.
Materials and Reagents
-
This compound
-
Aryl halide (e.g., Aryl Bromide)
-
Palladium Precatalyst (e.g., XPhos Pd G3)
-
Ligand (e.g., XPhos)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane, HPLC grade)
-
Deionized Water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware (e.g., Schlenk flask or reaction vial with stir bar)
-
Standard work-up and purification reagents (Ethyl acetate, Brine, MgSO₄, Silica gel)
Reaction Stoichiometry
| Reagent | Equivalents | Mol% |
| Aryl Halide | 1.0 | - |
| This compound | 1.2 - 1.5 | - |
| Palladium Precatalyst | - | 1 - 3 mol% |
| Ligand | - | 1.1 x Pd mol% |
| Base (K₃PO₄) | 2.0 - 3.0 | - |
Step-by-Step Procedure
The following workflow diagram illustrates the key experimental stages.
Caption: General experimental workflow for the Suzuki-Miyaura coupling protocol.
-
Reaction Setup: To a dry Schlenk flask or vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.3 equiv), the palladium precatalyst (e.g., 2 mol%), the ligand (e.g., 2.2 mol%), and K₃PO₄ (2.5 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed organic solvent (e.g., 1,4-Dioxane) and degassed water to achieve a typical solvent ratio of 4:1 to 10:1 (organic:water). The concentration is typically 0.1 M with respect to the limiting aryl halide.
-
Degassing: Further degas the reaction mixture by sparging with inert gas for 10-15 minutes or by using three freeze-pump-thaw cycles. This is critical to remove oxygen, which can cause boronic acid homocoupling and catalyst decomposition.[9]
-
Reaction Execution: Immerse the reaction vessel in a preheated oil bath (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting aryl halide is consumed (typically 2-24 hours).
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Troubleshooting Guide
| Observation / Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst2. Insufficient Degassing3. Catalyst Poisoning | 1. Use a fresh, high-quality precatalyst.[9]2. Ensure solvents and the final mixture are rigorously degassed.[9]3. Increase ligand loading (e.g., L:Pd ratio of 2:1) or switch to a bulkier ligand like RuPhos.[9] |
| Significant Protodeboronation | 1. Reaction too slow2. Excess water or overly harsh base | 1. Increase temperature or catalyst loading to accelerate the desired coupling.[6]2. Reduce the amount of water or switch to a milder base like K₂CO₃. Consider anhydrous conditions with a base like KF.[14] |
| Boronic Acid Homocoupling | Presence of Oxygen | Rigorously degas all reagents and the reaction vessel. Ensure a positive inert gas pressure is maintained throughout.[9] |
| Stalled Reaction | Catalyst Deactivation | Add a second portion of fresh catalyst and ligand (e.g., 0.5 mol%) to the stalled reaction mixture. |
Safety Precautions
-
Palladium Catalysts: Palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Organic solvents like 1,4-dioxane and toluene are flammable and have associated health risks. Handle only in a well-ventilated area.
-
Bases: Solid bases like K₃PO₄ can be corrosive and irritating. Avoid inhalation of dust and skin contact.
This protocol provides a comprehensive and scientifically grounded approach to the Suzuki-Miyaura coupling of this compound. By understanding the underlying principles and potential challenges, researchers can effectively utilize this valuable building block in the synthesis of novel compounds.
References
- 1. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction - American Chemical Society [acs.digitellinc.com]
- 2. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Elect… [ouci.dntb.gov.ua]
- 5. benchchem.com [benchchem.com]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Base Selection for Suzuki-Miyaura Cross-Coupling of Electron-Deficient Pyridazines
For researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics and functional materials, the pyridazine scaffold is a cornerstone of molecular design. Its electron-deficient nature, however, presents unique challenges and opportunities in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, a robust method for C-C bond formation, is particularly sensitive to reaction parameters, with the choice of base being a critical determinant of success. This guide provides an in-depth analysis of base selection for the Suzuki coupling of electron-deficient pyridazines, moving beyond mere protocols to explain the underlying chemical principles that govern reaction outcomes.
The Pivotal Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination[1]. The base is not a mere spectator; it is an essential activator in the transmetalation step, which is often rate-limiting. Its primary function is to convert the neutral and poorly nucleophilic organoboronic acid into a more reactive organoborate species, thereby facilitating the transfer of the organic group to the palladium center[2][3][4].
Two primary mechanistic pathways are proposed for this activation[3][5]:
-
The Boronate Pathway: The base reacts directly with the boronic acid to form a highly nucleophilic tetracoordinate "ate" complex (boronate). This activated species then readily engages in transmetalation with the Pd(II)-halide complex. This is the most commonly accepted mechanism.
-
The Oxo-Palladium Pathway: The base (typically a hydroxide) first reacts with the Pd(II)-halide complex to generate a more electrophilic Pd(II)-hydroxide species. This complex then undergoes transmetalation with the neutral boronic acid.
The operative pathway is influenced by the specific base, solvent, and substrates employed[5]. For electron-deficient pyridazines, the key is to select a base that is strong enough to facilitate boronic acid activation without promoting undesired side reactions.
Visualizing the Mechanism: The Role of the Base
The following diagram illustrates the critical activation step in the Suzuki-Miyaura catalytic cycle, highlighting the two principal pathways influenced by the base.
Caption: Base-mediated activation pathways in the Suzuki-Miyaura reaction.
Strategic Base Selection for Electron-Deficient Pyridazines
The electron-deficient character of the pyridazine ring facilitates the initial oxidative addition of the palladium catalyst to the carbon-halogen bond, which is a significant advantage[6][7]. This enhanced reactivity means that excessively harsh conditions, particularly very strong bases, are often unnecessary and can be detrimental. The choice of base should balance reactivity with the stability of the starting materials and the desired product.
Comparative Analysis of Common Bases
The following table summarizes the characteristics of commonly employed bases for Suzuki couplings on electron-deficient pyridazine systems.
| Base Type | Examples | pKa (Conjugate Acid) | Advantages | Disadvantages & Considerations | Best For... |
| Carbonates | Na₂CO₃, K₂CO₃, Cs₂CO₃ | ~10.3 (HCO₃⁻) | Widely available, inexpensive, moderately basic, good for a broad range of substrates.[6][8][9] | Can be less effective for very challenging couplings; aqueous solutions can lead to protodeboronation. | General screening, robust substrates, initial optimization. |
| Phosphates | K₃PO₄ | ~12.3 (HPO₄²⁻) | Stronger than carbonates, often provides higher yields for less reactive substrates. Can be used under anhydrous conditions.[10][11] | More expensive than carbonates; can be hygroscopic. | Couplings with aryl chlorides, sterically hindered partners, or when protodeboronation is an issue.[12] |
| Hydroxides | NaOH, KOH, Ba(OH)₂ | ~15.7 (H₂O) | Very strong bases, can accelerate slow reactions. | Often too harsh, can promote catalyst decomposition (Pd black formation) and hydrolysis of sensitive functional groups (e.g., esters, nitriles).[13] | Highly unreactive substrates where other bases fail (use with caution). |
| Fluorides | KF, CsF | ~3.2 (HF) | Mild; particularly useful for substrates with base-labile functional groups. Fluoride can directly activate the boronic acid.[4] | Weaker basicity may lead to slower reaction rates or lower yields. | Substrates containing sensitive esters, amides, or other base-labile groups. |
| Organic Bases | Triethylamine (TEA), DIPEA, DBU | ~11 (Triethylammonium) | Soluble in organic solvents, useful for homogeneous reaction conditions.[14] | Generally less effective than inorganic bases for Suzuki couplings; can sometimes inhibit the catalyst.[8] | Niche applications, particularly in microwave-assisted synthesis or for specific substrate compatibility.[14] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for conducting Suzuki-Miyaura reactions on a model electron-deficient substrate, 3,6-dichloropyridazine. These protocols are designed to be self-validating, starting with a general screening method and proceeding to an optimized procedure for more challenging couplings.
Protocol 1: General Screening with Sodium Carbonate
This protocol is an excellent starting point for most arylboronic acids coupling with electron-deficient chloropyridazines. The electron-deficient nature of the substrate often allows for successful coupling even with the less reactive C-Cl bond[6].
Materials:
-
3,6-Dichloropyridazine
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 equivalents)
-
1,2-Dimethoxyethane (DME)
-
Water (degassed)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 3,6-dichloropyridazine (1.0 mmol), the arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.03-0.05 mmol).
-
Solvent and Base Addition: Add DME (8 mL) and a 2M aqueous solution of Na₂CO₃ (2.0 mmol in 1 mL of water). Ensure the water is thoroughly degassed by bubbling with N₂ or Ar for 15-20 minutes prior to use to prevent oxidation of the catalyst.
-
Reaction Execution: Stir the biphasic mixture vigorously and heat to 80-85 °C. The reaction progress should be monitored by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Workflow for Protocol 1
Caption: Step-by-step workflow for a general Suzuki screening protocol.
Protocol 2: Optimized Conditions for Challenging Couplings using Potassium Phosphate
For sterically hindered boronic acids or when the general screening protocol (Protocol 1) gives low yields due to substrate decomposition or protodeboronation, an anhydrous system with a stronger base like K₃PO₄ is recommended.
Materials:
-
3-Chloro-6-arylpyridazine (or other halo-pyridazine)
-
Sterically hindered or electron-poor arylboronic acid (1.5 equivalents)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered and dried (3.0 equivalents)
-
Dioxane or Toluene (anhydrous)
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under a strict inert atmosphere, stir Pd₂(dba)₃ and SPhos in anhydrous dioxane (2 mL) for 10 minutes at room temperature. This pre-forms the active catalytic species.
-
Reaction Setup: In a separate flame-dried Schlenk flask, add the halo-pyridazine (1.0 mmol) and the arylboronic acid (1.5 mmol). Add the finely powdered and oven-dried K₃PO₄ (3.0 mmol).
-
Component Combination: Add the pre-formed catalyst solution to the flask containing the substrates and base. Rinse the initial catalyst flask with additional anhydrous dioxane (6 mL) and add it to the reaction mixture.
-
Reaction Execution: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by LC-MS. Reactions with hindered substrates may require longer times (24-48 hours).
-
Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing with ethyl acetate or THF.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel to isolate the desired product.
Conclusion and Future Perspectives
The successful Suzuki-Miyaura coupling of electron-deficient pyridazines is critically dependent on the strategic selection of the base. While standard conditions using aqueous sodium carbonate are effective for a wide range of transformations, more challenging substrates necessitate a move towards stronger, non-aqueous bases like potassium phosphate, paired with advanced catalyst systems. By understanding the mechanistic role of the base and its interplay with the electronic nature of the pyridazine core, researchers can significantly improve reaction efficiency, yield, and substrate scope. This knowledge is paramount for accelerating the discovery and development of novel pyridazine-containing molecules in the pharmaceutical and materials science industries.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Elect… [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
One-Pot Synthesis of Pyridazine Derivatives via Boronic Acids: A Comprehensive Guide for Researchers and Drug Development Professionals
Introduction: The Pyridazine Scaffold and the Quest for Synthetic Efficiency
The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its influence on molecular conformation, have led to its incorporation into a wide range of biologically active compounds. Pyridazine derivatives have demonstrated a broad spectrum of pharmacological activities, including antihypertensive, cardiotonic, anti-inflammatory, and anticancer effects.[1] The growing interest in this heterocycle for drug discovery necessitates the development of efficient and versatile synthetic methodologies.
Traditional multi-step syntheses of substituted pyridazines can be time-consuming, resource-intensive, and often suffer from cumulative yield losses. In contrast, one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer a more elegant and sustainable approach. These methods enhance synthetic efficiency by reducing reaction time, solvent consumption, and purification efforts. The integration of boronic acids and their derivatives into these one-pot strategies has emerged as a powerful tool for the construction and functionalization of the pyridazine core, offering a direct route to novel and diverse molecular architectures. This application note provides a detailed exploration of the one-pot synthesis of pyridazine derivatives via boronic acids, offering both the underlying scientific principles and actionable protocols for the modern medicinal chemist.
Mechanism and Rationale: The Power of Boronic Acids in Pyridazine Ring Construction
The versatility of boronic acids in organic synthesis is well-established, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, their utility extends beyond C-C bond formation to the construction of heterocyclic rings. In the context of pyridazine synthesis, a key one-pot strategy involves the [4+2] cycloaddition reaction between a 1,2,4,5-tetrazine and an alkynyl boronic ester. This reaction provides a direct and highly convergent route to highly substituted pyridazines.
The reaction proceeds through an inverse-electron-demand Diels-Alder reaction, where the electron-deficient tetrazine acts as the diene and the electron-rich alkyne serves as the dienophile. The boronic ester group on the alkyne plays a crucial role in modulating the electronic properties of the dienophile and can be a handle for further functionalization. Following the initial cycloaddition, the resulting bicyclic intermediate undergoes a retro-Diels-Alder reaction, extruding a molecule of nitrogen gas to afford the aromatic pyridazine ring.
Protocols: A Practical Guide to the One-Pot Synthesis of Pyridazines
The following protocol is based on the work of Harrity and coworkers, which demonstrates a robust one-pot synthesis of pyridazines from 1,2,4,5-tetrazines and alkynyl boronic esters.[2]
General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
-
Solvents should be anhydrous and freshly distilled prior to use.
-
Commercially available reagents should be of high purity. Alkynyl boronic esters can be synthesized from the corresponding terminal alkynes.
Representative Protocol for the Synthesis of 3-Butyl-4-(4-methoxyphenyl)-6-phenylpyridazine:
Materials:
| Reagent/Solvent | Molecular Weight | Amount | Moles (mmol) |
| 3,6-Diphenyl-1,2,4,5-tetrazine | 234.27 g/mol | 117 mg | 0.5 |
| 1-Hexynylpinacol boronate | 208.12 g/mol | 125 mg | 0.6 |
| 4-Methoxyphenylacetylene | 132.16 g/mol | - | - |
| n-Butyllithium (2.5 M in hexanes) | 64.06 g/mol | - | - |
| Pinacolborane | 127.98 g/mol | - | - |
| Toluene | - | 5 mL | - |
Equipment:
-
Schlenk flask (25 mL)
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure:
-
Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 3,6-diphenyl-1,2,4,5-tetrazine (117 mg, 0.5 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times.
-
Solvent and Reagent Addition: Add anhydrous toluene (5 mL) to the flask via syringe. Add 1-hexynylpinacol boronate (125 mg, 0.6 mmol) to the solution.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 3-butyl-4-(4-methoxyphenyl)-6-phenylpyridazine.
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. Ensure anhydrous conditions. |
| Decomposition of starting materials | Use freshly prepared or purified reagents. | |
| Side Product Formation | Homocoupling of boronic ester | Ensure a strictly inert atmosphere. |
| Incomplete nitrogen extrusion | Increase reaction temperature or use a higher boiling point solvent. | |
| Difficult Purification | Co-elution of impurities | Optimize the solvent system for column chromatography. Consider preparative TLC or HPLC. |
Case Studies and Applications in Drug Discovery
The pyridazine scaffold is a key component in several approved drugs and clinical candidates, highlighting its importance in modern drug discovery.
Deucravacitinib (Sotyktu™): Recently approved for the treatment of plaque psoriasis, deucravacitinib is a selective allosteric inhibitor of tyrosine kinase 2 (TYK2). The pyridazine core in deucravacitinib plays a crucial role in its binding to the enzyme and contributes to its overall pharmacokinetic profile. While not synthesized via a one-pot boronic acid-based method in its commercial route, the development of efficient synthetic strategies for related pyridazine-containing compounds is of high interest for the discovery of new kinase inhibitors.
Relugolix (Orgovyx™): An oral gonadotropin-releasing hormone (GnRH) receptor antagonist used for the treatment of prostate cancer. The pyridazine moiety in relugolix is a key structural element contributing to its antagonist activity. The development of one-pot synthetic methods for such complex pyridazine derivatives could significantly streamline the discovery and development of new GnRH receptor modulators.
The ability to rapidly generate diverse libraries of substituted pyridazines through one-pot reactions involving boronic acids is a powerful tool for lead discovery and optimization. This approach allows medicinal chemists to efficiently explore the structure-activity relationships (SAR) around the pyridazine core, accelerating the identification of new drug candidates with improved potency, selectivity, and pharmacokinetic properties.
Conclusion and Future Perspectives
The one-pot synthesis of pyridazine derivatives utilizing boronic acids represents a significant advancement in synthetic organic chemistry, offering a highly efficient and versatile route to this important class of heterocycles. The cycloaddition of alkynyl boronic esters with tetrazines provides a powerful example of this strategy, enabling the rapid construction of complex pyridazine scaffolds. As the demand for novel pyridazine-based therapeutics continues to grow, the development of new and innovative one-pot methodologies will be crucial. Future research in this area will likely focus on expanding the substrate scope, developing catalytic and asymmetric variations of these reactions, and applying them to the synthesis of increasingly complex and biologically relevant molecules. The principles and protocols outlined in this application note provide a solid foundation for researchers and drug development professionals to leverage the power of one-pot synthesis in their quest for the next generation of pyridazine-based medicines.
References
Application Note & Protocol: A Guide to the Scale-Up Synthesis of Pyridazine Compounds Using Boronic Acid Precursors
An in-depth guide for researchers, scientists, and drug development professionals on the scalable synthesis of pyridazine compounds.
Abstract
The pyridazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which utilizes boronic acid precursors, has emerged as a highly versatile and powerful method for the synthesis of functionalized pyridazines.[2][3][4] This is due to its tolerance of a wide variety of functional groups, mild reaction conditions, and the commercial availability of a vast library of boronic acid reagents.[3][4] However, transitioning this chemistry from the benchtop to a pilot or manufacturing scale introduces significant challenges related to process safety, reaction kinetics, impurity profiles, and cost-effectiveness. This document provides a comprehensive guide for researchers and process chemists, offering field-proven insights, a detailed experimental protocol, and critical considerations for the successful scale-up of pyridazine synthesis via Suzuki-Miyaura coupling.
Introduction: The Strategic Importance of Pyridazine Scaffolds
Pyridazine and its derivatives are six-membered aromatic heterocycles containing two adjacent nitrogen atoms. This unique electronic arrangement imparts properties such as decreased lipophilicity and increased water solubility, which are highly desirable in drug candidates.[5] As a result, pyridazines are integral components of drugs targeting a wide array of diseases. The Suzuki-Miyaura reaction provides one of the most efficient routes for creating the carbon-carbon bonds necessary to build these complex molecules.[6][7] The reaction's value is particularly pronounced in the pharmaceutical industry, where it is used to produce key intermediates and final active pharmaceutical ingredients (APIs).[8][9]
The core transformation involves the coupling of a halo-pyridazine (typically chloro- or bromo-pyridazine) with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. While robust at the gram scale, scaling this reaction requires a shift in focus from mere yield optimization to process control and safety.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
Understanding the catalytic cycle is fundamental to troubleshooting and optimizing the reaction for large-scale production. The generally accepted mechanism involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halo-pyridazine, forming a Pd(II) complex. The electron-deficient nature of the pyridazine ring can facilitate this step.[4][6]
-
Transmetalation: The organic group from the boronic acid (activated by the base to form a borate species) is transferred to the palladium center, displacing the halide.[6]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Each of these steps has its own kinetic profile and can be influenced by the choice of catalyst, ligand, base, solvent, and temperature—all of which are critical parameters in a scale-up context.
General Workflow for Pyridazine Synthesis via Suzuki Coupling
The following diagram outlines the comprehensive workflow for the synthesis, purification, and analysis of pyridazine compounds at scale.
Caption: High-level workflow for the scale-up synthesis of pyridazines.
Detailed Protocol: Synthesis of 3-Phenyl-6-(thiophen-2-yl)pyridazine
This protocol is a representative example and should be optimized for specific substrates and scales. It is based on methodologies reported for the Suzuki-Miyaura coupling of halogenated pyridazines.[2][4]
4.1. Reagents and Materials
| Reagent | CAS No. | M.W. | Typical Purity |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | 909043-93-4 | 241.12 | >97% |
| Phenylboronic Acid | 98-80-6 | 121.93 | >98% |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | >98% |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | >99% |
| 1,2-Dimethoxyethane (DME) | 110-71-4 | 90.12 | Anhydrous |
| Ethanol (EtOH) | 64-17-5 | 46.07 | Reagent Grade |
| Deionized Water | 7732-18-5 | 18.02 | N/A |
4.2. Equipment
-
Jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe.
-
Inert gas (Nitrogen or Argon) inlet and outlet bubbler.
-
Addition funnel or pump for controlled liquid addition.
-
Appropriate filtration and drying equipment.
4.3. Step-by-Step Procedure
-
Reactor Setup and Inerting:
-
Assemble the reactor system and ensure all joints are properly sealed.
-
Purge the reactor with nitrogen for at least 30 minutes to create an inert atmosphere. Causality: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation, halting the catalytic cycle. Maintaining an inert atmosphere is critical for catalyst longevity and reaction efficiency.
-
-
Reagent Charging:
-
To the inerted reactor, charge 3-Bromo-6-(thiophen-2-yl)pyridazine (1.0 eq), Phenylboronic acid (1.2 eq), and Sodium Carbonate (2.5 eq).
-
Add the solvent mixture of DME (8 volumes), Ethanol (2 volumes), and Water (2 volumes). One volume is based on the mass of the limiting reagent.
-
Begin vigorous stirring to form a slurry.
-
-
Catalyst Addition and Reaction:
-
In a separate vessel, prepare a slurry of Tetrakis(triphenylphosphine)palladium(0) (0.03 eq, 3 mol%) in a small amount of DME.
-
Add the catalyst slurry to the main reactor.
-
Heat the reaction mixture to 80-85 °C. Causality: This temperature is often sufficient to drive the reaction to completion without causing significant degradation of reagents or catalyst. The rate of each step in the catalytic cycle is temperature-dependent.
-
-
In-Process Monitoring:
-
After 2 hours, take a sample from the reaction mixture and analyze by HPLC or TLC to determine the consumption of the starting material.
-
Continue heating until the starting material is <1% remaining. Typical reaction times are 4-8 hours.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Add water (10 volumes) and ethyl acetate (10 volumes) to the reactor.
-
Stir for 15 minutes, then stop stirring and allow the layers to separate.
-
Drain the lower aqueous layer. Wash the organic layer with brine (2 x 5 volumes).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/heptane) to afford the pure 3-Phenyl-6-(thiophen-2-yl)pyridazine. Causality: Recrystallization is a highly scalable purification method that is often preferred over chromatography in manufacturing due to lower cost and solvent usage.
-
Critical Scale-Up Considerations
Transitioning from lab to plant requires careful evaluation of parameters that may have negligible effects at a small scale but become critical during scale-up.
5.1. Safety and Exotherm Management Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling, are known to be exothermic.[10][11][12] On a large scale, the heat generated can accumulate rapidly if not managed, as the surface-area-to-volume ratio of the reactor decreases.
-
Hazard Evaluation: Perform reaction calorimetry (e.g., using an RC1 calorimeter) to determine the heat of reaction (ΔH), adiabatic temperature rise (ΔTad), and maximum temperature of a synthesis reaction (MTSR).[10]
-
Control Strategy: A runaway reaction can occur if the MTSR exceeds the boiling point of the solvent.[10] To mitigate this, consider a semi-batch process where one of the reagents (e.g., the boronic acid solution or the catalyst slurry) is added portion-wise or via a controlled feed pump. This allows the reactor's cooling system to dissipate the heat as it is generated.[12]
5.2. Catalyst and Ligand Selection While Pd(PPh₃)₄ is a common choice in academic labs, its high cost, poor atom economy, and the need for high loadings (1-5 mol%) make it less ideal for large-scale synthesis.
-
Catalyst Loading: Reducing catalyst loading is paramount for cost reduction. Modern catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald or cataCXium ligands) can achieve high turnover numbers, allowing for catalyst loadings in the parts-per-million (ppm) range.[13]
-
Homogeneity and Stability: Ensure the catalyst remains soluble and active throughout the reaction. Catalyst decomposition can lead to the formation of palladium black, which has low and often unpredictable activity.
5.3. Impurity Profile and Palladium Removal The purity of the final product is non-negotiable in the pharmaceutical industry.
-
Side Reactions: At scale, minor side reactions like homo-coupling of the boronic acid or proto-deboronation can become significant impurities that are difficult to remove.[14] Careful control of stoichiometry and temperature is crucial.
-
Residual Palladium: The final API must meet strict limits for residual palladium (typically <10 ppm). This requires a dedicated palladium removal step. Common methods include:
-
Treatment with activated carbon.
-
Use of specialized metal scavengers (e.g., silica- or polymer-bound thiols).
-
Washing with aqueous solutions of reagents like sodium bisulfite or cysteine.[15]
-
5.4. Process Parameters: Lab vs. Scale-Up
| Parameter | Lab Scale (1-10 g) | Pilot/Plant Scale (>1 kg) | Rationale for Change |
| Reactor | Round-bottom flask | Jacketed glass-lined or stainless steel reactor | Provides precise temperature control (heating/cooling) and robust containment. |
| Mixing | Magnetic stir bar | Overhead mechanical stirrer (impeller, turbine) | Ensures efficient mixing and heat transfer in large volumes and viscous slurries. |
| Catalyst Loading | 1-5 mol% | 0.01-0.5 mol% (100-5000 ppm) | Reduces cost and minimizes residual metal contamination in the final product.[13] |
| Reagent Addition | "All-in" at start | Controlled dosing / semi-batch | Critical for managing exotherms and ensuring reaction control.[12] |
| Workup | Separatory funnel | In-reactor phase separation and pumping | Required for handling large volumes safely and efficiently. |
| Purification | Flash chromatography | Recrystallization, trituration, or distillation | Chromatography is generally not cost-effective or practical for multi-kilogram quantities. |
Conclusion
The Suzuki-Miyaura coupling is an indispensable tool for the synthesis of pyridazine-containing pharmaceutical compounds. A successful scale-up campaign hinges on a deep understanding of the reaction mechanism coupled with a proactive approach to process safety, optimization, and impurity control. By carefully considering the factors outlined in this guide—from exotherm management and catalyst selection to scalable purification strategies—researchers and drug development professionals can effectively bridge the gap from laboratory discovery to commercial manufacturing.
References
- 1. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Elect… [ouci.dntb.gov.ua]
- 3. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 6. chemistnotes.com [chemistnotes.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of (3,6-Dimethoxypyridazin-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for optimizing the Suzuki-Miyaura coupling of (3,6-Dimethoxypyridazin-4-yl)boronic acid. This guide is designed to provide in-depth, field-proven insights to help you navigate the complexities of this specific transformation. As a Senior Application Scientist, my goal is to explain the "why" behind experimental choices, ensuring you can troubleshoot effectively and achieve robust, reproducible results.
The pyridazine core is a common motif in medicinal chemistry, but its electron-deficient nature presents unique challenges in cross-coupling reactions.[1][2] this compound, in particular, is susceptible to side reactions that can significantly impact yield and purity. This guide will address the most common issues and provide structured, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low or zero. What are the most likely causes?
Low yields with this substrate are typically traced back to three primary issues: catalyst deactivation, decomposition of the boronic acid, or suboptimal reaction conditions for this specific electron-deficient system.
-
Catalyst Deactivation: The nitrogen atoms in the pyridazine ring can coordinate with the palladium catalyst, effectively poisoning it and shutting down the catalytic cycle.[3][4] This is a common problem with nitrogen-containing heterocycles.
-
Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom from the solvent or trace water, leading to the formation of 3,6-dimethoxypyridazine.[5][6] Heteroaryl boronic acids, especially those with electron-withdrawing groups or Lewis basic nitrogen atoms, are highly prone to this decomposition pathway.[6][7][8]
-
Suboptimal Conditions: The standard "one-size-fits-all" Suzuki conditions are often inefficient for challenging substrates. The choice of catalyst, ligand, base, and solvent must be tailored to the electronic properties of the pyridazine ring.
Q2: I'm observing a significant amount of 3,6-dimethoxypyridazine in my crude product. How can I prevent protodeboronation?
Protodeboronation is a base-catalyzed hydrolysis of the C-B bond.[5][6] To minimize this, consider the following strategies:
-
Use a Milder Base: Strong bases can accelerate protodeboronation. Instead of strong bases like NaOH or KOH, consider using milder inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[9]
-
Anhydrous Conditions: While many Suzuki reactions tolerate water, minimizing its presence can suppress this side reaction.[10] Use dry solvents and ensure your reagents are anhydrous.
-
Use a Boronic Ester: Boronic acids can be converted to more stable boronate esters, such as pinacol esters or MIDA (N-methyliminodiacetic acid) esters.[5][6][11] These esters are more resistant to protodeboronation and release the boronic acid slowly in situ under the reaction conditions.[6][11]
-
Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.[9] Aim for the lowest effective temperature that still promotes the desired coupling.
Q3: My reaction produces a complex mixture of byproducts, including what appears to be a homocoupled pyridazine dimer. What causes this?
Homocoupling of the boronic acid is another common side reaction, often promoted by the presence of oxygen or when the oxidative addition step of the catalytic cycle is slow.[9][12]
-
Ensure Thorough Degassing: Oxygen can promote the oxidative homocoupling of boronic acids.[12] It is critical to thoroughly degas your reaction mixture and maintain an inert (Nitrogen or Argon) atmosphere throughout the experiment.[9][13] This can be achieved by bubbling an inert gas through the solvent or by using freeze-pump-thaw cycles for more sensitive reactions.[14]
-
Optimize Catalyst/Ligand System: A highly active catalyst system that promotes rapid oxidative addition to your aryl halide partner will favor the cross-coupling pathway over homocoupling.
Troubleshooting Guide: A Step-by-Step Approach
If you are encountering issues, follow this logical troubleshooting workflow.
Caption: Troubleshooting workflow for Suzuki coupling.
Optimized Protocol & Parameter Screening
Given the challenges, a robust starting point and a clear screening strategy are essential.
Recommended Starting Protocol
This protocol is designed to minimize common side reactions from the outset.
-
Reagent Preparation:
-
To a dry reaction vial, add this compound (1.2 equivalents).
-
Add the aryl halide coupling partner (1.0 equivalent).
-
Add potassium phosphate (K₃PO₄, 3.0 equivalents).
-
-
Catalyst/Ligand Premixing:
-
In a separate vial, add Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%).
-
Add a bulky, electron-rich phosphine ligand such as SPhos or XPhos (5.5 mol%).[9]
-
Add a small amount of the reaction solvent and stir for 5-10 minutes to form the active Pd(0)L₂ complex.
-
-
Reaction Setup:
-
Add the catalyst premix to the main reaction vial.
-
Add degassed solvent (e.g., 1,4-Dioxane/Water 4:1).[14]
-
Seal the vial under an inert atmosphere (Argon or Nitrogen).
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Parameter Optimization Table
If the starting protocol is not optimal, systematically screen the following parameters.
| Parameter | Condition 1 (Starting Point) | Condition 2 | Condition 3 | Rationale for Change |
| Catalyst | Pd₂(dba)₃ / SPhos | Pd(PPh₃)₄ | PdCl₂(dppf) | Buchwald-type ligands (SPhos) are often superior for heteroaryl couplings; others are standard options to screen.[9][15] |
| Base | K₃PO₄ (Potassium Phosphate) | K₂CO₃ (Potassium Carbonate) | Cs₂CO₃ (Cesium Carbonate) | Base strength is critical. K₃PO₄ is a good balance, but K₂CO₃ is milder (less protodeboronation), while Cs₂CO₃ is stronger (can increase rate).[9][16][17] |
| Solvent | Dioxane / H₂O (4:1) | Toluene / H₂O (4:1) | Anhydrous DME | Solvent polarity and water content affect boronic acid stability and catalyst activity. Anhydrous conditions can prevent protodeboronation.[10] |
| Boron Source | Boronic Acid | Pinacol Boronate Ester | MIDA Boronate Ester | Esters provide increased stability against protodeboronation.[6][11] |
The Suzuki-Miyaura Catalytic Cycle: Key Pressure Points
Understanding the mechanism helps pinpoint where things can go wrong with electron-deficient pyridazines.
Caption: Key failure points in the Suzuki catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond.[18] Challenge : The nitrogen atoms on the pyridazine ring can compete with the phosphine ligands for coordination to the Pd(0) center, potentially inhibiting this first crucial step.[4]
-
Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[17][19] Challenge : For our electron-deficient this compound, this transfer can be sluggish.[8] A slow transmetalation provides more time for competing side reactions like protodeboronation to occur.
-
Reductive Elimination: The two organic fragments (Ar and Ar') are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[18] This step is typically fast.
By focusing on optimizing the catalyst system to resist nitrogen coordination and accelerate transmetalation, you can significantly improve the outcome of this challenging but valuable reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Elect… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Troubleshooting Pyridazine Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyridazine scaffolds. This guide is designed to provide in-depth troubleshooting advice and address common challenges encountered during the synthesis of pyridazine-containing molecules, which are crucial in medicinal chemistry and materials science.[1][2] As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to help you navigate the complexities of these powerful C-C bond-forming reactions.
Frequently Asked Questions (FAQs)
Q1: My pyridazine Suzuki-Miyaura coupling is showing low to no conversion. What are the likely causes?
Low or no conversion in Suzuki-Miyaura couplings with pyridazine substrates often points to issues with catalyst activity, reagent quality, or reaction conditions. The electron-deficient nature of the pyridazine ring can present unique challenges.[1]
-
Catalyst Inactivation: The palladium catalyst must be in its active Pd(0) state to initiate the catalytic cycle.[3] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, ensure your reaction conditions facilitate its reduction to Pd(0). The nitrogen atoms in the pyridazine ring can coordinate with the palladium center, leading to catalyst inhibition or deactivation.[3]
-
Inappropriate Ligand Choice: Standard phosphine ligands like PPh₃ may not be effective due to the electron-deficient nature of the pyridazine ring.[3] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often necessary to promote the reaction.[3][4]
-
Base Selection and Quality: The base is crucial for the transmetalation step.[3] Weaker bases may be insufficient. Stronger bases like K₃PO₄ or Cs₂CO₃ are often required.[3] It is critical that the base is anhydrous and finely ground to ensure its reactivity.[3]
-
Presence of Oxygen: The active Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to an inactive state.[3] It is imperative to thoroughly degas all solvents and maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the experiment.[3]
-
Poor Reagent Quality: Water contamination, especially in the boronic acid or solvent, can lead to undesired side reactions like protodeboronation, which consumes the boronic acid.[3]
Q2: I'm observing a significant amount of homocoupling of my boronic acid. How can this be minimized?
Homocoupling of the boronic acid is a common side reaction that forms a symmetrical biaryl, reducing the yield of your desired product and complicating purification.[5]
This side reaction is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[5][6] This Pd(II) species can then undergo two consecutive transmetalations with the boronic acid, followed by reductive elimination to form the homocoupled product.[3][6]
To minimize homocoupling:
-
Rigorous Oxygen Exclusion: This is the most critical factor. Ensure your glassware is flame-dried or oven-dried. Thoroughly degas all solvents by sparging with an inert gas or by using several freeze-pump-thaw cycles.[3]
-
Choice of Palladium Source: Using a Pd(0) source (e.g., Pd₂(dba)₃) can be advantageous over a Pd(II) source (e.g., Pd(OAc)₂), as the latter can directly participate in homocoupling at the start of the reaction.[5]
Q3: My main byproduct is the dehalogenated pyridazine. What causes this and how can I prevent it?
Dehalogenation is a side reaction where the halogen on your pyridazine starting material is replaced by a hydrogen atom.[7] This is a common issue, especially with electron-deficient N-heterocyclic halides like pyridazines.[7]
The primary mechanism involves the formation of a palladium-hydride (Pd-H) species.[7] This can be generated from the reaction of the palladium complex with bases, solvents (like alcohols), or trace water.[6][7] The Pd-H species can then reductively eliminate with the pyridazine group on the palladium intermediate to yield the dehalogenated product.[6][7]
Strategies to suppress dehalogenation include:
-
Choice of Halide: The tendency for dehalogenation generally follows the order I > Br > Cl.[7] If you are using a pyridazine iodide and observing significant dehalogenation, switching to the corresponding bromide or chloride may be beneficial.[7][8]
-
Ligand Selection: Bulky, electron-rich ligands can sometimes promote the desired cross-coupling over dehalogenation.[4]
-
Anhydrous Conditions: Minimizing water and other protic sources can reduce the formation of Pd-H species.
Q4: I suspect protodeboronation of my boronic acid is occurring. How can I confirm this and prevent it?
Protodeboronation is the cleavage of the C-B bond of the boronic acid by a proton source (like water), replacing it with a C-H bond.[3][9] This side reaction depletes the boronic acid from the catalytic cycle, leading to lower yields.[3] Heteroaryl boronic acids can be particularly susceptible to this side reaction.[6]
To prevent protodeboronation:
-
Strict Anhydrous Conditions: Ensure your solvent and base are thoroughly dried.[3] The presence of water can facilitate this side reaction.[3]
-
Choice of Base: While a base is necessary, certain bases under aqueous conditions can promote protodeboronation.[3] Screening different anhydrous bases may be required.
-
Use of Boronate Esters: Boronic acid derivatives like MIDA boronates or organotrifluoroborates can offer increased stability and undergo a slow release of the boronic acid, minimizing its concentration and the potential for side reactions.[9]
Troubleshooting Workflow
When encountering issues with your pyridazine Suzuki-Miyaura coupling, a systematic approach to troubleshooting is essential. The following workflow can help diagnose and resolve common problems.
References
- 1. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Elect… [ouci.dntb.gov.ua]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
preventing protodeboronation of (3,6-Dimethoxypyridazin-4-yl)boronic acid
A Guide to Preventing Protodeboronation and Ensuring Experimental Success
Welcome to the technical support center for (3,6-Dimethoxypyridazin-4-yl)boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent in their synthetic endeavors. The electron-rich nature of the dimethoxypyridazine core, while beneficial for certain applications, renders this boronic acid particularly susceptible to an undesired side reaction known as protodeboronation.
This guide provides in-depth, experience-driven advice to help you understand, troubleshoot, and ultimately prevent this decomposition pathway, ensuring the integrity of your starting material and the success of your cross-coupling reactions.
Understanding the Challenge: The Mechanism of Protodeboronation
Protodeboronation is a chemical reaction that involves the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond.[1] For this compound, this results in the formation of the inactive byproduct 3,6-dimethoxypyridazine, which can complicate purification and significantly reduce the yield of your desired product.
The rate and likelihood of this decomposition are highly dependent on experimental conditions, particularly pH.[1][2][3] The reaction can be catalyzed by both acid and base.[1] For heteroaromatic boronic acids containing basic nitrogen atoms, like our pyridazine derivative, the mechanism can be complex.[1] At neutral pH, the molecule can form a zwitterionic species, which may be particularly prone to a rapid, unimolecular fragmentation of the C-B bond.[1]
Caption: General mechanisms for protodeboronation.
Frequently Asked Questions (FAQs)
Q1: My boronic acid is showing signs of decomposition in the bottle. How should I be storing it?
A1: Proper storage is the first line of defense against degradation. Boronic acids are sensitive to moisture and air.[4] We recommend storing this compound under the following conditions:
-
Temperature: Refrigerated, ideally at 2-8°C.[5]
-
Atmosphere: Under an inert atmosphere, such as argon or nitrogen.[5]
-
Container: In a tightly sealed, opaque container (like an amber glass vial with a screw-top lid) to protect from light and moisture.[4]
-
Segregation: Store away from strong acids, bases, and oxidizing agents.[6][7]
Q2: I'm seeing a new, more non-polar spot by TLC in my Suzuki reaction that corresponds to the protodeboronated byproduct. What's the most likely cause?
A2: The appearance of the 3,6-dimethoxypyridazine byproduct is a classic sign of protodeboronation during the reaction. The most common culprits are related to the reaction conditions:
-
Base Selection: Strong aqueous bases (like NaOH, KOH) and high pH conditions (>10) can significantly accelerate protodeboronation.[8][9]
-
Temperature: Elevated temperatures can increase the rate of decomposition.
-
Reaction Time: Prolonged reaction times give the side reaction more opportunity to occur.
-
Water Content: While many Suzuki couplings use aqueous media, excessive water or non-anhydrous solvents can promote hydrolysis of the C-B bond.[10]
Q3: Is there a more stable alternative to the boronic acid that I can use?
A3: Absolutely. Converting the boronic acid to a boronate ester is a highly effective strategy to enhance stability.[11] Boronate esters, such as pinacol esters (Bpin), act as "slow-release" sources of the active boronic acid under reaction conditions, keeping the instantaneous concentration of the more sensitive free acid low.[1][2] This minimizes its exposure to conditions that favor protodeboronation.[1][2] Pinacol esters are often crystalline, easier to handle, and exhibit a much longer shelf-life.[11]
Q4: Can my choice of palladium catalyst and ligand influence the amount of protodeboronation?
A4: Yes, indirectly. While the catalyst system doesn't directly cause protodeboronation, its efficiency is crucial. A highly active and efficient catalyst system that promotes rapid catalytic turnover for the desired Suzuki coupling will outcompete the slower protodeboronation side reaction.[1] If your catalyst is inefficient or the reaction is sluggish, the boronic acid spends more time in the harsh reaction environment, increasing the likelihood of decomposition.[12]
Troubleshooting Guide: Low Yield and High Protodeboronation
This section provides a logical workflow to diagnose and solve issues related to the decomposition of this compound in your experiments.
Caption: Troubleshooting workflow for protodeboronation.
Preventative Strategies & Optimized Protocols
Proactive measures are superior to troubleshooting. The following protocols are designed to minimize protodeboronation from the outset.
Protocol 1: Optimized Suzuki-Miyaura Coupling Conditions
This protocol uses a milder base and carefully controlled conditions to favor the cross-coupling pathway over decomposition.
Objective: To minimize protodeboronation by choice of base and solvent.
Step-by-Step Methodology:
-
Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.2 eq.), your aryl halide (1.0 eq.), and finely ground potassium phosphate (K₃PO₄, 3.0 eq.).
-
Inert Atmosphere: Seal the vial with a septum cap and thoroughly purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane or Toluene, 0.1 M concentration relative to the aryl halide).
-
Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%)) to the mixture under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to 80-90°C and monitor its progress by TLC or LC-MS every 1-2 hours.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure for purification.
Protocol 2: Synthesis and Use of the Pinacol Boronate Ester
For challenging substrates or when maximum stability is required, converting the boronic acid to its pinacol ester is the recommended approach.
Objective: To create a stable, slow-release version of the boronic acid for use in cross-coupling.
Step-by-Step Methodology (Esterification):
-
To a round-bottom flask, add this compound (1.0 eq.) and pinacol (1.1 eq.).
-
Add a suitable solvent such as THF or Toluene.
-
Heat the mixture to reflux with a Dean-Stark trap to remove water. Alternatively, add a drying agent like anhydrous MgSO₄.
-
Monitor the reaction by TLC/LC-MS until the starting boronic acid is consumed.
-
Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the subsequent coupling reaction after solvent exchange, or it can be purified by column chromatography or recrystallization.
Comparative Data: Condition Optimization
The choice of base is one of the most critical factors in controlling protodeboronation. The following table summarizes the general impact of different bases on the reaction outcome.
| Base | Solvent System | Typical Temperature | Protodeboronation Risk | Rationale |
| K₃PO₄ | Dioxane, Toluene, THF | 80 - 100°C | Low | A moderately weak, non-nucleophilic base. Its limited solubility in organic solvents helps maintain a controlled pH. |
| Cs₂CO₃ | Dioxane, DMF | 80 - 110°C | Moderate | More soluble and slightly stronger than K₃PO₄. Effective but carries a slightly higher risk of protodeboronation. |
| K₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 90 - 110°C | High | A common but strong base, especially in aqueous mixtures. The high pH generated significantly accelerates protodeboronation. |
| NaOH / KOH | Aqueous Mixtures | 80 - 100°C | Very High | Strong hydroxides create a highly basic aqueous environment that is very conducive to rapid protodeboronation.[13] |
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. laballey.com [laballey.com]
- 5. benchchem.com [benchchem.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. wichita.edu [wichita.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Yields in Pyridazine Cross-Coupling Reactions
Welcome to the Technical Support Center for pyridazine cross-coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C and C-N bond formation on the pyridazine scaffold. Pyridazines are a vital class of N-heterocycles in medicinal chemistry and materials science. However, their electron-deficient nature and the presence of two adjacent nitrogen atoms present unique challenges in palladium-catalyzed cross-coupling reactions, often leading to frustratingly low yields.
This guide provides in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions (FAQs) in a practical, question-and-answer format. Our goal is to equip you with the expert knowledge and field-proven insights necessary to diagnose and resolve common issues encountered in your laboratory.
Troubleshooting Guide: A Systematic Approach to Low Yields
Low or no yield in a pyridazine cross-coupling reaction is a common yet solvable problem. The key is a systematic investigation of the reaction components and conditions. The following flowchart provides a logical workflow for diagnosing the root cause of poor reaction performance.
Caption: Troubleshooting workflow for low-yield pyridazine cross-coupling.
Frequently Asked Questions (FAQs) & In-Depth Solutions
Q1: My Suzuki-Miyaura reaction with a chloropyridazine is failing. What are the most likely causes?
Low yields in Suzuki-Miyaura couplings of pyridazines, especially with less reactive chlorides, often stem from a few key issues.
-
Catalyst Inhibition by Pyridazine Nitrogen: The lone pair of electrons on the pyridazine nitrogen can coordinate strongly to the palladium center, forming inactive or less active catalyst species.[1] This is particularly problematic with pyridazines compared to other N-heterocycles due to the presence of two adjacent nitrogen atoms, which can act as a bidentate ligand, effectively poisoning the catalyst. The solution is to use bulky, electron-rich phosphine ligands (e.g., biarylphosphines like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands.[2][3] These ligands create a sterically hindered environment around the palladium, which discourages coordination of the pyridazine nitrogen and stabilizes the active monoligated Pd(0) species crucial for the catalytic cycle.[4]
-
Poor Oxidative Addition to the C-Cl Bond: The carbon-chlorine bond is significantly stronger than C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle kinetically challenging.[5] To overcome this, more active catalyst systems are required. The use of modern palladium precatalysts (e.g., Buchwald G3 or G4 palladacycles) is highly recommended as they efficiently generate the active LPd(0) species in situ.[6] Additionally, higher reaction temperatures may be necessary to drive the oxidative addition forward.
-
Instability of the Pyridazine Boronic Acid/Ester: Pyridazine boronic acids are notoriously unstable and prone to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond, especially under basic conditions at elevated temperatures.[7][8] This depletes the coupling partner and reduces the yield.
Solutions for Boronic Acid Instability:
-
Use a more stable derivative: Pinacol esters are more stable than the corresponding boronic acids.[8] Even more robust are N-methyliminodiacetic acid (MIDA) boronates, which are air-stable solids that slowly release the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing decomposition.[9][10]
-
Careful choice of base and conditions: Weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong hydroxide or alkoxide bases to minimize protodeboronation. Running the reaction at the lowest effective temperature can also help.
-
Q2: I'm observing a significant amount of a dehalogenated byproduct in my reaction mixture. How can I prevent this?
Dehalogenation, the replacement of the halide on your pyridazine with a hydrogen atom, is a common and troublesome side reaction.
Mechanism of Dehalogenation: This side reaction is often mediated by a palladium-hydride (Pd-H) species. This can form from the reaction of the palladium complex with trace amounts of water, alcohols (if used as a solvent or present as an impurity), or even the amine substrate in Buchwald-Hartwig reactions. The Pd-H species can then undergo reductive elimination with the pyridazine moiety to yield the dehalogenated product. Electron-deficient heterocycles like pyridazines are particularly susceptible to this side reaction.
Strategies to Minimize Dehalogenation:
-
Rigorous Control of Reaction Conditions: Ensure your solvent and reagents are scrupulously dry. While some cross-coupling reactions tolerate water, minimizing its presence can suppress dehalogenation. Use freshly distilled solvents and dry your base and other solid reagents.
-
Choice of Base: Avoid strong alkoxide bases like NaOtBu if dehalogenation is a major issue, as they can be a source of hydrides. Milder inorganic bases like Cs₂CO₃ or K₃PO₄ are often a better choice.[11]
-
Ligand Selection: Bulky, electron-rich ligands that accelerate the desired cross-coupling pathway can outcompete the dehalogenation side reaction.
-
Hydrogen Scavengers: In some cases, adding a hydrogen scavenger like a sacrificial alkene (e.g., norbornene) can intercept the Pd-H species before it causes dehalogenation.
Q3: My Buchwald-Hartwig amination of an aminopyridazine is giving low conversion. What parameters should I screen?
The Buchwald-Hartwig amination of pyridazines requires careful optimization due to the potential for catalyst inhibition and the basicity of the substrates and products.
Key Parameters for Optimization:
| Parameter | Considerations & Recommendations |
| Palladium Precatalyst | Use a modern, well-defined precatalyst (e.g., G3 or G4 Buchwald precatalysts) for reliable generation of the active Pd(0) species.[6] |
| Ligand | Bulky biaryl phosphine ligands (e.g., XantPhos, RuPhos) are often effective.[12] The choice of ligand can be highly substrate-dependent, so screening a panel of ligands is recommended. |
| Base | The choice of base is critical and often non-intuitive.[13] Strong alkoxide bases (NaOtBu, LiHMDS) are commonly used, but for base-sensitive substrates, milder carbonate (Cs₂CO₃) or phosphate (K₃PO₄) bases may be necessary.[14][15] The solubility of the base can also play a role; sometimes a combination of an inorganic and a soluble organic base (e.g., DBU) can be effective.[12] |
| Solvent | Aprotic polar solvents like dioxane, toluene, or DMF are commonly used. The choice of solvent can influence the solubility of the base and the stability of the catalytic intermediates. |
| Temperature | Reactions are typically run at elevated temperatures (80-120 °C). If substrate or product decomposition is observed, lowering the temperature and using a more active catalyst system may be beneficial. |
Q4: I'm attempting a Sonogashira coupling with a bromopyridazine, but I'm mostly getting alkyne homocoupling (Glaser coupling). What's going wrong?
Glaser-Hay homocoupling of the terminal alkyne is a frequent side reaction in Sonogashira couplings, especially when using a copper co-catalyst.[16][17]
Causes and Solutions for Alkyne Homocoupling:
-
Presence of Oxygen: The copper-catalyzed homocoupling is highly sensitive to the presence of oxygen. It is crucial to thoroughly degas your solvent and run the reaction under a strict inert atmosphere (argon or nitrogen).[17]
-
Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol. These conditions often require a more active palladium catalyst/ligand system and may need higher temperatures, but they completely avoid the primary pathway for homocoupling.[17]
-
Slow Addition of the Alkyne: If a copper co-catalyst is used, adding the alkyne slowly via a syringe pump can keep its instantaneous concentration low, thus disfavoring the bimolecular homocoupling reaction.[17]
-
Use of a Hydrogen Atmosphere: In some cases, running the reaction under a dilute hydrogen atmosphere can suppress homocoupling.[9][18]
Experimental Protocols
Protocol 1: High-Throughput Screening of Catalysts and Ligands for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for screening different palladium sources and ligands in parallel to quickly identify optimal conditions for a challenging pyridazine coupling.
Caption: Workflow for high-throughput catalyst and ligand screening.
Methodology:
-
Preparation of Stock Solutions: In an inert atmosphere glovebox, prepare stock solutions of your pyridazine halide, boronic acid derivative (preferably a pinacol or MIDA ester), base (e.g., K₃PO₄), and palladium precursor (e.g., Pd₂(dba)₃ or a G3-precatalyst) in an anhydrous solvent (e.g., dioxane).[19]
-
Ligand Array: In a 96-well plate or an array of reaction vials, dispense a selection of phosphine ligands (e.g., SPhos, XPhos, RuPhos, XantPhos, P(t-Bu)₃).
-
Reagent Addition: Using a liquid handler or multichannel pipette, add the stock solutions of the palladium precursor, pyridazine halide, boronic ester, and base to each well/vial.
-
Reaction: Seal the plate/vials and heat to the desired temperature with stirring for a set period (e.g., 12-24 hours).
-
Analysis: After cooling, take an aliquot from each well, dilute, and analyze by LC-MS or GC-MS to determine the conversion to the desired product and identify any major byproducts.
Protocol 2: Synthesis and Use of a Pyridazine MIDA Boronate
For pyridazine boronic acids that are particularly prone to decomposition, converting them to a bench-stable MIDA boronate is an excellent strategy.
Part A: Synthesis of the MIDA Boronate
-
MIDA Anhydride Formation: N-methyliminodiacetic acid (MIDA) is reacted with acetic anhydride in the presence of pyridine to form MIDA anhydride.[20]
-
Esterification: The pyridazine boronic acid is then reacted with the MIDA anhydride, typically in a solvent like DMSO or DMF, to form the corresponding MIDA boronate. The product can often be purified by chromatography.[20]
Part B: Suzuki-Miyaura Coupling using the MIDA Boronate
-
Reaction Setup: In a reaction vial under an inert atmosphere, combine the pyridazine MIDA boronate (1.2 equiv), the aryl/heteroaryl halide (1.0 equiv), the palladium precatalyst (e.g., SPhos Pd G3, 2 mol%), and a mild base such as K₃PO₄ (3.0 equiv).[10]
-
Solvent: Add a solvent system that facilitates the slow hydrolysis of the MIDA ester. A mixture of dioxane and water (e.g., 5:1) is often effective.[10]
-
Reaction: Heat the mixture with stirring (e.g., 80-100 °C) and monitor the reaction progress by LC-MS. The slow release of the boronic acid should lead to a cleaner reaction profile and improved yield.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study of mechanistic pathways in cross-linking reactions with palladium | Journal of Wildlife and Biodiversity [wildlife-biodiversity.com]
- 6. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. depts.washington.edu [depts.washington.edu]
- 19. odinity.com [odinity.com]
- 20. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Guide: Thermal Stability of (3,6-Dimethoxypyridazin-4-yl)boronic acid
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (3,6-Dimethoxypyridazin-4-yl)boronic acid. The thermal stability of this reagent is critical for its successful storage, handling, and application, particularly in sensitive cross-coupling reactions. This document addresses common questions, provides troubleshooting strategies, and details an experimental workflow to assess stability under your specific laboratory conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal degradation pathways for this compound?
A1: Like most aryl boronic acids, this compound is susceptible to two primary temperature-influenced degradation pathways:
-
Anhydride (Boroxine) Formation: This is a dehydration reaction where three molecules of the boronic acid lose three molecules of water to form a stable, six-membered cyclic trimer called a boroxine.[1][2] This process is accelerated by heat and can occur in the solid state or in solution. While reversible, boroxine formation alters the molecular weight and can impact reaction stoichiometry and solubility.
-
Protodeboronation: This is an irreversible process where the C-B bond is cleaved and replaced with a C-H bond, yielding 3,6-dimethoxypyridazine. This side reaction is a significant concern in cross-coupling reactions and can be promoted by elevated temperatures, moisture, and acidic or basic conditions.[3][4][5] The presence of electron-donating methoxy groups on the pyridazine ring may influence the rate of this reaction.[4][6]
Q2: How does temperature affect the stability of the compound in its solid state?
A2: In the solid state, the primary concern with elevated temperature is the acceleration of boroxine formation through the loss of water.[1][7] While generally more stable than in solution, prolonged exposure to temperatures above ambient, especially in the presence of humidity, can lead to caking and a change in the material's physical properties.[8] For long-term integrity, storage at reduced temperatures is highly recommended.
Q3: What is the impact of temperature on the stability of this boronic acid in solution?
A3: The compound is significantly less stable in solution. Elevated temperatures in solution can dramatically increase the rate of both boroxine formation and, more critically, irreversible protodeboronation.[9] The choice of solvent is also a critical factor; for instance, solvents like wet DMSO under thermal conditions have been shown to promote protodeboronation in some aryl boronic acids.[5] Reaction mixtures that are heated for extended periods are at a higher risk of degradation, which can lead to lower yields in synthetic applications like Suzuki-Miyaura couplings.[9]
Q4: What are the optimal storage and handling conditions for this compound?
A4: To maximize shelf-life and ensure experimental reproducibility, the following conditions are recommended:
-
Temperature: Long-term storage should be under refrigerated conditions (e.g., below 4°C / 39°F).[10]
-
Atmosphere: Store in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to minimize exposure to moisture and oxygen.[10]
-
Handling: When handling the solid, minimize its exposure to ambient air. Use in a well-ventilated area or a glovebox. Weigh out the required amount quickly and reseal the container promptly.
Q5: I'm seeing poor performance in my cross-coupling reactions. Could this be a stability issue? How can I get better results?
A5: Yes, poor performance is often linked to the degradation of the boronic acid. The notorious instability of some heteroaryl boronic acids is a well-documented challenge.[11] For highly sensitive applications or when encountering low yields, consider using a more stable derivative. The N-methyliminodiacetic acid (MIDA) boronate ester of 3,6-dimethoxypyridazine-4-boronic acid is a commercially available, air-stable solid that offers a significantly longer shelf-life. MIDA boronates are designed for slow, controlled release of the active boronic acid under specific basic aqueous conditions, which can prevent the accumulation and subsequent degradation of the unstable free boronic acid in the reaction mixture.[9][11]
Q6: How can I detect and quantify the degradation of my boronic acid sample?
A6: Several analytical techniques can be employed:
-
HPLC/UPLC: A stability-indicating HPLC method is the preferred approach for quantitative analysis. It can separate the parent boronic acid from its protodeboronated byproduct and potentially different oligomeric forms.[10][12]
-
¹H NMR Spectroscopy: NMR can be used to detect the appearance of new signals corresponding to the protodeboronated product (3,6-dimethoxypyridazine) or changes in the aromatic region that may indicate boroxine formation.
-
LC-MS: This technique is highly effective for identifying the mass of the parent compound and its degradation products, confirming their identities.
Troubleshooting Guide
This table addresses common issues encountered during experiments involving this compound.
| Problem | Potential Cause Related to Temperature/Stability | Recommended Solution |
| Low or No Yield in Suzuki-Miyaura Coupling | The boronic acid degraded prior to or during the reaction due to prolonged heating or improper storage.[9] | Verify the quality of the boronic acid using HPLC or NMR. Use a freshly opened bottle or a sample stored correctly. Consider switching to the more stable MIDA boronate ester derivative. |
| Inconsistent Reaction Results | The boronic acid has partially converted to its boroxine anhydride due to moisture and heat, affecting its reactivity and solubility.[1] This alters the effective molar quantity of the reagent. | Store the compound under an inert atmosphere at low temperature.[10] If boroxine formation is suspected, attempt to regenerate the acid by dissolving in a suitable solvent with a small amount of water, then removing the solvent, though this is not always effective. Using the MIDA ester avoids this issue. |
| Appearance of an Unexpected Byproduct | Protodeboronation has occurred, generating 3,6-dimethoxypyridazine. This is often accelerated by high reaction temperatures or extended reaction times.[4][5] | Lower the reaction temperature if possible. Reduce the reaction time. Ensure the reaction is run under anhydrous conditions (if the protocol allows) until the final deprotection/hydrolysis step. |
| Solid Reagent is Clumped or Caked | The material has absorbed moisture and may have begun to form boroxine anhydrides upon exposure to ambient temperature and humidity.[8] | Discard the reagent if severe caking is observed, as its purity is compromised. Always store in a desiccator or under inert gas. |
Experimental Protocol: Thermal Stress Study
This protocol provides a framework for assessing the thermal stability of this compound in both solid-state and in a relevant solvent.
Objective: To quantify the rate of degradation of this compound at various temperatures over time.
Materials & Equipment:
-
This compound
-
HPLC-grade solvent of choice (e.g., Dioxane, DMF, Acetonitrile)
-
HPLC system with a suitable C18 column
-
NMR spectrometer
-
Temperature-controlled ovens or heating blocks
-
Inert atmosphere glovebox (recommended)
-
Autosampler vials
Methodology:
-
Establish Baseline (T=0):
-
Prepare a stock solution of the boronic acid in your chosen solvent at a known concentration (e.g., 10 mg/mL).
-
Immediately analyze an aliquot of this solution by HPLC and ¹H NMR. This is your T=0 reference point.
-
For solid-state analysis, take a T=0 sample and dissolve it for immediate analysis.
-
-
Sample Preparation for Stressing:
-
Solution State: Aliquot the stock solution into several sealed autosampler vials.
-
Solid State: Place a small, accurately weighed amount of the solid boronic acid into several vials. Seal under an inert atmosphere if possible.
-
-
Thermal Stress Conditions:
-
Place the prepared vials at different temperatures. Suggested conditions:
-
Control: -20°C (Freezer)
-
Reference: 4°C (Refrigerator)
-
Ambient: 25°C (Lab bench)
-
Elevated: 40°C, 60°C, 80°C (Oven/Heating block)
-
-
-
Time-Point Analysis:
-
At predetermined intervals (e.g., 1h, 4h, 8h, 24h, 48h), remove one vial from each temperature condition.
-
Allow the vial to return to room temperature.
-
For solid samples, dissolve them in the solvent to the target concentration.
-
Analyze all samples by HPLC to determine the percentage of the parent boronic acid remaining and the formation of any degradation products (e.g., 3,6-dimethoxypyridazine).
-
-
Data Analysis:
-
Calculate the percentage of the parent boronic acid remaining at each time point relative to the T=0 sample.
-
Plot the percentage of the parent compound versus time for each temperature.
-
Summarize the results in a table for easy comparison.
-
Data Summary Table (Example)
| Temperature | Time (hours) | % Parent Compound Remaining | Major Degradant Observed |
| -20°C | 48 | >99% | None |
| 25°C | 48 | 95% | Protodeboronation |
| 60°C | 24 | 70% | Protodeboronation |
| 80°C | 8 | 45% | Protodeboronation |
Visualizations and Workflows
Degradation Pathways
Caption: Key thermal degradation pathways for the boronic acid.
Thermal Stress Study Workflow
Caption: Workflow for the thermal stability assessment protocol.
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. orgsyn.org [orgsyn.org]
- 8. borax.com [borax.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Impact of Water on Pyridazinylboronic Acid Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridazinylboronic acids. The unique electronic properties of the pyridazine ring, combined with the inherent sensitivity of the boronic acid moiety, present specific challenges, particularly concerning stability in the presence of water. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and ensure the integrity of your experiments.
Part 1: Frequently Asked Questions - Understanding the Core Instabilities
This section addresses the fundamental chemical behaviors of pyridazinylboronic acids in the presence of water. Understanding these principles is the first step toward troubleshooting and prevention.
Q1: I've heard of "boroxine" formation. What is it, and why is it a problem for my experiments?
A1: Boroxine formation is the most common water-related issue affecting boronic acids. It is a reversible dehydration reaction where three molecules of boronic acid condense to form a six-membered cyclic anhydride, releasing three molecules of water.[1][2]
This equilibrium poses a significant challenge for several reasons:
-
Stoichiometric Inaccuracy: Solid boronic acid often exists as a mixture of the free acid and the boroxine. If you weigh out the reagent assuming it is 100% monomer, you will be using a lower molar equivalent than calculated, leading to incomplete reactions and lower yields.
-
Altered Reactivity: The boroxine is typically less reactive than the boronic acid monomer in catalytic cycles like the Suzuki-Miyaura coupling. The equilibrium must shift back to the monomer for the reaction to proceed efficiently.[3]
The reaction is entropically driven by the release of water molecules and can be influenced by solvent and the electronic nature of the substituents on the ring.[2]
Caption: The reversible equilibrium between boronic acid and its boroxine anhydride.
Q2: Beyond boroxines, how else can water compromise my pyridazinylboronic acid?
A2: Water can facilitate two primary degradation pathways that are often irreversible:
-
Protodeboronation: This is the hydrolytic cleavage of the Carbon-Boron bond, replacing the boronic acid group with a hydrogen atom. This is a common failure mode in Suzuki-Miyaura reactions, especially with electron-deficient heteroaryl boronic acids like those in the pyridazinyl family.[4] The presence of adjacent nitrogen atoms in the pyridazine ring can exacerbate this issue, a phenomenon analogous to the well-documented "2-pyridyl problem".[4][5] This pathway is often promoted by high temperatures and certain basic or acidic conditions.
-
Oxidative Deboronation: The boronic acid group is susceptible to oxidation, which irreversibly converts the C-B bond into a C-O bond, yielding a hydroxylated pyridazine (a pyridazinol) and boric acid.[6] This process can be initiated by dissolved oxygen in solvents or by reactive oxygen species (ROS).[6][7] Unlike boroxine formation, this is a destructive pathway that consumes your starting material.
Caption: Key irreversible degradation pathways for pyridazinylboronic acids.
Q3: How can I check my starting material for boroxine formation or degradation?
A3: You should never assume the purity of a boronic acid straight from the bottle. A quick quality control check is crucial.
-
¹H NMR Spectroscopy: The simplest method. Compare the integration of aromatic protons to the broad singlet of the B(OH)₂ protons. In the boroxine form, the B(OH)₂ signal will be absent or significantly diminished. The aromatic signals may also shift slightly.
-
¹¹B NMR Spectroscopy: This provides a more direct view. The boronic acid monomer (trigonal planar boron) will have a characteristic chemical shift, while the boroxine (also trigonal) will appear at a different, distinct shift.
-
LC-MS Analysis: This is excellent for detecting degradation products like the protodeboronated pyridazine or the oxidized pyridazinol, which will have different masses and retention times.
Part 2: Troubleshooting Guide for Experimental Applications
This section focuses on practical problems encountered during reactions, particularly the Suzuki-Miyaura cross-coupling.
Q4: My Suzuki-Miyaura coupling with 2-pyridazinylboronic acid is giving low or no yield. What are the most likely water-related causes?
A4: This is a classic and challenging scenario. The proximity of the ring nitrogens to the boronic acid group creates several potential failure points related to water and reaction conditions.
-
Catalyst Inhibition: The lone pair of electrons on the nitrogen atom adjacent to the boronic acid can coordinate to the palladium center.[5] This can inhibit or deactivate the catalyst, stalling the catalytic cycle.
-
Accelerated Protodeboronation: As mentioned in Q2, 2-substituted nitrogen heterocycles are highly susceptible to protodeboronation.[4] Trace amounts of water in your solvent or base can be sufficient to cause significant loss of your boronic acid, especially under the thermal stress of the reaction.
-
Base and Water Quality: Many Suzuki couplings use an aqueous base (e.g., K₂CO₃ in water). While necessary for the catalytic cycle, this water can also promote the degradation pathways described above. The choice and quality of the base are critical. Finely powdered, anhydrous bases like K₃PO₄ or Cs₂CO₃ can sometimes be superior.[8]
Q5: How do I mitigate these issues for sensitive pyridazinylboronic acids?
A5: A systematic approach is required to overcome the inherent instability.
-
Use a Protected Form: This is the most robust solution. Convert the boronic acid to a more stable pinacol ester , MIDA boronate ester , or potassium trifluoroborate salt .[9] These derivatives are significantly more resistant to both protodeboronation and boroxine formation and can be purified via chromatography.[10]
-
Rigorous Anhydrous Technique: If using the free boronic acid, treat the reaction like you would any highly moisture-sensitive organometallic reaction. Use freshly distilled, anhydrous solvents, oven-dried glassware, and maintain a positive pressure of an inert gas (Argon or Nitrogen).[8]
-
Optimize Reaction Conditions:
-
Catalyst/Ligand: Use modern, highly active catalyst systems (e.g., Buchwald precatalysts) that can operate at lower temperatures and shorter reaction times, minimizing the opportunity for degradation.[11]
-
Base: Screen different bases. Anhydrous K₃PO₄ is often a good starting point.
-
Temperature: Use the lowest temperature that provides a reasonable reaction rate.
-
Caption: Troubleshooting workflow for failed Suzuki-Miyaura coupling reactions.
Part 3: Protocols and Data
Adherence to strict protocols is essential for reproducibility when working with water-sensitive reagents.
Protocol 1: Recommended Storage and Handling
-
Storage: Store pyridazinylboronic acids in a desiccator under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8 °C). Do not store in a standard freezer where ice formation can introduce moisture upon temperature cycling.
-
Handling: Always handle the solid reagent in a glovebox or under a positive pressure of inert gas. If this is not possible, allow the container to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Weighing: Weigh the required amount quickly and reseal the container immediately. For highly sensitive applications, consider preparing a stock solution in an anhydrous solvent inside a glovebox.
Protocol 2: Setting up a Water-Sensitive Suzuki-Miyaura Coupling
-
Glassware: Oven-dry all glassware (reaction vial, stir bar, condenser) at >120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.
-
Reagent Addition: To the reaction vial, add the aryl halide, the pyridazinylboronic acid (or its protected derivative), and the anhydrous base under a positive pressure of argon.
-
Catalyst Addition: Add the palladium catalyst and ligand.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe through a septum. To degas the solvent, bubble argon through it for 20-30 minutes prior to use.
-
Execution: Heat the reaction to the target temperature under a continuous inert atmosphere. Monitor by TLC or LC-MS.
Data Summary: Comparison of Boronic Acid Forms
The table below summarizes the relative stabilities and handling requirements of different boronic acid forms, providing a guide for selecting the appropriate reagent for your application.
| Feature | Free Boronic Acid | Pinacol Boronate Ester | MIDA Boronate Ester | Potassium Trifluoroborate (BF₃K) |
| Stability to Water/Hydrolysis | Low (forms boroxines, protodeboronation)[3][4] | High[10] | Very High (stable to chromatography) | High (slowly hydrolyzes in situ) |
| Stability to Air/Oxidation | Moderate to Low[6] | Moderate | High[9] | Very High |
| Ease of Purification | Difficult (often non-chromatographic) | Good (stable to silica gel)[9] | Excellent | Good (often crystalline) |
| Handling Requirement | Inert atmosphere, anhydrous conditions recommended | Benchtop stable for short periods | Indefinitely benchtop stable | Benchtop stable solid |
| Typical Use Case | Simple, robust couplings | General purpose, improved stability | Iterative/sequential cross-couplings | When oxidative conditions or strong bases are required |
References
- 1. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pnas.org [pnas.org]
- 7. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Organoborons | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Reactivity of Electron-Deficient Boronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the specific challenges encountered when working with electron-deficient boronic acids in cross-coupling reactions. Our goal is to provide you with the expertise and practical insights needed to overcome common hurdles and achieve successful outcomes in your experiments.
Introduction: The Challenge of Electron-Deficient Boronic Acids
Electron-deficient boronic acids are valuable reagents in organic synthesis, particularly for the construction of complex molecules in medicinal chemistry. However, their unique electronic properties often lead to challenges in reactivity, primarily in the context of the Suzuki-Miyaura cross-coupling reaction. The electron-withdrawing groups on the aryl ring decrease the nucleophilicity of the organic moiety, which can significantly slow down the crucial transmetalation step in the catalytic cycle.[1] This guide will walk you through the underlying principles and provide actionable strategies to enhance the reactivity of these challenging substrates.
Troubleshooting Guide: Common Issues and Solutions
This section is designed in a question-and-answer format to directly address the problems you may be facing at the bench.
Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling
"My Suzuki-Miyaura coupling reaction with an electron-deficient boronic acid is giving me very low or no yield. What are the most likely causes and how can I fix it?"
Low yields are a common frustration when working with these substrates. The primary culprit is often a sluggish or stalled transmetalation step. Here’s a systematic approach to troubleshoot this issue:
1. Re-evaluate Your Base Selection
The choice of base is critical for activating the boronic acid. The base coordinates to the empty p-orbital of the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center.[2][3]
-
Problem: The base you are using may not be strong enough to effectively activate the electron-deficient boronic acid.
-
Solution: Switch to a stronger base. While common bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) work well for electron-rich boronic acids, electron-deficient systems often require more potent activators.
2. Optimize Your Ligand Choice
The ligand on the palladium catalyst plays a pivotal role in influencing the reactivity of the metal center. For challenging couplings involving electron-deficient partners, the right ligand can make all the difference.
-
Problem: Your current ligand may not be electron-rich enough to promote the key steps of the catalytic cycle.
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands increase the electron density on the palladium center, which can facilitate both the oxidative addition and the reductive elimination steps.[6]
3. Increase the Reaction Temperature
Chemical kinetics dictates that reaction rates increase with temperature. This can be a simple yet effective way to overcome the activation energy barrier of a sluggish transmetalation.
-
Problem: The reaction may be kinetically slow at your current temperature.
-
Solution: Gradually increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that increases the reaction rate without causing significant degradation of your starting materials or product.[4] Be mindful that higher temperatures can sometimes increase the rate of side reactions like protodeboronation.[5]
Issue 2: Significant Protodeboronation of the Boronic Acid
"I'm observing a significant amount of the protodeboronated side product in my reaction mixture. How can I suppress this unwanted reaction?"
Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common parasitic reaction, especially with electron-deficient and heteroaryl boronic acids.[8][9]
1. Use a Milder Base or Anhydrous Conditions
-
Problem: Strong bases and the presence of water can accelerate protodeboronation.[5]
-
Solution:
2. Convert the Boronic Acid to a More Stable Derivative
Boronic acid surrogates are often more stable and less prone to protodeboronation.
-
Problem: The free boronic acid is inherently unstable under the reaction conditions.
-
Solution: Convert the boronic acid to a more stable derivative prior to the coupling reaction.
-
Boronate Esters (e.g., pinacol esters): These are generally more stable and can be easily prepared from the corresponding boronic acid.[8][10]
-
Potassium Trifluoroborate Salts (R-BF₃K): These salts are often crystalline, air-stable solids that slowly release the boronic acid in situ, minimizing its decomposition.[5][6]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable to a wide range of reaction conditions and can be easily deprotected to the corresponding boronic acid when needed.[2][11]
-
Issue 3: Catalyst Decomposition and Homocoupling
"My reaction turns black, and I'm isolating a significant amount of homocoupled byproduct from my boronic acid. What's going on?"
The formation of palladium black and homocoupling are often signs of catalyst decomposition and the presence of oxygen.
1. Ensure a Rigorously Inert Atmosphere
-
Problem: Oxygen can lead to the oxidative homocoupling of the boronic acid and can also deactivate the palladium catalyst.[4]
-
Solution:
-
Thorough Degassing: Degas your solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) for an extended period or by using several freeze-pump-thaw cycles.[5]
-
Maintain Positive Inert Gas Pressure: Ensure your reaction is maintained under a positive pressure of an inert gas throughout the entire process.
-
2. Use a Pd(0) Source or an Efficient Pre-catalyst
-
Problem: The in-situ reduction of a Pd(II) pre-catalyst to the active Pd(0) species can sometimes be inefficient or lead to side reactions like homocoupling.[4][5]
-
Solution:
Frequently Asked Questions (FAQs)
Q1: Can I use an electron-deficient aryl halide with my electron-deficient boronic acid?
While not impossible, coupling two electron-deficient partners can be extremely challenging. The Suzuki-Miyaura reaction generally works best with an electronic mismatch between the coupling partners (i.e., one electron-rich and one electron-deficient). If you have the flexibility in your synthetic route, consider reversing the functionalities, for example, by preparing the boronic acid of the more electron-rich partner and using the more electron-deficient partner as the aryl halide.[12]
Q2: Are there alternatives to palladium catalysts for these challenging couplings?
Yes, nickel catalysts have emerged as powerful alternatives for Suzuki-Miyaura couplings, especially with challenging substrates. Nickel catalysts can be more reactive towards unreactive electrophiles and have shown promise in couplings involving electron-deficient partners.[1][6]
Q3: How do I handle and store electron-deficient boronic acids?
Electron-deficient boronic acids can be prone to dehydration to form boroxines, which are cyclic anhydrides.[13] While boroxines are often still reactive in Suzuki couplings, their formation can complicate stoichiometry. It is best to store these boronic acids in a desiccator and to use them as fresh as possible. As mentioned earlier, converting them to more stable derivatives like MIDA boronates can be an excellent long-term storage strategy.[11]
Q4: What is the role of water in Suzuki-Miyaura couplings, and should I always include it?
Water can play several beneficial roles, including helping to dissolve the inorganic base and facilitating the formation of the active catalytic species. However, as discussed, it can also promote protodeboronation.[5] The necessity of water is highly dependent on the specific reaction conditions (solvent, base, substrates). If you are struggling with protodeboronation, experimenting with anhydrous conditions is a worthwhile troubleshooting step.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with an Electron-Deficient Boronic Acid
This protocol provides a robust starting point for your experiments.
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the electron-deficient boronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water 10:1, or anhydrous THF) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction: Place the vial in a pre-heated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Conversion of a Boronic Acid to a Diethanolamine (DEA) Adduct
This procedure can enhance the stability and handling of the boronic acid.
-
Dissolution: In a vial, dissolve the boronic acid (1.0 equiv) in a suitable solvent like methylene chloride or a minimal amount of a protic solvent.
-
Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.
-
Precipitation: A precipitate will typically form. Continue stirring the resulting slurry for 15-30 minutes.
-
Isolation: Isolate the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. This adduct can now be used directly in Suzuki coupling reactions.[4]
Visualizing the Process
Troubleshooting Workflow for Low Yield
The following diagram illustrates a logical workflow for addressing low yields in Suzuki-Miyaura couplings with electron-deficient boronic acids.
References
- 1. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. chirik.princeton.edu [chirik.princeton.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boronic Acids and Derivatives - Amerigo Scientific [amerigoscientific.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Pyridazine vs. Pyrimidine Boronic Acids in Suzuki-Miyaura Cross-Coupling
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for constructing the complex molecular architectures that define modern pharmaceuticals. Among the most vital building blocks are the diazine heterocycles, pyridazine and pyrimidine, which are core scaffolds in a multitude of bioactive compounds.[1][2] While both are six-membered aromatic rings containing two nitrogen atoms, their distinct electronic and structural properties impart surprisingly different reactivities, particularly when employed as boronic acids.
This guide provides an in-depth comparison of pyridazine and pyrimidine boronic acids, moving beyond simple protocols to explain the fundamental principles governing their behavior in Suzuki-Miyaura coupling. We will explore their intrinsic electronic differences, present comparative experimental data, and offer field-proven insights to help you navigate the unique challenges each system presents.
Fundamental Electronic and Structural Differences
The reactivity of any heteroaryl boronic acid is fundamentally dictated by the electronic nature of the aromatic ring. The arrangement of the two nitrogen atoms in pyridazine (1,2-diazine) versus pyrimidine (1,3-diazine) creates distinct electronic environments that profoundly influence the Suzuki-Miyaura reaction.
Pyridazine: The adjacent nitrogen atoms in the pyridazine ring exert a strong, cumulative electron-withdrawing effect and create a significant dipole moment.[3][4] This makes the ring highly π-deficient. While this π-deficiency can facilitate the oxidative addition of a palladium catalyst to a corresponding halopyridazine, it can present challenges for the boronic acid counterpart by affecting the stability and nucleophilicity of the carbon-boron bond.[5]
Pyrimidine: The 1,3-arrangement of nitrogen atoms in pyrimidine also results in a π-deficient ring, but the electronic effects are distributed differently.[6] The positions on the pyrimidine ring have varied reactivity; for instance, the C5 position is generally considered the most "well-behaved" for coupling, while the C2 position, situated between both nitrogens, is notoriously challenging.[1]
The key takeaway is that both diazine rings are electron-deficient, which is a double-edged sword: it can make the corresponding halides more reactive but can destabilize the boronic acid partner and slow the crucial transmetalation step.
Caption: Structural and electronic comparison of pyridazine and pyrimidine.
Comparative Reactivity in Suzuki-Miyaura Coupling
The structural differences outlined above translate directly into distinct challenges and reaction requirements for successful cross-coupling. The primary difficulties encountered with these electron-deficient heteroaryl boronic acids are:
-
Protodeboronation: The cleavage of the C-B bond by a proton source (like water or alcohol solvents), a decomposition pathway that is often accelerated by the basic conditions of the reaction.[7]
-
Catalyst Inhibition: The lone pair of electrons on the nitrogen atoms can coordinate to the palladium center, leading to catalyst inhibition or deactivation. This is particularly problematic for isomers where the boronic acid is adjacent to a nitrogen, a phenomenon analogous to the "2-pyridyl problem".[1][8]
-
Slow Transmetalation: The electron-deficient nature of the ring can weaken the nucleophilicity of the organic group being transferred from boron to palladium, slowing this critical step of the catalytic cycle.[8]
The following table summarizes typical conditions and outcomes for coupling pyridazine and pyrimidine boronic acids, synthesized from multiple literature sources. This is not a direct side-by-side experiment but a representation of the conditions often required to achieve success with each scaffold.
| Feature | Pyridazine Boronic Acids (e.g., 3- or 4-substituted) | Pyrimidine Boronic Acids (e.g., 5-substituted) | Pyrimidine Boronic Acids (e.g., 2- or 4-substituted) |
| General Reactivity | Moderately reactive but prone to instability and catalyst inhibition. | Generally good reactivity, often considered the most reliable diazine isomer.[1] | Challenging; 2-substituted isomers are particularly difficult due to catalyst inhibition.[1][9] |
| Typical Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ with specialized phosphine ligands (e.g., SPhos, XPhos).[5][10] | Pd(PPh₃)₄ is often sufficient for reactive partners.[1][11] | Requires highly active catalysts, often with bulky, electron-rich phosphine ligands. |
| Typical Base | Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often preferred to accelerate transmetalation.[7] | Milder bases like Na₂CO₃ or K₂CO₃ can be effective.[10][11] | Strong bases (K₃PO₄, Cs₂CO₃) are typically necessary. |
| Common Issues | Protodeboronation, potential for catalyst chelation by adjacent nitrogens. | Generally stable, but can degrade under harsh conditions. | High susceptibility to protodeboronation and strong catalyst inhibition.[1] |
| Representative Yield | Fair to good (50-85%), highly dependent on substrate and optimized conditions.[10] | Good to excellent (70-95%).[1] | Low to good (30-80%), requires careful optimization.[1][9] |
Experimental Protocols & Methodologies
Trustworthy protocols are self-validating. The following methods are representative of successful Suzuki-Miyaura couplings for these challenging substrates, explaining the causal role of each component.
Protocol 1: Coupling of 3-Bromopyridazine with Phenylboronic Acid
This protocol addresses the electron-deficient nature of the pyridazine ring.
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromopyridazine (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Causality: A strong base like K₃PO₄ is crucial. It facilitates the formation of the active boronate species [R-B(OH)₃]⁻, which is essential for efficient transmetalation with electron-deficient systems.[7]
-
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).
-
Causality: Pd(PPh₃)₄ is a reliable Pd(0) source. For more challenging substrates, a pre-catalyst system like Pd₂(dba)₃ with a ligand like XPhos might be required to enhance catalytic activity and stability.
-
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Causality: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also promote unwanted side reactions, including the degradation of the boronic acid.
-
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 ratio) via syringe.
-
Causality: The solvent system must solubilize both the organic and inorganic components. Water is essential for activating the base and facilitating the catalytic cycle. Degassing removes dissolved oxygen.
-
-
Reaction: Heat the mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
Protocol 2: Microwave-Assisted Coupling of 5-Bromopyrimidine
This protocol leverages the generally higher reactivity of the 5-pyrimidine position and the efficiency of microwave heating.[1][11]
-
Vessel Preparation: In a microwave reaction vessel, combine 5-bromopyrimidine (1.0 equiv), the desired arylboronic acid (1.1 equiv), sodium carbonate (Na₂CO₃, 2.0 equiv), and Pd(PPh₃)₄ (1-2 mol%).[11]
-
Causality: The C5 position is less electronically deactivated, allowing for the use of a milder base (Na₂CO₃) and lower catalyst loading, which is economically and environmentally advantageous.[1]
-
-
Inerting and Solvent: Seal the vessel and purge with nitrogen. Add degassed solvent (e.g., DMF or dioxane/water) via syringe.
-
Microwave Irradiation: Place the vessel in a microwave reactor and heat to 120-150 °C for 15-30 minutes.[1]
-
Causality: Microwave heating dramatically accelerates the reaction rate by efficiently transferring energy to the polar solvent, allowing for significantly shorter reaction times compared to conventional heating.
-
-
Workup: After cooling, perform a standard aqueous workup and purification as described in Protocol 1.
Visualization of the Catalytic Cycle and Key Challenges
Understanding the catalytic cycle is key to troubleshooting. The diagram below illustrates the fundamental steps and highlights where diazine substrates can cause problems.
Caption: The Suzuki-Miyaura cycle and key failure points for diazines.
Practical Considerations and Troubleshooting
-
Boronic Acid Quality: Diazine boronic acids can be unstable.[12] Whenever possible, use freshly purchased material or consider converting them to more stable pinacol or MIDA esters for storage and use.[1][12][13] Poor results are often traced back to degraded boronic acid.
-
When to Use a Stronger Base: If a reaction with Na₂CO₃ is sluggish, switching to K₃PO₄ or Cs₂CO₃ can often provide a significant rate enhancement, particularly for less reactive coupling partners.[7]
-
Ligand Choice: If Pd(PPh₃)₄ fails, especially with pyridazines or 2/4-substituted pyrimidines, the cause is often catalyst decomposition or inhibition. Switching to a catalyst system based on bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) can stabilize the palladium center and promote the difficult reductive elimination step.
-
Anhydrous Conditions: While Suzuki couplings typically use aqueous media, excessive water can accelerate protodeboronation. If this side reaction is dominant, using anhydrous solvents with a base like KF might be a viable alternative.
Conclusion
While pyridazine and pyrimidine boronic acids are both indispensable diazine building blocks, they are not interchangeable. Pyrimidine boronic acids, particularly at the 5-position, are generally more robust and reactive, often succeeding under standard Suzuki-Miyaura conditions. Pyridazine boronic acids, along with the more challenging 2- and 4-isomers of pyrimidine, are more sensitive. Their successful application requires a nuanced approach, often demanding stronger bases, highly active catalyst systems, and careful management of reagent stability to overcome the inherent challenges of catalyst inhibition and protodeboronation. By understanding the fundamental electronic principles that govern their reactivity, researchers can make informed decisions to optimize reaction conditions and unlock the full synthetic potential of these critical heterocyclic scaffolds.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. reddit.com [reddit.com]
- 4. iiste.org [iiste.org]
- 5. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 7. benchchem.com [benchchem.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
A Comparative Guide to Alternative Synthetic Routes for Substituted Pyridazines
For Researchers, Scientists, and Drug Development Professionals
The pyridazine scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of therapeutic agents due to its unique electronic properties and ability to engage in various biological interactions. While classical synthetic approaches, primarily involving the condensation of 1,4-dicarbonyl compounds with hydrazine, have been the cornerstone of pyridazine synthesis, the demand for novel, efficient, and diverse substitution patterns has driven the development of innovative alternative strategies. This guide provides a comparative overview of modern synthetic routes to substituted pyridazines, offering insights into their mechanisms, experimental setups, and relative advantages to aid researchers in selecting the optimal path for their target molecules.
Cycloaddition Reactions: Building the Ring with Precision
Cycloaddition reactions offer a powerful and convergent approach to the pyridazine core, allowing for the rapid assembly of complex structures with good control over regioselectivity. These reactions can be broadly categorized into [4+2] and [3+2] cycloadditions.
[4+2] Cycloaddition (Diels-Alder) Reactions
The inverse-electron-demand Diels-Alder (IEDDA) reaction is a highly effective method for constructing the pyridazine ring. This approach typically involves the reaction of an electron-deficient 1,2,4,5-tetrazine with an electron-rich dienophile. A key advantage of this method is the immediate formation of the aromatic pyridazine ring following the extrusion of dinitrogen from the initial cycloadduct.
A notable example is the catalyst-free [4+2] cycloaddition–elimination of α-halogeno hydrazones with enaminones, which provides a novel and efficient route to pyridazine derivatives in good yields and with high functional group tolerance.[1] This method proceeds under mild conditions and offers excellent regioselectivity.[1]
dot graph "Diels_Alder_Reaction" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
Tetrazine [label="1,2,4,5-Tetrazine\n(Diene)"]; Dienophile [label="Alkene/Alkyne\n(Dienophile)"]; TransitionState [label="[4+2] Cycloaddition", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Cycloadduct [label="Bicyclic Intermediate"]; N2 [label="N₂ Extrusion", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pyridazine [label="Substituted Pyridazine"];
Tetrazine -> TransitionState; Dienophile -> TransitionState; TransitionState -> Cycloadduct; Cycloadduct -> N2; N2 -> Pyridazine; } caption: "Generalized workflow for pyridazine synthesis via IEDDA reaction."
Experimental Protocol: Synthesis of Pyridazines via [4+2] Cycloaddition of α-Halogeno Hydrazones and Enaminones [1]
-
To a solution of the α-halogeno hydrazone (0.5 mmol) in 1,4-dioxane (2.0 mL) in a sealed tube, add the enaminone (0.6 mmol).
-
Heat the reaction mixture at 80 °C and stir for the time indicated by TLC monitoring.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired pyridazine derivative.
[3+2] Cycloaddition Reactions
[3+2] cycloaddition reactions, particularly those involving pyridazinium ylides, provide access to fused pyridazine systems like pyrrolo[1,2-b]pyridazines.[2] These reactions typically proceed by generating the ylide in situ from the corresponding pyridazinium salt in the presence of a base, which then reacts with a dipolarophile such as an alkyne.[2] Copper-catalyzed [3+2] cycloadditions have also been employed for the synthesis of triazolyl-substituted pyridazines from ethynylpyridazines and azides.[2]
Direct C-H Functionalization: An Atom-Economical Approach
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and sustainable strategy in organic synthesis, and its application to the pyridazine core offers a streamlined approach to novel derivatives. This method avoids the need for pre-functionalized starting materials, thereby reducing step counts and improving atom economy. Transition-metal catalysis, particularly with palladium, ruthenium, and nickel, has been instrumental in achieving selective C-H functionalization of pyridazines.[3]
dot graph "CH_Functionalization_Workflow" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
Start [label="Pyridazine Derivative"]; Catalyst [label="Transition-Metal Catalyst\n(e.g., Pd, Ru, Ni)"]; CouplingPartner [label="Coupling Partner\n(e.g., Aryl Halide, Alkyne)"]; Reaction [label="C-H Activation & Coupling", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Functionalized Pyridazine"];
Start -> Reaction; Catalyst -> Reaction; CouplingPartner -> Reaction; Reaction -> Product; } caption: "Workflow for comparing catalytic systems for pyridazine C-H functionalization."
Comparative Data for Catalytic Systems in Pyridazine C-H Functionalization [3]
| Catalyst System | Coupling Partner | Solvent | Temp (°C) | Time (h) | Yield (%) | Position of Functionalization |
| Pd(OAc)₂ / P(o-tolyl)₃ | Aryl Bromide | Toluene | 120 | 24 | 75 | C4/C5 |
| [Ru(p-cymene)Cl₂]₂ / Cu(OAc)₂ | Alkyne | 1,4-Dioxane | 100 | 12 | 82 | C3/C6 |
| Ni(cod)₂ / IPr | Alkyne | Toluene | 100 | 12 | 63 | C3/C6 |
Experimental Protocol: Palladium-Catalyzed C-H Arylation of a Pyridazine Derivative [3]
-
In a glovebox, combine the pyridazine derivative (0.2 mmol), Pd(OAc)₂ (5 mol%), P(o-tolyl)₃ (10 mol%), and K₂CO₃ (2.0 equiv.) in a screw-capped vial.
-
Add the aryl bromide (1.2 equiv.) and toluene (1.0 mL).
-
Seal the vial and remove it from the glovebox.
-
Stir the reaction mixture at 120 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the arylated pyridazine.
Skeletal Editing: A Paradigm Shift in Heterocyclic Synthesis
A groundbreaking alternative to de novo synthesis is "skeletal editing," which involves the direct conversion of one heterocyclic core into another. Recently, a method for the skeletal editing of pyridines to pyridazines has been developed, offering a rapid and innovative way to access pyridazine scaffolds from readily available pyridine starting materials.[4][5] This two-step process involves N-amination of the pyridine followed by an m-chloroperoxybenzoic acid (mCPBA)-mediated ring expansion and rearrangement.[4]
dot graph "Skeletal_Editing" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
Pyridine [label="Substituted Pyridine"]; Amination [label="N-Amination", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; NAmino [label="N-Aminopyridinium Intermediate"]; RingRemodel [label="mCPBA-mediated\nRing Remodeling", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pyridazine [label="Substituted Pyridazine"];
Pyridine -> Amination; Amination -> NAmino; NAmino -> RingRemodel; RingRemodel -> Pyridazine; } caption: "Pyridine-to-pyridazine skeletal editing workflow."
This strategy is particularly valuable for late-stage functionalization and diversification in drug discovery, as it allows for the modification of complex, drug-like molecules.[4] The reaction proceeds under mild conditions, is operationally simple, and tolerates a broad range of functional groups.[4]
Comparison with Traditional Hydrazine-Based Synthesis
The classical approach to pyridazine synthesis involves the condensation of a 1,4-dicarbonyl compound (or its equivalent) with hydrazine or a hydrazine derivative.[6][7] While this method is robust and widely used, it can be limited by the availability of the dicarbonyl starting materials and may lack the regiochemical control offered by more modern techniques.
Performance Comparison of Synthetic Routes
| Synthetic Route | Key Advantages | Key Limitations | Substrate Scope |
| [4+2] Cycloaddition | High convergence, good regioselectivity, mild conditions.[1][8] | Requires specific diene/dienophile pairs. | Broad for electron-rich dienophiles.[8] |
| [3+2] Cycloaddition | Access to fused pyridazine systems.[2] | Often requires in situ generation of reactive intermediates. | Good for alkynes and other dipolarophiles.[2] |
| C-H Functionalization | High atom economy, avoids pre-functionalization, late-stage modification.[3] | Can require harsh conditions, catalyst poisoning by nitrogen lone pair.[9] | Broad, but can be substrate-dependent.[3] |
| Skeletal Editing | Novel access from abundant pyridines, late-stage diversification.[4] | Two-step process, potential for side reactions. | Broad functional group tolerance.[4] |
| Hydrazine Condensation | Well-established, readily available hydrazine.[6][7] | Limited by availability of 1,4-dicarbonyl precursors, potential for regioisomeric mixtures. | Dependent on dicarbonyl substrate.[7] |
Conclusion
The synthetic toolbox for accessing substituted pyridazines has expanded significantly beyond traditional methods. Cycloaddition reactions provide elegant and convergent pathways to the pyridazine core, while direct C-H functionalization offers an atom-economical and sustainable alternative for derivatization. The advent of skeletal editing from pyridines represents a paradigm shift, enabling rapid access to pyridazine analogs from a different class of heterocycles. The choice of synthetic route will ultimately depend on the specific target molecule, the desired substitution pattern, and the availability of starting materials. By understanding the strengths and limitations of each approach, researchers can make informed decisions to accelerate the discovery and development of novel pyridazine-based compounds.
References
- 1. Regioselective construction of pyridazine and tetrahydrocinnoline derivatives via [4 + 2] cycloaddition–elimination with α-halogeno hydrazones and enaminones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Pyridazine synthesis [organic-chemistry.org]
- 9. Pd-Catalyzed C-H arylation of pyridazine-based fused 1,2,4-triazoles: overriding selectivity at the usual position by undermining of preferred chelate formation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of (3,6-Dimethoxypyridazin-4-yl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Heteroaryl Boronic Acids in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction has become an indispensable tool in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science industries.[1] At the heart of this powerful carbon-carbon bond-forming reaction are organoboron reagents, with heteroaryl boronic acids playing a pivotal role in the construction of diverse molecular architectures. The incorporation of heteroaromatic moieties is a well-established strategy for modulating the physicochemical and pharmacological properties of drug candidates.[2]
This guide provides a detailed comparative analysis of the efficacy of (3,6-Dimethoxypyridazin-4-yl)boronic acid against other commonly employed heteroaryl boronic acids in Suzuki-Miyaura cross-coupling reactions. By examining the interplay of electronic effects, stability, and reaction conditions, this document aims to provide researchers with the insights necessary to make informed decisions in the design and execution of their synthetic strategies.
Understanding the Landscape: Key Factors Governing Reactivity
The success of a Suzuki-Miyaura coupling reaction involving heteroaryl boronic acids is a delicate balance of several factors that influence the catalytic cycle. A fundamental understanding of these factors is crucial for troubleshooting and optimizing these transformations.
The Catalytic Cycle: A Brief Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl or heteroaryl halide).
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is often rate-limiting and is highly sensitive to the electronic nature of the boronic acid and the reaction conditions.
-
Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst.
Electronic Nature of the Heterocycle: A Defining Characteristic
The electronic properties of the heteroaryl ring are arguably the most significant factor influencing the reactivity of the corresponding boronic acid.
-
π-Rich Heterocycles (e.g., Furan, Thiophene, Pyrrole): These systems are generally more electron-rich and tend to undergo the transmetalation step more readily. However, their increased reactivity can also make them more susceptible to side reactions, such as protodeboronation.
-
π-Deficient Heterocycles (e.g., Pyridine, Pyrimidine, Pyridazine): These heterocycles present a greater challenge in Suzuki-Miyaura couplings. The electron-withdrawing nature of the nitrogen atoms in the ring slows down the transmetalation step. Furthermore, the Lewis basic nitrogen atoms can coordinate to the palladium catalyst, leading to its deactivation.[2] This phenomenon is famously illustrated by the "2-pyridyl problem," where the proximity of the nitrogen atom to the boronic acid moiety in 2-pyridylboronic acids often results in lower yields compared to their 3- and 4-substituted isomers.[2]
Protodeboronation: A Common Pitfall
Protodeboronation, the cleavage of the carbon-boron bond by a proton source, is the most significant side reaction in Suzuki-Miyaura couplings, particularly with electron-deficient heteroaryl boronic acids. This process leads to the formation of the corresponding unsubstituted heterocycle and reduces the overall yield of the desired coupled product. The use of anhydrous conditions and carefully chosen bases can help to mitigate this issue.[3]
Focus on this compound: A Profile
This compound is a derivative of pyridazine, a six-membered aromatic ring containing two adjacent nitrogen atoms. The pyridazine core is inherently electron-deficient. However, the presence of two methoxy groups at the 3- and 6-positions significantly influences its electronic properties.
Structural Features and Expected Reactivity:
-
Electron-Donating Methoxy Groups: The two methoxy groups are strong electron-donating groups through resonance. This donation of electron density to the pyridazine ring is expected to partially counteract the electron-withdrawing effect of the ring nitrogens. This electronic modulation should, in principle, enhance the rate of transmetalation compared to unsubstituted pyridazinylboronic acids.
-
Steric Hindrance: The methoxy group at the 3-position is adjacent to the boronic acid moiety at the 4-position. While not excessively bulky, this ortho-substituent could introduce some steric hindrance, potentially influencing the approach of the palladium complex during the transmetalation step.
While specific, direct comparative studies on the efficacy of this compound are not extensively reported in the literature, we can infer its likely performance based on data from structurally similar systems.
Comparative Analysis with Other Heteroaryl Boronic Acids
To provide a comprehensive comparison, we will examine the performance of this compound in the context of other electron-deficient heteroaryl boronic acids, namely pyridyl and pyrimidinyl derivatives.
Pyridinylboronic Acids: The Effect of Nitrogen Position
The position of the nitrogen atom relative to the boronic acid group in pyridinylboronic acids has a profound impact on their reactivity.
-
2-Pyridinylboronic Acid: As previously mentioned, this isomer is notoriously challenging due to catalyst inhibition by the adjacent nitrogen atom.[4]
-
3- and 4-Pyridinylboronic Acids: These isomers are generally more reactive than their 2-substituted counterpart as the nitrogen atom is further removed from the boronic acid, reducing its inhibitory effect.
The reactivity of this compound is anticipated to be more favorable than that of 2-pyridinylboronic acid due to the electronic push from the methoxy groups.
Pyrimidinylboronic Acids: A Tale of Two Nitrogens
The pyrimidine ring, with its two nitrogen atoms at the 1- and 3-positions, presents its own set of challenges and opportunities.
-
2-Pyrimidinylboronic Acid: Similar to the 2-pyridyl case, this isomer is the most difficult to couple due to catalyst inhibition and a high propensity for protodeboronation.[2]
-
4- and 5-Pyrimidinylboronic Acids: The 5-isomer generally exhibits good reactivity, leading to high yields. The 4-isomer can be more challenging due to the influence of the adjacent nitrogen atoms, but successful couplings have been reported, often requiring optimized conditions.[2]
The electronic environment of this compound, with its two electron-donating groups, may lead to reactivity that surpasses that of the more challenging pyrimidinylboronic acid isomers.
Experimental Data: A Comparative Overview
The following tables summarize representative yields from the literature for Suzuki-Miyaura cross-coupling reactions of various heteroaryl boronic acids. It is important to note that direct comparisons are challenging due to variations in reaction conditions across different studies. However, these data provide a valuable snapshot of the relative reactivities.
Table 1: Suzuki-Miyaura Coupling of Pyridazinyl and Pyridinyl Derivatives
| Heteroaryl Boronic Acid/Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/EtOH/H₂O | 80 | 28 | [5] |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / Benzimidazolium salt | K₂CO₃ | DMF/H₂O | 120 | Low | [6][7] |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / Benzimidazolium salt | K₂CO₃ | DMF/H₂O | 120 | Higher than 2-halo | [6][7] |
| 2-Pyridylboronate | 3,5-(CF₃)₂-bromobenzene | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | RT-100 | 82 | [4][8] |
| 2-Pyridylboronate | 5-Bromopyrimidine | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | RT-100 | 91 | [4][8] |
Table 2: Suzuki-Miyaura Coupling of Pyrimidinyl Derivatives
| Heteroaryl Boronic Acid/Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 100 (MW) | 81 | [8][9] |
| 2-Chloro-4,6-dimethoxypyrimidine | Benzo[b]furan-2-boronic acid | Various Pd precatalysts | Various | MeOH/THF | RT | ~50-90 | [10] |
| 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine | Electron-rich arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | Good | [11] |
| 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine | Electron-withdrawing arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | Low | [11] |
Analysis of Experimental Data:
The data in Table 1 for the coupling of a bromopyridazine derivative show a modest yield of 28%, highlighting the inherent challenges of this electron-deficient system.[5] In contrast, the use of specialized ligands and boronate esters can lead to high yields with 2-pyridyl systems, which are notoriously difficult.[4][8] Table 2 demonstrates that with appropriate optimization, even di-chlorinated pyrimidines can be coupled in high yields.[8][9] The presence of electron-donating methoxy groups on the pyrimidine ring in 2-chloro-4,6-dimethoxypyrimidine appears to facilitate the reaction, resulting in good to excellent yields.[10] This observation strongly supports the hypothesis that the methoxy groups on this compound will have a beneficial effect on its reactivity.
Experimental Protocols
The following are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions with electron-deficient heteroaryl boronic acids.
General Protocol for Suzuki-Miyaura Coupling of a Heteroaryl Halide with a Heteroaryl Boronic Acid
Materials:
-
Heteroaryl halide (1.0 equiv)
-
This compound or other heteroaryl boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Ligand (e.g., SPhos, XPhos, P(t-Bu)₃) (if required)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, DME, toluene)
Procedure:
-
To a dry Schlenk flask or microwave vial under an inert atmosphere (e.g., argon or nitrogen), add the heteroaryl halide, the heteroaryl boronic acid, the palladium catalyst, and the ligand (if applicable).
-
Add the base and the solvent.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the substrates and catalyst system) for the specified time.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Conclusion and Future Outlook
This compound represents a promising building block for the synthesis of novel chemical entities. The presence of two electron-donating methoxy groups on the electron-deficient pyridazine ring is anticipated to enhance its reactivity in Suzuki-Miyaura cross-coupling reactions compared to unsubstituted pyridazinyl or other challenging heteroaryl boronic acids. While direct experimental comparisons are limited, the available data for structurally similar compounds suggest that with appropriate optimization of reaction conditions, including the choice of catalyst, ligand, and base, this compound can be an effective coupling partner.
For researchers and drug development professionals, the use of this and other electronically-tuned heteroaryl boronic acids opens up new avenues for the exploration of chemical space. Further systematic studies on the reactivity of substituted pyridazinylboronic acids will undoubtedly contribute to the continued expansion of the already formidable synthetic utility of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. jocpr.com [jocpr.com]
- 2. benchchem.com [benchchem.com]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Analytical Characterization of Pyridazine Derivatives
For researchers, scientists, and professionals in drug development, the robust characterization of pyridazine derivatives is a critical step in advancing novel therapeutics and functional materials. The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, imparts unique physicochemical properties that are key to its biological activity and material applications.[1] This guide provides an in-depth comparison of the primary analytical methods for characterizing these fascinating molecules, moving beyond a simple listing of techniques to offer field-proven insights into experimental design and data interpretation.
The Strategic Approach to Pyridazine Analysis
The selection of an analytical method is not a one-size-fits-all decision. It is a strategic choice dictated by the specific question you are asking about your pyridazine derivative. Are you confirming the successful synthesis of a novel compound? Elucidating its three-dimensional structure? Quantifying its purity or monitoring its stability? The answers to these questions will guide you through the analytical workflow.
Caption: A typical analytical workflow for the characterization of a newly synthesized pyridazine derivative.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful and indispensable tool for the structural characterization of organic molecules, including pyridazine derivatives.[2][3][4][5] It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the unambiguous assignment of its structure.[3][6]
A. Fundamental NMR Experiments for Pyridazines
-
¹H NMR (Proton NMR): This is the first NMR experiment typically performed. It provides information about the number of different types of protons, their chemical environment, their relative numbers (integration), and their connectivity to neighboring protons (multiplicity). For pyridazine derivatives, the aromatic protons on the pyridazine ring will appear in a characteristic region of the spectrum, and their coupling patterns can reveal the substitution pattern on the ring.[6]
-
¹³C NMR (Carbon NMR): This experiment provides information about the number and chemical environment of the carbon atoms in the molecule. It is particularly useful for identifying the carbon atoms of the pyridazine ring and any substituents.[2][3][4]
-
2D NMR Techniques (COSY, HSQC, HMBC): When the ¹H and ¹³C NMR spectra are complex or ambiguous, 2D NMR techniques are employed to establish connectivity between atoms.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace out the spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, which is crucial for connecting different fragments of the molecule and confirming the overall structure.[2][3][5]
-
B. Experimental Protocol: Acquiring High-Quality NMR Data for a Pyridazine Derivative
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified pyridazine derivative.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound. DMSO-d₆ is often a good choice for polar pyridazine derivatives.[7]
-
Filter the solution into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. A standard pulse program with a sufficient number of scans (typically 8-16) is usually adequate.
-
Acquire a ¹³C NMR spectrum. A proton-decoupled experiment is standard. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
-
If necessary, acquire 2D NMR spectra (COSY, HSQC, HMBC) using standard pulse programs. The experimental parameters (e.g., number of increments, acquisition time) should be optimized for the specific molecule.
-
C. Data Interpretation: A Case Study Approach
Consider a hypothetical 6-substituted pyridazin-3(2H)-one. The ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridazine ring, with their chemical shifts and coupling constants being highly informative about the nature of the substituent at the C-6 position.[3] The HMBC spectrum would be instrumental in confirming the connectivity between the substituent and the pyridazine core.
II. Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.[8][9][10]
A. Ionization Techniques for Pyridazine Analysis
-
Electron Impact (EI): A hard ionization technique that often leads to extensive fragmentation. The resulting fragmentation pattern can be a valuable "fingerprint" for identifying known compounds and can provide clues to the structure of unknown compounds.[8][10]
-
Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, providing a clear determination of the molecular weight.[11]
B. Experimental Protocol: ESI-MS Analysis of a Pyridazine Derivative
-
Sample Preparation:
-
Prepare a stock solution of the pyridazine derivative in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.[12]
-
-
Instrument Setup:
-
The mass spectrometer is typically coupled to a liquid chromatography system (LC-MS).
-
Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate and temperature) to optimal values for the analyte.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum to identify the molecular ion.
-
If structural information is desired, perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a fragmentation spectrum.[12]
-
III. High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Quantification
HPLC is a cornerstone technique for separating, identifying, and quantifying the components in a mixture. For pyridazine derivatives, it is the primary method for determining purity, monitoring reaction progress, and performing quantitative analysis.[13][14][15][16]
A. Choosing the Right HPLC Method
-
Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC used for the analysis of pyridazine derivatives. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures).[13]
-
Normal-Phase HPLC (NP-HPLC): This is less common but can be useful for very polar or isomeric pyridazine derivatives that are not well-retained on reversed-phase columns.
-
Mixed-Mode Chromatography: For hydrophilic pyridazine derivatives, mixed-mode columns that combine reversed-phase and ion-exchange characteristics can provide excellent retention and peak shape without the need for ion-pairing reagents, which are often incompatible with mass spectrometry.[14][15]
B. Experimental Protocol: Purity Analysis of a Pyridazine Derivative by RP-HPLC
-
Sample Preparation:
-
Accurately weigh and dissolve the pyridazine derivative in the mobile phase or a compatible solvent to a known concentration (e.g., 0.1 mg/mL).[17]
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Instrument and Method Setup:
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point.[13]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid, is often used. The gradient program should be optimized to achieve good separation of the main peak from any impurities.
-
Flow Rate: 1.0 mL/min is a typical flow rate.[17]
-
Detection: UV detection at a wavelength where the pyridazine derivative has maximum absorbance (typically around 250 nm) is common.[13][17]
-
-
Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
IV. X-ray Crystallography: The Definitive 3D Structure
For an unambiguous determination of the three-dimensional structure of a pyridazine derivative in the solid state, single-crystal X-ray diffraction is the ultimate technique.[6][18][19][20][21] It provides precise information on bond lengths, bond angles, and the overall conformation of the molecule.[18][19]
A. The Power and Prerequisites of X-ray Crystallography
The primary requirement for this technique is the ability to grow a high-quality single crystal of the compound. This can often be a challenging and time-consuming process. However, the wealth of structural information obtained is unparalleled. The crystal structure can reveal details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which can be crucial for understanding the compound's properties in the solid state.[6]
V. Vibrational and Electronic Spectroscopy: Complementary Characterization Tools
While NMR, MS, and HPLC are the primary workhorses for the characterization of pyridazine derivatives, vibrational (FTIR) and electronic (UV-Vis) spectroscopy provide valuable complementary information.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule.[9][22] For pyridazine derivatives, characteristic absorption bands for C=N, C=C, and N-N stretching vibrations in the aromatic ring can be observed. The presence or absence of other functional groups (e.g., C=O, NH₂, CN) can also be confirmed.[9][11]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[23][24] Pyridazine derivatives typically exhibit characteristic absorption bands in the UV region. This technique is often used in conjunction with HPLC for quantitative analysis.[25]
Comparison of Analytical Methods for Pyridazine Derivatives
| Technique | Information Provided | Strengths | Limitations | Typical Application |
| NMR Spectroscopy | Detailed molecular structure, connectivity, stereochemistry | Unambiguous structure elucidation, non-destructive | Requires relatively large sample amounts, can be time-consuming for complex molecules | Primary structure confirmation of new compounds |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns | High sensitivity, small sample requirement | Isomers may not be distinguishable, soft ionization may not provide structural information | Molecular weight determination, reaction monitoring |
| HPLC | Purity, quantification, separation of mixtures | High resolution, quantitative, automatable | Requires a suitable chromophore for UV detection, method development can be time-consuming | Purity assessment, quality control, stability studies |
| X-ray Crystallography | Absolute 3D structure in the solid state | Unambiguous structural determination, provides information on intermolecular interactions | Requires a single crystal, can be a difficult and lengthy process | Definitive structure elucidation of key compounds |
| FTIR Spectroscopy | Presence of functional groups | Fast, non-destructive, provides a molecular "fingerprint" | Provides limited structural information, not suitable for complex mixtures | Confirmation of functional groups after synthesis |
| UV-Vis Spectroscopy | Electronic transitions, quantification | Simple, inexpensive, suitable for quantitative analysis | Limited structural information, broad absorption bands can lead to interferences | Used as a detector for HPLC, concentration determination |
digraph "Method_Selection_Logic" { graph [ fontname="Arial", fontsize=12 ];node [ shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124" ];
edge [ fontname="Arial", fontsize=9, color="#5F6368" ];
"Goal" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Structure_Elucidation" [label="Structure Elucidation"]; "Purity_Quantification" [label="Purity & Quantification"]; "Solid_State_Structure" [label="Solid-State Structure"]; "Functional_Group_ID" [label="Functional Group ID"];
"NMR" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "MS" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "HPLC" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Xray" [label="X-ray Crystallography", fillcolor="#FBBC05", fontcolor="#202124"]; "FTIR" [label="FTIR/UV-Vis", fillcolor="#FBBC05", fontcolor="#202124"];
"Goal" -> "Structure_Elucidation"; "Goal" -> "Purity_Quantification"; "Goal" -> "Solid_State_Structure"; "Goal" -> "Functional_Group_ID";
"Structure_Elucidation" -> "NMR" [label="Primary"]; "Structure_Elucidation" -> "MS" [label="Complementary"]; "Purity_Quantification" -> "HPLC" [label="Primary"]; "Solid_State_Structure" -> "Xray" [label="Primary"]; "Functional_Group_ID" -> "FTIR" [label="Primary"]; }
Caption: Decision tree for selecting the appropriate analytical method based on the research objective.
Conclusion
The comprehensive characterization of pyridazine derivatives relies on the strategic application of a suite of complementary analytical techniques. While NMR spectroscopy and mass spectrometry are essential for initial structure elucidation and confirmation, HPLC is indispensable for assessing purity and for quantitative studies. For an unequivocal determination of the three-dimensional structure, X-ray crystallography is the gold standard. By understanding the strengths and limitations of each method and by following robust experimental protocols, researchers can confidently and accurately characterize their pyridazine derivatives, paving the way for new discoveries in medicine and materials science.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repositorium.uminho.pt [repositorium.uminho.pt]
- 8. growingscience.com [growingscience.com]
- 9. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 14. helixchrom.com [helixchrom.com]
- 15. helixchrom.com [helixchrom.com]
- 16. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.iucr.org [journals.iucr.org]
- 19. journals.iucr.org [journals.iucr.org]
- 20. researchgate.net [researchgate.net]
- 21. growingscience.com [growingscience.com]
- 22. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 23. researchgate.net [researchgate.net]
- 24. Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine [ouci.dntb.gov.ua]
- 25. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
A Senior Application Scientist's Guide to the NMR and Mass Spectrometry Analysis of Pyridazine Suzuki Products
Introduction
The pyridazine scaffold is a privileged motif in medicinal chemistry and materials science, forming the core of numerous compounds with diverse biological activities and optoelectronic properties.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, offering a versatile and robust method for creating carbon-carbon bonds.[3][4] Its application in the synthesis of substituted pyridazines is particularly advantageous due to the mild reaction conditions and the commercial availability of a vast array of boronic acid coupling partners.[5]
However, the synthesis of a molecule is only the first step. Unambiguous structural verification and purity assessment are paramount, especially in the context of drug development and materials research. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the two most powerful analytical techniques employed for this purpose. This guide provides an in-depth comparison of these techniques for the analysis of pyridazine Suzuki products, grounded in experimental data and field-proven insights. We will explore the causality behind experimental choices, describe self-validating protocols, and provide a comprehensive framework for researchers to confidently characterize their synthesized compounds.
Section 1: Nuclear Magnetic Resonance (NMR) for Structural Elucidation
NMR spectroscopy is the gold standard for determining the precise molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Characteristic ¹H and ¹³C NMR Spectra of Pyridazine Cores
The electron-deficient nature of the pyridazine ring, owing to the two adjacent nitrogen atoms, significantly influences the chemical shifts of its ring protons and carbons, causing them to resonate at lower fields (higher ppm) compared to benzene.
¹H NMR Spectroscopy: The parent pyridazine molecule displays a characteristic AA'BB' spin system. Protons adjacent to the nitrogen atoms (H3/H6) are the most deshielded, while the H4/H5 protons appear at a higher field.[6] For an unsubstituted pyridazine in CDCl₃, the approximate chemical shifts are δ 9.21 ppm (H3/H6) and δ 7.51 ppm (H4/H5).[6] Upon Suzuki coupling, the introduction of an aryl or heteroaryl substituent dramatically alters this pattern, breaking the symmetry and allowing for unambiguous assignment through analysis of chemical shifts and spin-spin coupling constants (J-values).
¹³C NMR Spectroscopy: Similarly, the carbon atoms of the pyridazine ring have distinct chemical shifts. For 3,6-disubstituted pyridazines, the C3 and C6 carbons directly attached to substituents show the largest variation in chemical shifts, while the C4 and C5 carbons are also affected, albeit to a lesser extent.[7] Systematic studies have provided a wealth of data for correlating substitution patterns with observed chemical shifts.[8][9][10]
The following tables summarize typical chemical shift ranges for 3,6-disubstituted pyridazine products, based on data reported in the literature.[5]
Table 1: Typical ¹H NMR Chemical Shifts (ppm) for Substituted Pyridazine Products
| Proton Position | Typical Chemical Shift Range (ppm) | Notes |
| Pyridazine H-4/H-5 | 7.8 - 9.0 | Appears as doublets (J ≈ 9 Hz). The specific shift is highly dependent on the electronic nature of the substituents at C3 and C6. |
| Aromatic Protons | 7.0 - 8.5 | Protons on the aryl/heteroaryl group introduced via Suzuki coupling. |
Data synthesized from literature values, e.g., for 4-(6’-(Thiophen-2”-yl)pyridazin-3’-yl)benzonitrile, the pyridazine protons H-4' and H-5' appear as doublets at δ 8.34 and δ 8.29 ppm, respectively.[5]
Table 2: Typical ¹³C NMR Chemical Shifts (ppm) for Substituted Pyridazine Products
| Carbon Position | Typical Chemical Shift Range (ppm) | Notes |
| Pyridazine C-3/C-6 | 150 - 160 | Carbons bearing the substituents. Highly sensitive to the nature of the attached group. |
| Pyridazine C-4/C-5 | 120 - 135 | Less sensitive to substituent effects compared to C3/C6, but still provides valuable structural information. |
| Aromatic Carbons | 110 - 145 | Carbons of the coupled aryl/heteroaryl ring. |
Data synthesized from literature values. For example, in a series of 3-aryl-6-(thiophen-2-yl)pyridazines, the pyridazine carbons resonate in these characteristic regions.[5]
Experimental Protocol: NMR Analysis
A robust NMR analysis protocol ensures reproducible and high-quality data.
-
Sample Preparation:
-
Dissolve ~5-10 mg of the purified Suzuki product in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).
-
Causality: The choice of solvent is critical. While CDCl₃ is common, pyridazine derivatives can exhibit poor solubility. DMSO-d₆ is an excellent alternative for polar compounds. Be aware that solvent choice can induce small but noticeable changes in chemical shifts (Δδ > 0.3 ppm can be seen when switching from polar to non-polar solvents).[11][12] Residual non-deuterated solvent peaks should be identified using standard reference tables.[13]
-
Filter the solution through a small plug of glass wool into a clean NMR tube to remove any particulate matter.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional (1D) ¹H NMR spectrum. Ensure adequate spectral width and resolution.
-
Acquire a 1D ¹³C{¹H} NMR spectrum. This is often a longer experiment, but it is essential for full characterization.
-
Trustworthiness: For complete and unambiguous assignment, especially for novel structures, acquire two-dimensional (2D) NMR spectra.
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks, confirming which protons are adjacent.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for connecting the pyridazine core to the substituent introduced via the Suzuki reaction.[8][9]
-
-
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and initial NMR characterization of a pyridazine Suzuki product.
Caption: Workflow from Suzuki synthesis to NMR confirmation.
Section 2: Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides the molecular weight of the product and, through fragmentation analysis, offers corroborating structural evidence. It is exceptionally sensitive, requiring only trace amounts of material.
Molecular Ion and the Nitrogen Rule
For a pyridazine derivative, the most crucial piece of information from the mass spectrum is the molecular ion peak.
-
Under Electrospray Ionization (ESI) , typically used with LC-MS, the product will be observed as a protonated molecule, [M+H]⁺.
-
Under Electron Ionization (EI) , common in GC-MS, the molecular ion is a radical cation, M⁺•.
The Nitrogen Rule: A key principle in interpreting mass spectra is the Nitrogen Rule, which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[14][15] Since pyridazine contains two nitrogen atoms, any legitimate Suzuki product derived from it should have an even molecular weight and thus an even m/z value for its M⁺• peak. An odd m/z for the [M+H]⁺ peak is expected in ESI. This provides an immediate check for the plausibility of an observed signal.
Characteristic Fragmentation Patterns
The fragmentation of the molecular ion creates a fingerprint that is characteristic of the molecule's structure.[16] For pyridazine-containing compounds, fragmentation is often initiated by cleavage of the heterocyclic ring.[17]
-
Loss of N₂: A common fragmentation pathway for the pyridazine ring involves the expulsion of a molecule of nitrogen (28 Da), which is a stable neutral loss.[18]
-
Loss of HCN: Cleavage can also result in the loss of hydrogen cyanide (27 Da).[18]
-
Ring Rupture: More complex cross-ring cleavages on the pyridazine ring can also be observed, providing further structural clues.[19]
-
Substituent Fragmentation: The substituent introduced via the Suzuki reaction will also fragment according to its own characteristic patterns (e.g., loss of a methyl group, cleavage of an ether linkage, etc.), which must be considered in the overall spectral interpretation.
Table 3: Common Neutral Losses and Fragments in EI-MS of Pyridazine Derivatives
| Neutral Loss / Fragment | Mass (m/z) | Interpretation |
| N₂ | 28 | Loss of molecular nitrogen from the pyridazine ring. |
| HCN | 27 | Loss of hydrogen cyanide from ring fragmentation. |
| M - N₂ | M - 28 | Fragment resulting from N₂ loss. |
| M - HCN | M - 27 | Fragment resulting from HCN loss. |
| R• | Varies | Loss of a radical from the Suzuki-coupled substituent. |
Experimental Protocol: Mass Spectrometry Analysis
The choice between GC-MS and LC-MS depends on the volatility and thermal stability of the analyte.
GC-MS Protocol (for volatile, thermally stable products):
-
Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the product in a volatile solvent like dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the solution into the GC-MS system.
-
Separation: Use a standard capillary column (e.g., DB-5ms) with a temperature gradient (e.g., 50 °C to 280 °C) to separate the product from any volatile impurities.
-
Ionization & Detection: Use standard Electron Ionization (EI) at 70 eV. The resulting mass spectrum will show the molecular ion (M⁺•) and its fragmentation pattern. This method is excellent for identifying non-polar byproducts like homocoupled starting materials.[20]
LC-MS Protocol (for non-volatile or thermally labile products):
-
Sample Preparation: Prepare a dilute solution (~10-50 µg/mL) in a solvent compatible with the mobile phase (e.g., acetonitrile/water).
-
Separation: Use a reverse-phase C18 column with a gradient elution (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).[21][22] Causality: The formic acid aids in the protonation of the analyte, making it suitable for positive-ion ESI.
-
Ionization & Detection: Use Electrospray Ionization (ESI) in positive ion mode. This "soft" ionization technique typically yields the protonated molecule [M+H]⁺ with minimal fragmentation, making it ideal for confirming the molecular weight.[19] Tandem MS (MS/MS) can be performed on the [M+H]⁺ ion to induce fragmentation for structural confirmation.
Section 3: A Comparative Guide: NMR vs. Mass Spectrometry
Both NMR and MS are indispensable, but they provide different and complementary information. The choice of which to prioritize depends on the analytical question being asked.
Table 4: Objective Comparison of NMR and Mass Spectrometry
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | Precise atomic connectivity, stereochemistry, 3D structure. | Molecular weight, elemental formula (HRMS), fragmentation patterns. |
| Sensitivity | Lower (mg scale) | Higher (µg to ng scale) |
| Isomer Differentiation | Excellent. Can easily distinguish between constitutional isomers and stereoisomers. | Can be difficult. Isomers have the same mass. Fragmentation may differ, but can be subtle. |
| Quantification | Excellent (qNMR). Signal intensity is directly proportional to the number of nuclei. | Good, but requires calibration curves and internal standards for accuracy. |
| Purity Assessment | Provides a clear picture of all proton-containing species and their relative amounts. Can detect non-UV active impurities. | Excellent for detecting trace-level impurities, especially if chromatographically separated (GC-MS, LC-MS). |
| Throughput | Lower. Experiments can take from minutes to hours. | Higher. GC-MS and LC-MS runs are typically minutes long. |
| Detection of Impurities | Can identify and quantify starting materials and byproducts like homocoupled species.[23][24] | Excellent for detecting trace impurities, but identification relies on fragmentation and library matching. |
An Integrated Analytical Strategy
For the robust characterization of a novel pyridazine Suzuki product, a combined approach is the most trustworthy.
Caption: Integrated MS and NMR characterization workflow.
-
Initial Screen (MS): After the reaction workup, a quick LC-MS analysis of the crude material is invaluable. It confirms the presence of the desired product (via its [M+H]⁺) and gives an initial indication of purity and the presence of major byproducts.
-
Purification: Based on the LC-MS, purification (typically column chromatography) is performed.
-
Definitive Proof (NMR): The purified product is then subjected to a full suite of NMR experiments (¹H, ¹³C, and 2D if necessary). This provides the unambiguous proof of structure and is the final arbiter of purity for the bulk material.
-
Final Confirmation (MS): A final high-resolution mass spectrum (HRMS) can be obtained on the purified material to confirm the elemental composition, providing the highest level of confidence in the product's identity.
By synergistically applying both NMR and mass spectrometry, researchers can achieve a self-validating system for the analysis of pyridazine Suzuki products, ensuring the highest standards of scientific integrity for their work in drug discovery and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Elect… [ouci.dntb.gov.ua]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridazine(289-80-5) 1H NMR spectrum [chemicalbook.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Synthesis, and studying effect of a solvent on the 1H-NMR chemical shifts of 4-Azido-N-(6-chloro-3-pyridazinyl)benzenesulfonamide | Semantic Scholar [semanticscholar.org]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. How to Interpret a Mass Spectrum? – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 15. uni-saarland.de [uni-saarland.de]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.aip.org [pubs.aip.org]
- 19. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Identification of economical cross-coupling catalysts by small scale reaction screening with gas chromatography-mass spectrometry [morressier.com]
- 21. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Derivatization with pyrylium salts – secrets of science [shimadzu-webapp.eu]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to Palladium Ligands in Pyridazine Coupling Reactions: A Senior Application Scientist's Perspective
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyridazine scaffold is a critical endeavor in the synthesis of a vast array of pharmaceuticals and agrochemicals. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for this purpose, yet the unique electronic properties of the pyridazine ring present distinct challenges. The electron-deficient nature of the diazine system can complicate the crucial oxidative addition step in the catalytic cycle and influence the stability of intermediates. Consequently, the choice of the ancillary ligand that coordinates to the palladium center is paramount for achieving high efficiency, selectivity, and broad substrate scope.
This guide provides an in-depth, comparative analysis of the performance of various palladium ligands in the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of pyridazine substrates. Drawing upon experimental data from the literature, we will explore the nuances of ligand selection, offering insights into the causal relationships between ligand structure and catalytic performance.
The Pivotal Role of Ligands in Pyridazine Couplings: Navigating Electronic Deficiencies
The two adjacent nitrogen atoms in the pyridazine ring exert a strong electron-withdrawing effect, which can deactivate the C-X (X = Cl, Br, I) bond towards oxidative addition to the Pd(0) center. This is often the rate-limiting step in the catalytic cycle. Furthermore, the nitrogen lone pairs can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or decomposition.
The ideal ligand for pyridazine coupling reactions must therefore possess specific characteristics to overcome these hurdles. Generally, bulky and electron-rich ligands are preferred.
-
Steric Bulk: Large, sterically demanding ligands promote the formation of monoligated Pd(0) species (L-Pd(0)), which are more coordinatively unsaturated and thus more reactive in oxidative addition than their bis-ligated counterparts. This steric hindrance also facilitates the final reductive elimination step, which is crucial for product formation and catalyst turnover.
-
Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which enhances its ability to undergo oxidative addition with electron-deficient aryl halides like halopyridazines.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Pyridazines
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. In the context of pyridazine chemistry, it allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents. The choice of ligand is critical for achieving high yields, especially when dealing with less reactive chloropyridazines.
A notable study by Dai et al. demonstrated the remarkable influence of ligand choice on the site-selectivity of Suzuki couplings with 3,5-dichloropyridazine. This work highlights that by simply changing the phosphine ligand, the coupling can be directed to either the C3 or the C5 position, the latter being typically less reactive.
Comparative Performance of Ligands in Pyridazine Suzuki Coupling
| Ligand | Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| dppf | 3,5-Dichloropyridazine | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 100 | 16 | 85 (at C3) | |
| QPhos | 3,5-Dichloropyridazine | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 100 | 16 | 80 (at C5) | |
| XPhos | 3,6-Dichloropyridazine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 12 | 92 | |
| SPhos | 3-Chloropyridazine | Phenylboronic acid | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | RT | 2 | 95 |
Expert Insights:
The data clearly illustrates the power of ligand choice in controlling reactivity and selectivity. For the Suzuki coupling of 3,5-dichloropyridazine, the bidentate ligand dppf favors coupling at the more electron-deficient C3 position. In contrast, the bulky monophosphine ligand QPhos directs the arylation to the C5 position, showcasing a reversal of conventional reactivity.
For general Suzuki couplings of chloropyridazines, the Buchwald biaryl phosphine ligands, such as XPhos and SPhos , are often the ligands of choice. Their significant steric bulk and electron-rich nature effectively promote the challenging oxidative addition of the C-Cl bond and facilitate high catalyst turnover. SPhos, in particular, has demonstrated remarkable activity, enabling reactions to proceed at room temperature.
Experimental Protocol: Suzuki-Miyaura Coupling of 3,6-Dichloropyridazine with XPhos
This protocol is adapted from the work of Buchwald and coworkers.
Materials:
-
3,6-Dichloropyridazine
-
4-Methoxyphenylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous)
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.024 mmol, 2.4 mol%), and K₃PO₄ (3 mmol).
-
Add 3,6-dichloropyridazine (1 mmol) and 4-methoxyphenylboronic acid (1.2 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the tube and heat the reaction mixture at 100 °C for 12 hours with vigorous stirring.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds on the Pyridazine Core
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. When applied to halopyridazines, it provides access to a diverse range of aminopyridazine derivatives, which are prevalent in medicinal chemistry. The challenges of C-N coupling on pyridazines are similar to those of C-C coupling, with the added complexity of potential N-coordination from the amine coupling partner.
N-Heterocyclic carbenes (NHCs) have emerged as a highly effective class of ligands for the Buchwald-Hartwig amination of challenging substrates. The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, which feature a palladium-NHC complex, are particularly noteworthy for their stability and high activity.
Comparative Performance of Ligands in Pyridazine Buchwald-Hartwig Amination
| Ligand | Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| PEPPSI-IPr | 3-Chloropyridazine | Morpholine | PEPPSI-IPr | NaOtBu | Toluene | 80 | 16 | 95 | |
| RuPhos | 3-Bromo-6-phenylpyridazine | Aniline | Pd(OAc)₂ | K₂CO₃ | Dioxane | 100 | 18 | 88 | |
| XPhos | 3,6-Dichloropyridazine | n-Butylamine | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 24 | 85 (mono-amination) | |
| BrettPhos | 3-Chloropyridazine | Indole | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 110 | 24 | 91 |
Expert Insights:
The PEPPSI-IPr catalyst demonstrates excellent performance in the amination of chloropyridazines, offering high yields under relatively mild conditions. The strong σ-donating ability of the IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) ligand is crucial for activating the C-Cl bond.
For couplings involving less nucleophilic amines or more complex substrates, the Buchwald phosphine ligands such as RuPhos and XPhos are highly effective. The choice between these ligands often depends on the specific steric and electronic requirements of the coupling partners. BrettPhos has shown particular utility for the N-arylation of heterocycles like indole.
Experimental Protocol: Buchwald-Hartwig Amination of 3-Chloropyridazine with PEPPSI-IPr
This protocol is based on the work of Organ and coworkers.
Materials:
-
3-Chloropyridazine
-
Morpholine
-
PEPPSI-IPr catalyst
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox, add PEPPSI-IPr (0.02 mmol, 2 mol%) and NaOtBu (1.4 mmol) to an oven-dried vial.
-
Add 3-chloropyridazine (1 mmol) and morpholine (1.2 mmol).
-
Add anhydrous toluene (4 mL).
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture at 80 °C for 16 hours with vigorous stirring.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with brine, dry the organic layer over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to afford the desired aminopyridazine.
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties to Pyridazines
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to a wide range of substituted alkynes. For pyridazine substrates, this reaction opens up avenues for the synthesis of compounds with interesting photophysical properties and biological activities. The traditional Sonogashira coupling employs a copper(I) co-catalyst, but copper-free methods have gained prominence to avoid issues with homocoupling of the alkyne.
Comparative Performance of Ligands in Pyridazine Sonogashira Coupling
| Ligand | Substrate | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| PPh₃ | 3-Bromo-6-chloropyridazine | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | DMF | 80 | 4 | 91 | |
| Xantphos | 3,6-Dichloropyridazine | Trimethylsilylacetylene | Pd(OAc)₂/CuI | Cs₂CO₃ | Dioxane | 100 | 12 | 82 | |
| SPhos | 3-Bromopyridazine | 1-Octyne | Pd(OAc)₂ | K₂CO₃ | Toluene | 100 | 8 | 89 (Copper-free) | |
| None (ligandless) | 4-Iodoanisole | Phenylacetylene | Pd/HAP | K₂CO₃ | DMSO | 90 | 1 | >99 (Copper-free) |
Expert Insights:
The classic triphenylphosphine (PPh₃) ligand, in combination with a copper(I) co-catalyst, remains a reliable choice for the Sonogashira coupling of bromopyridazines. For the more challenging chloropyridazines, a bidentate ligand like Xantphos can be beneficial.
Interestingly, bulky monophosphine ligands such as SPhos have been shown to be effective in copper-free Sonogashira couplings of bromopyridazines. The ability to perform this reaction without copper is advantageous as it simplifies the reaction setup and purification. In some cases, particularly with highly active palladium on a support (e.g., Pd/HAP), the reaction can even proceed efficiently without an added ligand, with the solvent (DMSO) potentially playing a coordinating role.
Experimental Protocol: Copper-Free Sonogashira Coupling of 3-Bromopyridazine with SPhos
This protocol is a representative example of a copper-free Sonogashira coupling.
Materials:
-
3-Bromopyridazine
-
1-Octyne
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₂CO₃ (2 mmol).
-
Add 3-bromopyridazine (1 mmol) and 1-octyne (1.5 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the tube and heat the reaction mixture at 100 °C for 8 hours with stirring.
-
After cooling, dilute the reaction mixture with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Caption: A simplified catalytic cycle for the copper-free Sonogashira reaction.
Conclusion and Future Outlook
The judicious selection of palladium ligands is a critical parameter for the successful cross-coupling of pyridazine substrates. Bulky and electron-rich phosphine ligands, particularly the Buchwald biaryl phosphines (XPhos, SPhos, RuPhos), have proven to be highly versatile and effective for a broad range of Suzuki and Buchwald-Hartwig reactions, especially with challenging chloropyridazines. N-Heterocyclic carbene ligands, exemplified by the PEPPSI-IPr catalyst, offer excellent stability and reactivity, particularly in Buchwald-Hartwig aminations. For Sonogashira couplings, while traditional PPh₃/CuI systems are reliable, the development of copper-free protocols using bulky phosphine ligands represents a significant advancement.
The ability to tune the reactivity and even the site-selectivity of these coupling reactions through rational ligand design underscores the importance of a deep understanding of the underlying mechanistic principles. Future research in this area will likely focus on the development of even more active and selective catalyst systems that can operate under milder conditions with lower catalyst loadings, further expanding the synthetic utility of palladium-catalyzed reactions for the construction of complex pyridazine-containing molecules.
A Comparative Guide to Bases in the Suzuki Coupling of Pyridazines: A Senior Application Scientist's Perspective
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in the modern synthetic chemist's arsenal, particularly within drug discovery where the construction of complex biaryl and heteroaryl structures is paramount. The pyridazine moiety, a common scaffold in medicinally active compounds, presents unique challenges and opportunities in this context. The choice of base, a seemingly simple parameter, is in fact a critical determinant of reaction success, influencing yield, reaction rate, and selectivity. This guide provides an in-depth comparative analysis of bases for the Suzuki coupling of pyridazine derivatives, grounded in experimental data and mechanistic principles to empower researchers in optimizing their synthetic strategies.
The Pivotal Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The base in a Suzuki-Miyaura reaction is far from a passive component. Its primary function is to activate the organoboron species, typically a boronic acid, to facilitate the crucial transmetalation step, which is often the rate-determining step of the catalytic cycle.[1] There are two predominant mechanistic pathways proposed for this activation[2]:
-
The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate species (an "ate" complex). This activated boronate then readily transfers its organic group to the palladium(II) center.[2]
-
The Hydroxide Pathway: The base can react with the palladium(II) halide complex to generate a palladium(II) hydroxide species. This intermediate then reacts with the neutral boronic acid to proceed with transmetalation.[2]
The operative pathway is influenced by the specific base, solvent, and substrates employed. The basicity, solubility, and the nature of the cation of the base are all critical factors that can significantly impact the outcome of the reaction.[2] For electron-deficient heteroaromatics like pyridazines, the choice of base is particularly crucial to achieve efficient coupling and avoid undesirable side reactions.
Figure 1: The Suzuki-Miyaura catalytic cycle, highlighting the crucial role of the base in activating the boronic acid for the transmetalation step.
Comparative Performance of Bases in Pyridazine Couplings: A Data-Driven Analysis
| Substrate | Base | Catalyst/Solvent | Yield (%) | Reference |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | 2 M Na₂CO₃ | Pd(PPh₃)₄ / DME, Ethanol, H₂O | 14-28% | [3][4] |
| 4-Substituted-3,6-dichloropyridazines | Na₂CO₃ | Pd(PPh₃)₄ / Toluene, EtOH, H₂O | Not specified | [5] |
| 5-(4-Bromophenyl)-4,6-dichloropyrimidine | K₃PO₄ | Pd(PPh₃)₄ / 1,4-Dioxane | Good (up to 60%) | [6] |
| 5-(4-Bromophenyl)-4,6-dichloropyrimidine | K₂CO₃ | Pd(PPh₃)₄ / 1,4-Dioxane | Moderate | [6] |
| 5-(4-Bromophenyl)-4,6-dichloropyrimidine | Na₂CO₃ | Pd(PPh₃)₄ / 1,4-Dioxane | Moderate | [6] |
| 6-Chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine | Various (optimization study) | Not specified | Not specified | [7] |
Key Observations and Field-Proven Insights:
-
Inorganic Bases Dominate: For pyridazine and related diazine systems, inorganic bases such as sodium carbonate (Na₂CO₃) and potassium phosphate (K₃PO₄) are frequently employed.[3][5][6] Organic bases like triethylamine (TEA) are often found to be less effective, potentially due to issues with solubility and basicity in the aqueous/organic solvent mixtures commonly used.[8]
-
Sodium Carbonate (Na₂CO₃): This is a widely used and cost-effective base for Suzuki couplings of pyridazines.[3][5] It is typically used as an aqueous solution, which can facilitate the reaction. In the synthesis of thienylpyridazines, a 2 M aqueous solution of Na₂CO₃ was used.[3][4]
-
Potassium Phosphate (K₃PO₄): In a study on a dichloropyrimidine derivative, K₃PO₄ was found to provide the best yields compared to other bases like K₂CO₃ and Na₂CO₃.[6] K₃PO₄ is a stronger base than the carbonates and can be particularly effective for less reactive substrates.
-
Cesium Carbonate (Cs₂CO₃): Although not explicitly detailed for pyridazines in the provided context, Cs₂CO₃ is often a superior base in challenging Suzuki couplings due to its high solubility in organic solvents and the "cesium effect," which can accelerate the reaction.[9]
-
Substrate Specificity is Key: The optimal base is highly dependent on the specific pyridazine substrate and the coupling partner. The electronic properties and steric hindrance of the substituents on the pyridazine ring will influence the choice of base. For instance, modifying reaction conditions, including the base, was found to be crucial for enhancing the reactivity of imidazo[1,2-b]pyridazines.[7]
Experimental Protocol: Suzuki Coupling of 3-Bromo-6-(thiophen-2-yl)pyridazine
This protocol is based on the synthesis of thienylpyridazine derivatives and serves as a representative example.[3]
Materials:
-
3-Bromo-6-(thiophen-2-yl)pyridazine
-
Appropriate (hetero)aromatic boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
1,2-Dimethoxyethane (DME)
-
Ethanol
-
2 M aqueous sodium carbonate (Na₂CO₃) solution
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification supplies
Figure 2: A generalized experimental workflow for the Suzuki coupling of a bromopyridazine derivative.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, combine 3-bromo-6-(thiophen-2-yl)pyridazine (0.5 mmol, 1.0 equiv.), the desired (hetero)aromatic boronic acid (0.6 mmol, 1.2 equiv.), and tetrakis(triphenylphosphine)palladium(0) (5 mol %).
-
Solvent and Base Addition: To the flask, add 1,2-dimethoxyethane (8 mL), ethanol (2 mL), and the 2 M aqueous sodium carbonate solution (1 mL).
-
Inerting the System: Seal the flask and purge with nitrogen or argon gas for 5-10 minutes to ensure an inert atmosphere. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reported reaction time for this specific transformation is 48 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract with chloroform (3 x 20 mL). Wash the combined organic layers with a saturated solution of sodium chloride (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system to obtain the desired coupled product.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for a range of Suzuki couplings. The 5 mol % loading is a typical starting point for optimization.
-
Solvent System: The mixture of DME, ethanol, and water provides a solvent system that can dissolve both the organic substrates and the inorganic base, facilitating the reaction.
-
Base: The use of an aqueous solution of Na₂CO₃ is a standard and effective method for activating the boronic acid in this type of coupling.
-
Temperature: Heating to 80 °C provides the necessary thermal energy to overcome the activation barrier of the reaction without causing significant degradation of the reactants or catalyst.
Conclusion and Recommendations
The selection of an appropriate base is a critical parameter for the successful Suzuki-Miyaura cross-coupling of pyridazine derivatives. While inorganic bases like Na₂CO₃ and K₃PO₄ are the most commonly reported and generally effective choices, the optimal base is highly substrate-dependent. For novel pyridazine systems, it is recommended to screen a panel of bases, including Na₂CO₃, K₂CO₃, K₃PO₄, and Cs₂CO₃, to identify the conditions that provide the highest yield and purity of the desired product. Careful consideration of the mechanistic role of the base, coupled with a data-driven approach to optimization, will undoubtedly lead to more efficient and successful syntheses of these valuable heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist’s Guide to the Orthogonal Purity Validation of Synthesized Pyridazine Compounds
This guide provides an in-depth comparison of essential analytical techniques for validating the purity of synthesized pyridazine compounds. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, establish self-validating protocols, and ground our discussion in the authoritative standards that govern pharmaceutical development.
The Regulatory Bedrock: Understanding ICH Purity Thresholds
Before delving into analytical techniques, it is crucial to understand the regulatory landscape that defines "purity." The International Council for Harmonisation (ICH) provides globally recognized guidelines for the control of impurities in new drug substances.[5][6] The foundational document, ICH Q3A(R2), classifies impurities and sets thresholds for their reporting, identification, and toxicological qualification.[7][8]
Types of Impurities in Drug Substances:
-
Organic Impurities: These can include starting materials, by-products, intermediates, degradation products, and reagents.[5][7] They are often structurally related to the main compound and are of primary concern.
-
Inorganic Impurities: This category includes reagents, ligands, catalysts, and heavy metals that may be introduced during manufacturing.[5]
-
Residual Solvents: Solvents used during synthesis or purification that remain in the final product. Their limits are defined in the separate ICH Q3C guideline.[6]
The ICH establishes clear action thresholds based on the maximum daily dose of the drug. These thresholds dictate the level of analytical scrutiny required.
Table 1: ICH Q3A(R2) Impurity Thresholds [6]
| Threshold Type | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |
| Reporting | ≥ 0.05% | ≥ 0.03% |
| Identification | ≥ 0.10% or 1.0 mg per day intake (whichever is lower) | ≥ 0.05% |
| Qualification | ≥ 0.15% or 1.0 mg per day intake (whichever is lower) | ≥ 0.05% |
Understanding these thresholds is critical because they define the "why" behind our analytical goals. We are not just seeking a "pure" compound; we are seeking to identify and quantify impurities to a level that is deemed safe and acceptable by global regulatory standards.
An Orthogonal Strategy: The Cornerstone of Confident Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. A robust validation strategy relies on orthogonality —the use of multiple analytical methods that measure different physicochemical properties. This multi-faceted approach ensures that impurities not detected by one method (e.g., due to co-elution in chromatography or lack of a chromophore) are captured by another.
Our general workflow for purity validation follows a logical progression from qualitative checks to precise quantitative assessments.
Caption: General workflow for orthogonal purity validation of synthesized compounds.
Comparison of Core Analytical Techniques
High-Performance Liquid Chromatography (HPLC)
-
Principle of Operation: HPLC is the workhorse of purity analysis. It separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 silica) and a liquid mobile phase.[9] For pyridazine derivatives, which are often polar and non-volatile, Reverse-Phase HPLC (RP-HPLC) is the method of choice. Detection is typically performed using a UV-Vis detector, as the aromatic pyridazine core possesses a strong chromophore.
-
Causality Behind Experimental Choices: We choose RP-HPLC because most synthetic pyridazines and their likely impurities (e.g., unreacted intermediates, by-products) are organic molecules with varying polarities, making them ideally suited for separation on a non-polar stationary phase with a polar mobile phase. The choice of UV wavelength is critical; it should be set at the λmax (wavelength of maximum absorbance) of the pyridazine core to ensure maximum sensitivity for both the main compound and related impurities.
-
Trustworthiness: The method's validity is ensured through a validation process that assesses selectivity, precision, accuracy, and linearity.[10] By demonstrating that the peak area response is directly proportional to concentration, we can trust the area percentage calculation as a reliable measure of purity.
-
System Preparation:
-
Sample Preparation:
-
Accurately weigh ~1 mg of the synthesized pyridazine compound.
-
Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A:B to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL.[11]
-
-
Chromatographic Run:
-
Inject 10 µL of the sample solution.[11]
-
Run a linear gradient elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
| Peak No. | Retention Time (min) | Peak Area | Area % | Status |
| 1 | 3.5 | 15,230 | 0.45 | Impurity |
| 2 | 8.9 | 3,350,100 | 99.21 | Product |
| 3 | 10.1 | 11,450 | 0.34 | Impurity |
| Total | 3,376,780 | 100.00 |
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Principle of Operation: LC-MS couples the separation power of HPLC with the detection capabilities of mass spectrometry.[9] As compounds elute from the HPLC column, they are ionized (e.g., by Electrospray Ionization - ESI) and their mass-to-charge ratio (m/z) is determined. This provides molecular weight information, which is invaluable for confirming the identity of the main peak and characterizing unknown impurities.
-
Causality Behind Experimental Choices: While HPLC-UV tells us that an impurity exists and in what relative amount, LC-MS helps us understand what it is. For a novel synthesis, impurities are often unknown. By obtaining an accurate mass for an impurity peak, we can propose a molecular formula and infer its structure, perhaps identifying it as an unreacted starting material or a predicted side-product. This is a critical step for meeting the ICH "Identification Threshold."
Caption: Correlation of HPLC retention time with mass spectrometry data.
Quantitative Nuclear Magnetic Resonance (qNMR)
-
Principle of Operation: NMR spectroscopy provides detailed structural information about a molecule.[12][13] In its quantitative application (qNMR), it becomes a powerful primary method for purity determination. The integral of a specific NMR signal is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, one can calculate the absolute purity (w/w %) of the analyte without needing a reference standard of the analyte itself.[14]
-
Causality Behind Experimental Choices: HPLC provides relative purity (area %), which assumes all compounds have the same response factor in the detector. This is not always true. qNMR provides an absolute purity value (mass %), which is a more accurate representation. It serves as an excellent orthogonal technique to HPLC. We choose a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has sharp, simple signals in a region of the ¹H NMR spectrum that does not overlap with any signals from our pyridazine compound.
-
Preparation:
-
Accurately weigh ~15 mg of the pyridazine compound into a vial.
-
Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in a known volume (~0.7 mL) of a deuterated solvent (e.g., DMSO-d₆).
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Crucial Parameter: Use a long relaxation delay (D1) of at least 30-60 seconds. This ensures all protons have fully relaxed between scans, which is essential for accurate integration.
-
-
Data Processing:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.
-
-
Calculation:
-
Use the following formula to calculate the purity (Purity_analyte) in weight/weight percent:
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
Purity_std = Purity of the certified standard
-
| Parameter | Analyte (Pyridazine-X) | Standard (Maleic Acid) |
| Mass (m) | 15.21 mg | 10.05 mg |
| Molecular Weight (MW) | 249.25 g/mol | 116.07 g/mol |
| Integrated Signal | Singlet at 8.1 ppm | Singlet at 6.3 ppm |
| Number of Protons (N) | 1H | 2H |
| Integral Value (I) | 1.00 | 0.95 |
| Purity of Standard | - | 99.9% |
| Calculated Purity (w/w %) | 99.2% | - |
Elemental Analysis
-
Principle of Operation: Elemental analysis is a fundamental technique that determines the mass percentage of carbon, hydrogen, and nitrogen (and sometimes sulfur) in a compound.[15] It involves the complete combustion of a small, precise amount of the sample, followed by the quantification of the resulting combustion gases (CO₂, H₂O, N₂).[15]
-
Causality Behind Experimental Choices: This technique provides a direct check on the empirical formula of the synthesized compound. If the experimental mass percentages ("Found") deviate significantly from the theoretically calculated values ("Calcd"), it indicates the presence of impurities that alter the elemental composition, such as residual solvents, water, or inorganic salts. For a compound to be considered pure, the found values should typically be within ±0.4% of the calculated values.[16][17]
| Element | Calculated % | Found % | Deviation % |
| Carbon (C) | 57.83 | 57.71 | -0.12 |
| Hydrogen (H) | 4.45 | 4.51 | +0.06 |
| Nitrogen (N) | 16.86 | 16.95 | +0.09 |
The data shows a deviation of well under ±0.4%, providing strong evidence for the compound's high purity and correct elemental composition.[18]
Conclusion: A Self-Validating, Holistic Assessment
The purity of a synthesized pyridazine compound cannot be asserted from a single measurement. True scientific trustworthiness is achieved by building a self-validating case through an orthogonal analytical strategy.
A comprehensive purity statement for a development-stage compound should look like this:
"The purity of Pyridazine-X (Lot #12345) was determined to be 99.2% by HPLC (Area %, 250 nm). The identity of the main peak was confirmed by LC-MS, which showed the expected [M+H]⁺ ion at m/z 250.1. Orthogonal purity assessment by qNMR confirmed an absolute purity of 99.2% (w/w) . Elemental analysis results for C, H, and N were all within ±0.2% of the theoretical values calculated for the C₁₂H₁₁N₃O₂ formula. No significant organic impurities above the ICH identification threshold of 0.10% were detected. GC-MS analysis confirmed that residual solvent levels were below ICH limits."
This multi-faceted approach, grounded in regulatory standards and sound scientific principles, provides the highest degree of confidence in the quality of the synthesized material, ensuring that subsequent biological and pharmacological studies are both accurate and reproducible.
References
- 1. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridazine - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. tasianinch.com [tasianinch.com]
- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 7. jpionline.org [jpionline.org]
- 8. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 10. ptfarm.pl [ptfarm.pl]
- 11. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. azom.com [azom.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Elemental analysis - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Spectroscopic Analysis in Pyridazine Synthesis: From Reactant to Product
This guide provides an in-depth, technical comparison of the spectroscopic signatures of starting materials and products in a classic pyridazine synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data reporting to explain the causal links between structural transformations and their corresponding spectral changes. We will focus on the most common and versatile route: the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine.[1][2][3] By understanding these transformations, researchers can confidently verify reaction success, assess product purity, and confirm structural identity.
The Logic of Transformation: Why Spectroscopy is Key
The synthesis of a pyridazine ring from a 1,4-dicarbonyl and hydrazine is a story of profound chemical change. An acyclic, flexible diketone and a simple nitrogen nucleophile are transformed into a planar, aromatic heterocycle.[4] This process involves the formation of new carbon-nitrogen bonds and the elimination of water, culminating in a thermodynamically stable aromatic system. Each of these structural changes leaves an indelible and predictable footprint on the compound's spectroscopic data. Our role as analytical scientists is to read these footprints to confirm that the desired transformation has occurred.
The core of this analysis rests on a "disappearance and appearance" logic:
-
Disappearance: We must confirm the complete consumption of the starting materials by looking for the disappearance of their characteristic functional group signals.
-
Appearance: We must verify the formation of the new pyridazine ring by identifying the emergence of new signals unique to its structure.
This guide will dissect this logic using three cornerstone analytical techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Visualizing the Analytical Workflow
The following diagram outlines the logical flow from synthesis to spectroscopic confirmation, highlighting the key transformations monitored at each stage.
Caption: Workflow from reactants to product with key spectroscopic checkpoints.
Comparative Spectroscopic Data: A Head-to-Head Analysis
The most effective way to understand the spectroscopic evidence of pyridazine formation is through direct comparison. The following table summarizes the expected changes, using the synthesis of a generic 3,6-disubstituted pyridazine from a saturated 1,4-diketone and hydrazine as a representative example.
| Spectroscopic Technique | Starting Materials (1,4-Diketone + Hydrazine) | Product (3,6-Disubstituted Pyridazine) | Rationale for Change |
| IR Spectroscopy | Strong, sharp C=O stretch at ~1715-1700 cm⁻¹.N-H stretching from hydrazine at ~3350-3250 cm⁻¹.[5] | Disappearance of C=O stretch. Appearance of C=N and aromatic C=C stretches in the 1600-1450 cm⁻¹ region.[6] | The carbonyl groups are consumed and converted into endocyclic C=N bonds. The ring closure and subsequent oxidation (often spontaneous) lead to a new aromatic system with characteristic ring vibrations.[1][2] |
| ¹H NMR Spectroscopy | Signals for protons alpha to the carbonyls (α-H) at ~2.2-2.7 ppm.Broad, exchangeable N-H proton signals from hydrazine, often between 4-8 ppm.[5] | Disappearance of α-H and N-H signals. Appearance of aromatic pyridazine ring protons significantly downfield, typically >7.5 ppm.[7][8] | Aromatization drastically changes the electronic environment. The protons attached to the new heterocyclic ring are deshielded by the ring current, causing a significant downfield chemical shift. The original α-protons are now part of the substituent, and their chemical shift will change accordingly. |
| ¹³C NMR Spectroscopy | Carbonyl carbon (C=O) signal far downfield at ~190-210 ppm.Signals for carbons alpha to the carbonyls at ~30-45 ppm. | Disappearance of C=O signal. Appearance of aromatic carbon signals in the ~120-160 ppm range.[7][9][10] | The highly deshielded carbonyl carbons are replaced by aromatic carbons of the pyridazine ring. The two carbons bearing the substituents (C3 and C6) are typically the most deshielded due to their direct attachment to the electronegative nitrogen atoms. |
| Mass Spectrometry (MS) | Molecular ion peaks corresponding to the individual starting materials. | A new molecular ion peak [M]⁺ where M = (MW of diketone + MW of hydrazine - 36.04). | The reaction is a condensation that eliminates two molecules of water (2 x ~18.02 amu). The product's molecular weight must reflect this loss. The pyridazine ring may show characteristic fragmentation, such as the loss of a stable N₂ molecule.[11][12] |
Field-Proven Experimental Protocols
The following protocols provide a detailed methodology for synthesizing a representative pyridazine and performing the comparative spectroscopic analysis.
Protocol 1: Synthesis of 3,6-Diphenylpyridazine
This protocol describes the synthesis from 1,4-diphenyl-1,4-butanedione and hydrazine hydrate.
Rationale: This is a classic, high-yielding reaction that uses stable, commercially available starting materials. Ethanol is an excellent solvent as it readily dissolves the organic starting material and is miscible with aqueous hydrazine hydrate. Acetic acid can be used as a catalyst or co-solvent to facilitate the cyclization of less reactive substrates.[1]
Step-by-Step Methodology:
-
Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-diphenyl-1,4-butanedione (e.g., 2.38 g, 10 mmol).
-
Solvent Addition: Add 40 mL of ethanol to the flask and stir until the solid is fully dissolved.
-
Hydrazine Addition: Carefully add hydrazine hydrate (e.g., ~0.5 mL, ~10 mmol) to the solution dropwise at room temperature. Safety Note: Hydrazine is toxic and corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting diketone.
-
Workup & Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates upon cooling. If not, slowly add ~20 mL of cold water to induce precipitation.[6]
-
Purification: Collect the crude solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield a pure crystalline solid.
-
Drying: Dry the purified product in a vacuum oven to remove residual solvent before analysis.
Protocol 2: Spectroscopic Characterization
This protocol details the sample preparation and analysis for IR, NMR, and MS.
Rationale: Proper sample preparation is critical for acquiring high-quality, interpretable data. The choice of solvent for NMR (CDCl₃) is based on its ability to dissolve a wide range of organic compounds and its lack of proton signals that would interfere with the spectrum. For MS, Electrospray Ionization (ESI) is a soft ionization technique suitable for polar heterocyclic compounds, minimizing fragmentation and clearly showing the molecular ion.[8]
Step-by-Step Methodology:
-
Sample Preparation: Prepare separate, properly labeled samples of the starting material (1,4-diphenyl-1,4-butanedione) and the purified product (3,6-diphenylpyridazine).
-
Infrared (IR) Spectroscopy:
-
Acquire an IR spectrum of each solid sample using a Fourier Transform Infrared (FT-IR) spectrometer, typically with a diamond Attenuated Total Reflectance (ATR) accessory.
-
Collect data from approximately 4000 cm⁻¹ to 600 cm⁻¹.
-
Analysis: For the starting material, identify the strong C=O stretch around 1685 cm⁻¹. For the product, confirm the absence of this peak and the appearance of new bands in the 1600-1450 cm⁻¹ fingerprint region, corresponding to the aromatic pyridazine ring.[6][13]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve ~10-15 mg of each sample in ~0.7 mL of deuterated chloroform (CDCl₃) in separate NMR tubes.
-
Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Analysis: Compare the spectra. In the ¹H NMR, note the disappearance of the aliphatic protons of the diketone and the appearance of the aromatic protons of the pyridazine ring. In the ¹³C NMR, confirm the disappearance of the ketone's C=O signal (~198 ppm) and the appearance of the product's aromatic carbon signals.[7][9]
-
-
Mass Spectrometry (MS):
-
Prepare dilute solutions (~1 mg/mL) of each sample in a suitable solvent like methanol or acetonitrile.[8]
-
Analyze the samples using a mass spectrometer, for instance, with an ESI source.
-
Acquire a full scan mass spectrum in positive ion mode.
-
Analysis: Identify the molecular ion peak [M+H]⁺ for each compound. Verify that the product's molecular weight is consistent with the condensation of the two reactants with the loss of two water molecules.
-
By systematically applying this comparative approach, researchers can build a robust, evidence-based confirmation of their synthetic outcomes, ensuring the integrity and validity of their work in the development of novel pyridazine-based compounds.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. chemtube3d.com [chemtube3d.com]
- 3. iglobaljournal.com [iglobaljournal.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. psvmkendra.com [psvmkendra.com]
- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 7. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyridazine(289-80-5) 13C NMR [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. orgchemboulder.com [orgchemboulder.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (3,6-Dimethoxypyridazin-4-yl)boronic acid
For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents like (3,6-Dimethoxypyridazin-4-yl)boronic acid are not merely procedural afterthoughts; they are critical components of responsible science. This guide provides a detailed protocol for the safe disposal of this compound, grounded in an understanding of its chemical nature and the regulatory landscape governing laboratory waste. Our objective is to empower you with the knowledge to manage this waste stream safely, ensuring personal and environmental protection.
Hazard Assessment: A Proactive Approach
A specific Safety Data Sheet (SDS) for this compound may not always be readily accessible. Therefore, a robust hazard assessment must be conducted by evaluating its structural components: the pyridazine core and the boronic acid functional group. This compound should be treated as a hazardous substance.[1][2]
| Hazard Class | Analysis based on Structural Analogs | Recommended Precautions |
| Skin & Eye Irritation | Boronic acid derivatives and pyridazine compounds are frequently classified as skin and eye irritants.[1][3][4] | Avoid all direct contact. Use appropriate Personal Protective Equipment (PPE) at all times. Handle in a chemical fume hood to prevent aerosol exposure.[5][6] |
| Harmful if Swallowed/Inhaled | Aminopyridines, structurally related to pyridazines, are known to be toxic if swallowed, inhaled, or in contact with skin.[2] The toxicological properties of this specific compound have not been fully investigated, warranting a cautious approach.[7] | Do not ingest. Avoid generating dust or aerosols.[6][8] Handle only in well-ventilated areas, preferably a certified chemical fume hood.[5] |
| Potential Mutagenicity | While historically considered non-toxic, recent studies have raised concerns about the potential mutagenic activity of some boronic acids.[9] | Given this emerging data, it is prudent to handle all boronic acid waste streams with the assumption of potential long-term health hazards. |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling any waste containing this compound, ensure the following PPE is correctly worn.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[5][10] | Protects against splashes of liquid waste and airborne solid particles, preventing serious eye irritation.[4][6] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. Double-gloving may be considered.[10] | Prevents skin contact, which can cause irritation.[2][4] |
| Body Protection | A fully-fastened lab coat.[10] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols outside of a fume hood.[5][6] | Minimizes the risk of inhaling the compound, which may be harmful.[3] |
Step-by-Step Disposal Protocol
Under no circumstances should this chemical or its contaminated materials be disposed of in regular trash or down the drain.[10][11] All waste must be treated as hazardous chemical waste and handled in accordance with your institution's Environmental Health and Safety (EHS) guidelines and local, state, and federal regulations.[1][12]
Step 1: Waste Segregation and Containerization
The foundational principle of chemical waste management is segregation to prevent dangerous reactions.[12][13]
-
Designated Containers : Use separate, leak-proof, and clearly labeled containers for solid and liquid waste.[2][10] The container material must be compatible with the waste; for solvents, high-density polyethylene (HDPE) is often a suitable choice.[2]
-
Solid Waste : Collect all contaminated solid materials, such as gloves, weighing papers, pipette tips, and contaminated bench paper, in a designated container for solid hazardous waste.
-
Liquid Waste : Collect all solutions containing this compound, including reaction mixtures and solvent rinses, in a designated container for liquid hazardous waste.
-
Avoid Mixing : Do not mix this waste stream with incompatible chemicals, such as strong oxidizing agents or strong acids.[3][13]
Step 2: Proper Labeling
Accurate labeling is a critical safety and compliance measure. The U.S. Environmental Protection Agency (EPA) requires that each waste container be properly labeled.[14]
Your hazardous waste label must include:
-
The full, unabbreviated chemical name: "this compound" .
-
A clear indication of all components in a mixture, including solvents.[13]
-
The date when waste was first added to the container (the "accumulation start date").[12]
-
The appropriate hazard pictograms (e.g., exclamation mark for irritant).[2]
Step 3: Decontamination of Glassware
Thorough decontamination is essential for safety and the integrity of future experiments.
-
Initial Rinse : Perform an initial rinse of the contaminated glassware with a suitable solvent (e.g., ethanol or isopropanol) to remove the bulk of the residue. Collect this rinsate as hazardous liquid waste .[1]
-
Secondary Decontamination : A basic wash (e.g., with a dilute sodium bicarbonate solution) can be effective for converting residual boronic acid into a more water-soluble boronate salt, facilitating its removal.[10][15] Collect this basic rinsate as hazardous aqueous waste .
-
Final Rinse : Perform a final rinse with deionized water. This final rinse water should also be collected as hazardous waste.[10]
-
Drying : Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
Step 4: Storage and Final Disposal
-
Satellite Accumulation Area (SAA) : Store sealed and labeled waste containers in a designated SAA within your laboratory.[13][14] This area must be under the direct control of laboratory personnel and away from general traffic.
-
Arrange for Pickup : Follow your institution's specific procedures for requesting hazardous waste pickup from the EHS department or a contracted waste vendor.[5][16]
The following diagram illustrates the complete workflow for the proper disposal of this compound.
Spill Management Protocol
In the event of a spill, prompt and correct action is crucial to mitigate exposure and contamination.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate : Ensure the area is well-ventilated. If the spill is significant, restrict access to the area.
-
Don PPE : Wear the appropriate PPE as outlined in Section 2 before attempting cleanup.
-
Contain and Absorb : For solid spills, carefully sweep or vacuum the material into a suitable, closed container for disposal; avoid generating dust.[6] For liquid spills, cover with an inert absorbent material like vermiculite or sand.[1]
-
Collect Waste : Carefully collect the absorbed material and place it into your designated hazardous waste container.[1]
-
Decontaminate Area : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[1]
By adhering to these detailed procedures, you contribute to a culture of safety, ensuring that the pursuit of scientific advancement does not come at the cost of personal health or environmental integrity. Always consult your institution's specific Chemical Hygiene Plan and EHS professionals for guidance.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. silicycle.com [silicycle.com]
- 10. benchchem.com [benchchem.com]
- 11. nems.nih.gov [nems.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. reddit.com [reddit.com]
- 16. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (3,6-Dimethoxypyridazin-4-yl)boronic acid
In the landscape of modern drug discovery and development, the safe handling of novel chemical entities is paramount. (3,6-Dimethoxypyridazin-4-yl)boronic acid, a heterocyclic boronic acid, presents unique handling challenges that necessitate a comprehensive understanding of its potential hazards and the corresponding personal protective equipment (PPE) required. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to safely manage this compound from receipt to disposal.
Hazard Analysis: Understanding the Compound
This compound is a solid compound for which specific toxicological data is not extensively available. However, based on its chemical structure and the general properties of boronic acids and pyridazine derivatives, a thorough risk assessment is critical. The Safety Data Sheet (SDS) for this compound indicates the need for standard handling precautions.[1] General guidance for boronic acids suggests they can be irritants to the skin, eyes, and respiratory tract.[2][3]
Key Potential Hazards:
-
Eye Irritation: Boronic acids, as a class, can cause serious eye irritation.[3]
-
Skin Irritation: Prolonged contact may lead to skin irritation.[3]
-
Respiratory Tract Irritation: Inhalation of dust particles may cause respiratory irritation.[3]
-
Unknown Long-Term Effects: As with many research chemicals, the chronic toxicity of this compound has not been fully investigated.
Given these potential hazards, a cautious approach to handling is warranted, with an emphasis on preventing direct contact and inhalation.
Personal Protective Equipment (PPE): A Multi-layered Defense
The selection of appropriate PPE is the cornerstone of safe laboratory practice. The following recommendations are based on a comprehensive evaluation of the potential risks associated with handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[2] | Provides a barrier against accidental splashes or airborne dust particles, protecting the eyes from potential irritation.[4] |
| Hand Protection | Nitrile or other chemically resistant gloves.[2][5] | Prevents direct skin contact with the compound, minimizing the risk of skin irritation.[4] It is crucial to inspect gloves for any signs of degradation or puncture before use. |
| Body Protection | A laboratory coat should be worn to protect skin and personal clothing from contamination.[4] | A lab coat provides a removable barrier in the event of a spill, preventing the compound from coming into contact with your skin or street clothes. |
| Respiratory Protection | A NIOSH-approved respirator for particulates is recommended if dust is generated.[2] Work in a well-ventilated area or under a chemical fume hood.[4] | Inhalation of fine powders can cause respiratory tract irritation.[3] Engineering controls like a fume hood are the primary defense, with respirators providing an additional layer of protection when needed. |
Operational Plan: From Benchtop to Waste Stream
A systematic approach to handling this compound ensures safety at every stage of the experimental workflow.
Engineering Controls
The first line of defense is always the implementation of robust engineering controls.
-
Ventilation: Always handle this compound in a well-ventilated laboratory. For procedures that may generate dust, such as weighing or transferring the solid, a chemical fume hood is mandatory.[4][6]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in good working order in the immediate vicinity of where the compound is being handled.[7][8]
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure you are wearing the appropriate PPE as outlined in the table above. Prepare your work area by ensuring it is clean and uncluttered.
-
Weighing and Transfer:
-
Conduct all weighing and transfer operations within a chemical fume hood to minimize the risk of inhaling dust particles.[6]
-
Use a spatula or other appropriate tool to handle the solid. Avoid creating dust clouds.
-
If transferring to a reaction vessel, do so carefully to prevent spillage.
-
-
In Solution: Once the compound is in solution, the risk of inhalation is significantly reduced. However, the risk of skin and eye contact remains. Continue to wear all recommended PPE.
-
Post-Handling:
-
Thoroughly wash your hands with soap and water after handling the compound, even if you were wearing gloves.[4]
-
Clean any contaminated surfaces with an appropriate solvent and decontaminating solution.
-
Remove and properly dispose of contaminated gloves and other disposable PPE.
-
Spill Management
In the event of a spill, prompt and correct action is crucial.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate area and alert your supervisor and the institutional Environmental Health and Safety (EHS) department.
-
Containment: For small, manageable spills, contain the spill to prevent it from spreading.
-
Cleanup:
-
Wear appropriate PPE, including respiratory protection if the spilled material is a powder.
-
Carefully sweep or scoop up the solid material and place it in a labeled, sealed container for hazardous waste.[9] Avoid generating dust.[2][4]
-
Clean the spill area with a suitable solvent and decontaminating solution.
-
All materials used for cleanup should be treated as hazardous waste.[2]
-
Disposal Plan: Responsible Stewardship
The proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Identification and Segregation: All waste containing this compound, including contaminated PPE, weighing paper, and cleaning materials, must be treated as hazardous waste.[2] This waste should be collected in a dedicated, clearly labeled, and sealed container.[5]
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[2]
-
Incompatible Materials: This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[2] Ensure that the waste container is stored separately from these materials to prevent dangerous chemical reactions.
-
Disposal Procedure: Do not dispose of this compound down the drain or in regular trash.[2] All hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal company.[10]
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE Selection Workflow
Conclusion: A Culture of Safety
The safe handling of this compound is not merely about following a set of rules but about fostering a deep-seated culture of safety. By understanding the potential hazards, diligently using the correct PPE, and adhering to established operational and disposal plans, researchers can mitigate risks and ensure a safe and productive laboratory environment. This guide serves as a foundational resource, but it is incumbent upon every scientist to remain vigilant, continuously assess risks, and consult their institution's EHS professionals for guidance on specific situations.
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. sciencing.com [sciencing.com]
- 10. laballey.com [laballey.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
